Bromo-PEG2-alcohol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-bromoethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOJLOUPDKBCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-17-3 | |
| Record name | α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
169.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-66-4 | |
| Record name | 2-(2-bromoethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bromo-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-alcohol, systematically named 2-(2-bromoethoxy)ethanol, is a heterobifunctional molecule widely utilized as a linker in the fields of drug delivery and proteomics. Its structure incorporates a short polyethylene (B3416737) glycol (PEG) spacer, a reactive terminal bromide, and a versatile hydroxyl group. This unique combination of features makes it an invaluable tool for the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ligase ligand.
The hydrophilic di(ethylene glycol) backbone enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, a crucial property for biological applications. The terminal bromide acts as an excellent leaving group in nucleophilic substitution reactions, allowing for facile conjugation to various nucleophiles, particularly thiols. Concurrently, the primary hydroxyl group provides a reactive site for a wide range of chemical modifications, enabling the attachment of payloads, targeting moieties, or other functional groups. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. Below is a summary of its key physicochemical properties.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-bromoethoxy)ethanol | |
| Synonyms | This compound, Br-PEG2-OH | |
| CAS Number | 57641-66-4 | |
| Molecular Formula | C₄H₉BrO₂ | |
| Molecular Weight | 169.02 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 228.9 ± 15.0 °C (Predicted) | |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | |
| pKa | 14.32 ± 0.10 (Predicted) | |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
Spectroscopic Data
While specific spectra for this compound are not publicly available in research literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and similar molecules.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different chemical environments of the protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.80 | Triplet | 2H | -O-CH₂-CH₂-Br |
| ~ 3.70 | Triplet | 2H | -O-CH₂-CH₂-Br |
| ~ 3.65 | Triplet | 2H | HO-CH₂-CH₂-O- |
| ~ 3.55 | Triplet | 2H | HO-CH₂-CH₂-O- |
| ~ 2.50 (broad) | Singlet | 1H | -OH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display four signals for the four unique carbon environments.
| Chemical Shift (ppm) | Assignment |
| ~ 72 | -O-C H₂-CH₂-Br |
| ~ 70 | HO-CH₂-C H₂-O- |
| ~ 61 | HO-C H₂-CH₂-O- |
| ~ 30 | -O-CH₂-C H₂-Br |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550-3200 (broad) | O-H stretch | Alcohol |
| 3000-2850 | C-H stretch | Alkane |
| 1150-1085 | C-O stretch | Ether |
| 1075-1000 | C-O stretch | Primary Alcohol |
| 690-515 | C-Br stretch | Alkyl Bromide |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the cleavage of the C-O and C-C bonds of the ethylene (B1197577) glycol units.
Reactivity and Chemical Transformations
The bifunctional nature of this compound allows for a variety of chemical transformations at either the bromide or the hydroxyl terminus.
Reactions at the Bromide Terminus
The carbon-bromine bond is susceptible to nucleophilic attack, making it a valuable site for conjugation. This reaction typically proceeds via an SN2 mechanism.
An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG2-alcohol, also known as 2-(2-bromoethoxy)ethanol, is a valuable heterobifunctional linker molecule widely utilized in bioconjugation, proteomics, and drug delivery systems. Its structure incorporates a hydrophilic diethylene glycol (PEG2) spacer, which enhances aqueous solubility, a reactive terminal bromide for nucleophilic substitution, and a hydroxyl group amenable to further chemical modification. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering practical experimental protocols and expected analytical data to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 57641-66-4[1] |
| Molecular Formula | C₄H₉BrO₂[1] |
| Molecular Weight | 169.02 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Purity | Typically ≥95% |
| Solubility | Soluble in water and common organic solvents |
| Storage Conditions | -20°C for long-term storage |
| IUPAC Name | 2-(2-bromoethoxy)ethanol |
| Synonyms | Br-PEG2-OH, this compound |
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective monobromination of diethylene glycol. A common challenge is to control the reaction to minimize the formation of the dibrominated byproduct. The following protocol describes a representative method using hydrobromic acid as the brominating agent.
Experimental Protocol: Synthesis via Monobromination of Diethylene Glycol
This protocol is a representative procedure based on established methods for the bromination of glycols.
Materials:
-
Diethylene glycol
-
Hydrobromic acid (48% aqueous solution)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve diethylene glycol (1 equivalent) in toluene.
-
Addition of Reagents: Add hydrobromic acid (48% aq., 1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow oil.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR spectra.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.81 | Triplet | 2H | Br-CH ₂-CH₂-O- |
| ~3.75 | Triplet | 2H | Br-CH₂-CH ₂-O- |
| ~3.68 | Triplet | 2H | -O-CH ₂-CH₂-OH |
| ~3.60 | Triplet | 2H | -O-CH₂-CH ₂-OH |
| ~2.50 | Singlet | 1H | -OH |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~72.5 | -O-C H₂-CH₂-OH |
| ~71.0 | Br-CH₂-C H₂-O- |
| ~61.5 | -O-CH₂-C H₂-OH |
| ~30.5 | Br-C H₂-CH₂-O- |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 169/171 | [M+H]⁺ (isotopic pair for Bromine) |
| 151/153 | [M-OH]⁺ (isotopic pair for Bromine) |
| 89 | [M-Br]⁺ |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
The following diagram outlines the key steps in the characterization of the final product.
Caption: Analytical workflow for the characterization of this compound.
Applications in Research and Drug Development
This compound is a versatile building block in various applications:
-
PROTACs (Proteolysis Targeting Chimeras): The hydroxyl and bromide functionalities serve as orthogonal handles for conjugating an E3 ligase ligand and a target protein ligand, respectively.[2] The PEG spacer provides optimal length and flexibility for the formation of the ternary complex.
-
Antibody-Drug Conjugates (ADCs): The bromo group can react with thiol groups on antibodies to form stable thioether linkages for the attachment of cytotoxic payloads.
-
Surface Modification: The hydrophilic PEG chain can be used to modify the surface of nanoparticles and other materials to improve their biocompatibility and reduce non-specific binding.
-
Synthesis of Functionalized Polymers: The terminal hydroxyl group can be used as an initiation site for polymerization, while the bromo group allows for post-polymerization modification.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data are intended to be representative and may require optimization for specific laboratory conditions and applications.
References
A Technical Guide to the Solubility of Bromo-PEG2-alcohol in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG2-alcohol, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective application in various experimental and developmental workflows.
This compound, also known as 2-(2-bromoethoxy)ethanol, possesses a chemical structure that imparts a degree of hydrophilicity, influencing its behavior in different solvent systems. The molecule incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which is known to enhance aqueous solubility.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Synonyms | 2-(2-bromoethoxy)ethanol, Br-PEG2-OH |
| CAS Number | 57641-66-4 |
| Molecular Formula | C4H9BrO2 |
| Molecular Weight | 169.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 228.9 ± 15.0 °C (Predicted) |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) |
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Classification | Expected Solubility |
| Water | Aqueous | Soluble/Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble/Miscible |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble/Miscible |
| Dichloromethane (DCM) | Halogenated Organic | Soluble/Miscible |
| Ethanol | Polar Protic | Soluble/Miscible |
| Methanol | Polar Protic | Soluble/Miscible |
Note: This table is based on the general properties of short-chain PEGylated molecules. It is strongly recommended to empirically determine the solubility for specific applications and concentrations.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the quantitative determination of the solubility of a compound such as this compound in various solvents. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, gas chromatograph)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation speed should be adequate to keep the solid suspended.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.
-
Quantification: Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: The solubility is reported as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Visualization of Experimental Workflow
The logical flow of the solubility determination process can be visualized as follows:
Caption: Workflow for equilibrium solubility determination.
References
An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and practical application of Bromo-PEG2-alcohol in bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its reactivity, offers quantitative data for experimental design, and provides detailed protocols for its use.
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, flanked by a reactive bromo group at one terminus and a versatile hydroxyl group at the other.[3][4]
The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to biomolecules.[4] The short PEG2 spacer enhances aqueous solubility of the resulting conjugate, a critical attribute for many biopharmaceutical applications.[3] The terminal hydroxyl group offers a secondary site for further chemical modification, allowing for the construction of more complex bioconjugates.[4]
Mechanism of Action: The SN2 Reaction
The primary mechanism of action for the bioconjugation of this compound is a bimolecular nucleophilic substitution (SN2) reaction.[5] In this reaction, a nucleophilic functional group on a biomolecule attacks the carbon atom attached to the bromine atom of the this compound. This leads to the displacement of the bromide ion and the formation of a stable covalent bond between the biomolecule and the PEG linker.
The most common and preferred target for this reaction in bioconjugation is the thiol group (-SH) of a cysteine residue within a protein or peptide.[2] Under mildly basic conditions, the thiol group is deprotonated to form a highly nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of the C-Br bond, forming a stable thioether linkage.[5]
Figure 1: SN2 reaction mechanism of this compound with a cysteine thiolate.
While cysteine's thiol group is the primary target, other nucleophilic side chains on proteins, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, can also react with this compound, although generally under more forcing conditions (e.g., higher pH).[6] The higher nucleophilicity of the thiolate anion at physiological pH allows for a high degree of selectivity for cysteine residues.
Quantitative Data on Conjugation Efficiency
The efficiency of conjugation with Bromo-PEG-alcohol linkers is influenced by several factors, including pH, the molar ratio of the linker to the protein, and the accessibility of the target residue.
Effect of pH and Molar Ratio
The pH of the reaction buffer is a critical parameter for controlling the conjugation efficiency to cysteine residues. A pH range of 7.0-8.5 is generally optimal for promoting the formation of the more nucleophilic thiolate anion while minimizing side reactions with other amino acid residues. The molar excess of the Bromo-PEG-alcohol linker over the protein is also a key factor in driving the reaction to completion.
| pH | Reaction Time (hours) | Molar Ratio (Bromo-PEG6-alcohol:Protein) | Conjugation Efficiency (%) |
| 6.5 | 4 | 20:1 | 35 |
| 7.0 | 4 | 20:1 | 60 |
| 7.5 | 4 | 20:1 | 85 |
| 8.0 | 4 | 20:1 | 92 |
| 8.5 | 4 | 20:1 | 95 |
| 7.5 | 6 | 5:1 | 55 |
| 7.5 | 6 | 10:1 | 78 |
| 7.5 | 6 | 20:1 | 90 |
| 7.5 | 6 | 50:1 | 96 |
Table 1: Effect of pH and Molar Ratio on Conjugation Efficiency to a Cysteine Residue. Data is generalized for Bromo-PEG-alcohol linkers and provides a guide for reaction condition optimization.
Impact of PEG Linker Length on Steric Hindrance
The length of the PEG linker can significantly impact the conjugation efficiency, particularly when the target cysteine residue is located in a sterically hindered environment. Longer PEG chains can provide the necessary reach to access buried residues.
| Linker | Relative Position of Target Cysteine | Conjugation Efficiency (%) |
| This compound | Buried | 15 |
| Bromo-PEG6-alcohol | Buried | 45 |
| Bromo-PEG12-alcohol | Buried | 80 |
| Bromo-PEG6-alcohol | Exposed | 98 |
Table 2: Comparison of Different Bromo-PEG-alcohol Linker Lengths on Overcoming Steric Hindrance.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a cysteine-containing protein or peptide. Optimization of these protocols may be necessary for specific applications.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol is adapted from methodologies for longer Bromo-PEG-alcohol chains and should be optimized for this compound.
Materials:
-
Cysteine-containing protein
-
This compound
-
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Solution: 1 M N-acetylcysteine in conjugation buffer
-
Desalting column (e.g., PD-10)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide.
-
Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
-
PEGylation Reaction:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., deionized water, DMSO) immediately before use.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and quenching agent by buffer exchange into PBS using a desalting column or by dialysis.
-
For higher purity, size-exclusion chromatography (SEC) can be employed to separate the PEGylated protein from any remaining unconjugated protein.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass of the conjugate and determine the degree of PEGylation.[7]
-
Assess the purity of the conjugate using HPLC-based methods (e.g., SEC-HPLC or RP-HPLC).[8]
-
Figure 2: General experimental workflow for protein conjugation with this compound.
Protocol 2: Synthesis of a PROTAC using this compound as a Linker
This compound is a valuable building block in the synthesis of PROTACs, where it serves as a linker to connect a target protein binder to an E3 ligase ligand.[1][9]
General Strategy:
The synthesis typically involves a multi-step process:
-
Covalent attachment of the first ligand (either the target protein binder or the E3 ligase ligand) to the bromo-end of the this compound via a nucleophilic substitution reaction.
-
Activation of the terminal hydroxyl group of the resulting ligand-PEG2-alcohol intermediate.
-
Coupling of the activated intermediate with the second ligand to form the final PROTAC molecule.
Figure 3: Logical workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a versatile and effective heterobifunctional linker for bioconjugation. Its mechanism of action, primarily through an SN2 reaction with cysteine residues, allows for the site-specific modification of proteins and peptides. The efficiency of this conjugation is dependent on key experimental parameters such as pH and molar ratio, which can be optimized to achieve desired outcomes. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully employ this compound in their bioconjugation strategies, contributing to the advancement of novel therapeutics and research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 4. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of Bromo-PEG2-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Bromo-PEG2-alcohol (CAS: 57641-66-4), a bifunctional linker commonly utilized in bioconjugation and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: 2-(2-bromoethoxy)ethan-1-ol
-
Molecular Formula: C₄H₉BrO₂[1]
-
Molecular Weight: 169.02 g/mol [1]
Spectroscopic Data
Precise spectroscopic data is crucial for the verification of the chemical structure and purity of this compound. The following tables summarize the expected quantitative data from NMR and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. The ethylene (B1197577) glycol backbone of PEG compounds typically shows a characteristic broad signal around 3.6 ppm in ¹H NMR spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.80 | t | 2H | Br-CH₂ -CH₂-O- |
| ~3.65 | t | 2H | Br-CH₂-CH₂ -O- |
| ~3.75 | t | 2H | -O-CH₂ -CH₂-OH |
| ~3.60 | t | 2H | -O-CH₂-CH₂ -OH |
| ~2.50 | s (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~72.0 | Br-CH₂-C H₂-O- |
| ~61.0 | -O-CH₂-C H₂-OH |
| ~70.0 | -O-C H₂-CH₂-OH |
| ~30.0 | Br-C H₂-CH₂-O- |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of this compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of similar intensity separated by two mass units (due to ⁷⁹Br and ⁸¹Br isotopes) is expected for the molecular ion and any bromine-containing fragments. The following table lists the predicted mass-to-charge ratios (m/z) for common adducts in Electrospray Ionization (ESI) mass spectrometry.
Table 3: Predicted m/z Values for Common Adducts of this compound
| Adduct | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M+H]⁺ | 169.98 | 171.98 |
| [M+Na]⁺ | 191.96 | 193.96 |
| [M+K]⁺ | 207.93 | 209.93 |
| [M+NH₄]⁺ | 187.01 | 189.01 |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure and assess the purity of this compound.
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (400 MHz Spectrometer):
- ¹H NMR:
- Pulse Program: Standard single-pulse (zg30).
- Number of Scans: 16-64 to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): 1-5 seconds.
- Temperature: 298 K.
- ¹³C NMR:
- Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
- Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2 seconds.
- Temperature: 298 K.
3. Data Analysis:
- Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
- Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
Electrospray Ionization - Mass Spectrometry (ESI-MS) Protocol
Objective: To confirm the molecular weight of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. For enhanced ionization, 0.1% formic acid can be added to the mobile phase to promote protonation ([M+H]⁺).
2. Instrument Parameters (ESI-Time of Flight (TOF) Mass Spectrometer):
- Ionization Source:
- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizer Gas (Nitrogen) Pressure: 1-2 bar.
- Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
- Drying Gas Temperature: 180 - 250 °C.
- Mass Analyzer (TOF):
- Mass Range: m/z 50 - 500.
- Acquisition Rate: 1 spectrum/second.
3. Data Analysis:
- Acquire the mass spectrum and identify the peaks corresponding to the expected adducts of this compound (e.g., [M+H]⁺, [M+Na]⁺).
- Verify the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units).
- Compare the experimental m/z values with the calculated theoretical values.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
An In-depth Technical Guide to Bromo-PEG2-alcohol: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG2-alcohol, a bifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, reaction mechanisms, and provides step-by-step experimental protocols for its application.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal bromide group and a terminal hydroxyl group. The hydrophilic 2-unit PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][2][3] The key attributes of this reagent are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 57641-66-4 | [4] |
| Molecular Weight | 169.02 g/mol | [4][5] |
| Molecular Formula | C4H9BrO2 | [4] |
| Appearance | Liquid | [5] |
| Purity | ≥95% - 98% | [1][6][7] |
| Storage Conditions | -20°C, protected from moisture and light | [1][5][7] |
Reaction Mechanisms and Applications
The utility of this compound stems from its two reactive functional groups. The bromide is an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further derivatization.[1][2][3][8]
Thiol-Alkylation for Site-Specific Protein Modification
The primary application of this compound is the site-specific modification of proteins and peptides at cysteine residues. The thiol group (-SH) of a cysteine is a potent nucleophile that readily reacts with the bromo group to form a stable thioether bond.[5][6] This reaction is highly efficient and specific under controlled pH conditions.[9]
The reaction proceeds via an SN2 mechanism, where the deprotonated thiol (thiolate) attacks the carbon atom attached to the bromine, displacing the bromide ion.
Amine Alkylation
This compound can also react with primary and secondary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[5] This reaction typically requires a higher pH to deprotonate the amine and is generally less specific than thiol alkylation.[7] Over-alkylation of primary amines to form tertiary amines can be a potential side reaction.[5]
Application in PROTAC Synthesis
Bromo-PEG-alcohol linkers are integral to the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[10][11][12] The PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound can be used to connect these two ligands, with its length and hydrophilicity influencing the efficacy of the resulting PROTAC.[10][13]
The general mechanism of PROTAC action is depicted below.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Protein
This protocol details the conjugation of this compound to a protein via a cysteine residue.
Materials:
-
Cysteine-containing protein or peptide
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or 50 mM HEPES, pH 7.0-7.5, degassed
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[7]
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour.[7] Remove the excess TCEP using a desalting column.
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., deionized water, DMSO).
-
Add a 10- to 50-fold molar excess of this compound to the reduced protein solution.[4][7] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[4][7] Protect the reaction from light.
-
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.[5][7] Incubate for 1 hour at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.[7]
Protocol 2: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for a multi-step PROTAC synthesis.
Procedure:
-
Coupling of POI Ligand to this compound:
-
Dissolve the POI ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) and a base (e.g., potassium carbonate) in an anhydrous solvent like DMF.
-
Add this compound and heat the reaction mixture (e.g., 60°C) until the reaction is complete, monitoring by TLC or LC-MS.[14]
-
Purify the resulting POI-PEG2-alcohol intermediate.
-
-
Activation of the Terminal Hydroxyl Group:
-
The terminal alcohol of the intermediate is activated to facilitate reaction with the E3 ligase ligand. A common method is conversion to a mesylate.
-
Dissolve the POI-PEG2-alcohol intermediate in a suitable solvent (e.g., DCM) and cool to 0°C.
-
Add a base (e.g., triethylamine) followed by dropwise addition of methanesulfonyl chloride.[14]
-
Stir until the reaction is complete and purify the activated intermediate (POI-PEG2-OMs).
-
-
Coupling to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (containing a nucleophilic group) and a base in an anhydrous solvent.
-
Add the activated POI-PEG2-OMs intermediate and stir until the final PROTAC molecule is formed.
-
Purify the final PROTAC using an appropriate chromatographic method.
-
Conclusion
This compound is a versatile and valuable tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure and dual functionality enable a wide range of applications, from the site-specific PEGylation of biologics to the construction of sophisticated drug molecules like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development endeavors.
References
- 1. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 2. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Bromo-PEG2-alcohol: A Hydrophilic Linker Shaping the Future of Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy and safety. Bromo-PEG2-alcohol, a bifunctional hydrophilic linker, has emerged as a critical building block in the development of advanced drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its defined, short polyethylene (B3416737) glycol (PEG) chain imparts crucial physicochemical properties, enhancing the solubility, permeability, and pharmacokinetic profiles of complex drug conjugates. This technical guide provides a comprehensive overview of this compound, detailing its applications, relevant experimental protocols, quantitative performance data, and its role in modulating key signaling pathways.
Core Properties and Applications of this compound
This compound is a chemical entity featuring a two-unit polyethylene glycol spacer flanked by a reactive bromo group at one end and a hydroxyl group at the other. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, a fundamental requirement in the synthesis of PROTACs and ADCs.
The primary role of the PEG moiety in this compound is to confer hydrophilicity to the overall drug conjugate. Many potent cytotoxic agents and protein-targeting ligands are hydrophobic, leading to poor aqueous solubility, aggregation, and unfavorable pharmacokinetic properties. The incorporation of the hydrophilic PEG2 linker can mitigate these challenges, improving the drug's developability.[1][2]
In PROTACs: this compound serves as a bridge connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] The short and defined nature of the PEG2 linker allows for precise spatial orientation of the two ligands, which can be optimized to achieve potent and selective protein degradation.
In ADCs: This linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic character of the PEG2 spacer can help to overcome the hydrophobicity of the payload, enabling the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their stability and pharmacokinetic profiles.[5][6]
Quantitative Data on Drugs Utilizing PEG2 Linkers
The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for a PROTAC utilizing a PEG2 linker.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK-CBM PROTAC-7 | BTK | VHL binder VH032 | PEG2 | K562 | 136 | 88 | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of drug candidates. Below are representative protocols for the synthesis of a PROTAC and an ADC, which can be adapted for the use of this compound.
Protocol 1: Synthesis of a PROTAC using a Bromo-PEG-alcohol Linker
This protocol describes a general multi-step synthesis of a PROTAC, exemplified by the synthesis of a BRD4-targeting PROTAC. This process involves the initial coupling of the protein of interest (POI) ligand to the bromo-end of the PEG linker, followed by activation of the terminal alcohol and subsequent coupling to the E3 ligase ligand.[8]
Step 1: Williamson Ether Synthesis to Couple POI Ligand
-
To a solution of a JQ1 derivative (a BRD4 inhibitor with a phenolic hydroxyl group, 1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers and purify by column chromatography to obtain the JQ1-PEG2-alcohol intermediate.
Step 2: Mesylation of the Terminal Alcohol
-
Dissolve the JQ1-PEG2-alcohol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
-
Add triethylamine (B128534) (TEA, 2.0 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate to yield the JQ1-PEG2-OMs intermediate, which is often used in the next step without further purification.
Step 3: Nucleophilic Substitution to Couple E3 Ligase Ligand
-
To a solution of pomalidomide (B1683931) (an E3 ligase ligand, 1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Add a solution of the JQ1-PEG2-OMs intermediate (1.1 eq) in anhydrous DMF.
-
Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers, dry, and concentrate.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Western Blot Analysis for PROTAC-Induced Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[1]
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration for all samples and prepare them for SDS-PAGE. Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[9]
Signaling Pathways and Experimental Workflows
The strategic use of this compound in drug design allows for the modulation of key signaling pathways implicated in diseases such as cancer.
PROTAC-Mediated Degradation and Downstream Signaling
PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. This catalytic process is illustrated in the following workflow.
Caption: PROTAC-mediated protein degradation pathway.
A key example of a signaling pathway targeted by PROTACs is the KRAS pathway, which is frequently mutated in various cancers. PROTACs designed to degrade oncogenic KRAS mutants can effectively shut down downstream signaling cascades, such as the RAF-MEK-ERK pathway, thereby inhibiting cancer cell proliferation and survival.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stratech.co.uk [stratech.co.uk]
- 6. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEGylation with Short PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Short PEG Linkers in Bioconjugation
In the landscape of advanced drug development, particularly within the realms of Antibody-Drug Conjugates (ADCs), therapeutic proteins, and peptides, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—a process known as PEGylation—stands as a pivotal strategy for enhancing therapeutic profiles.[1] This technique is instrumental in improving the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, reduced renal clearance, and decreased immunogenicity.[2][3] While long PEG chains have been traditionally employed, there is a growing scientific and clinical interest in the use of short, discrete PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units.[4] These short linkers offer a unique set of advantages, including more precise control over the conjugate's properties, potentially higher in vitro potency, and distinct pharmacokinetic behaviors that can be advantageous for specific therapeutic applications, such as imaging.[5][6][7]
This technical guide provides a comprehensive exploration of PEGylation using short PEG linkers. It delves into the core principles, offers detailed experimental protocols for key methodologies, presents quantitative data to inform rational design, and provides visual representations of critical workflows and pathways to aid in the development of next-generation therapeutics.
The Multifaceted Role of Short PEG Linkers
Short PEG linkers are not merely inert spacers; they are functional components that significantly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[4] Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a conjugate's pharmacological properties.[4][8]
In the context of ADCs, a well-designed short PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising stability.[4] For therapeutic proteins and peptides, short PEG linkers can enhance solubility and stability while minimizing the risk of steric hindrance that can sometimes be associated with longer PEG chains, thus preserving biological activity.[9] The choice of linker length is a critical design parameter that requires a careful balance between improving in vivo performance and maintaining potent biological activity.[5][9]
Data Presentation: A Quantitative Comparison
The selection of a PEG linker length involves a trade-off: while longer linkers generally improve in vivo performance by extending circulation time, they can sometimes diminish in vitro potency.[5] Conversely, short PEG linkers may retain high potency but can lead to more rapid clearance.[5] The following tables summarize quantitative data from various studies to highlight these critical differences.
Table 1: Impact of Short PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Length | ADC Example | Animal Model | Half-Life (t½) | Clearance Rate | Reference |
| No PEG | ZHER2-SMCC-MMAE | Animal Model | Baseline | Baseline | [10] |
| PEG2 | IgG-mDPR-PEG2-MMAE | Rat | - | ~10 mL/day/kg | [11] |
| PEG4 | IgG-mDPR-PEG4-MMAE | Rat | - | ~7 mL/day/kg | [11] |
| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer than shorter PEGs | ~5 mL/day/kg | [10][11][12] |
| PEG12 | IgG-mDPR-PEG12-MMAE | Rat | Similar to PEG8 | ~5 mL/day/kg | [10][11][12] |
| 4 kDa | ZHER2-PEG4K-MMAE | Animal Model | 2.5-fold increase vs. No PEG | Not Reported | [10][13] |
| 10 kDa | ZHER2-PEG10K-MMAE | Animal Model | 11.2-fold increase vs. No PEG | Not Reported | [10][13] |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
| PEG Length | ADC Example | Cell Line | IC50 (nM) | Reference |
| No PEG | Trastuzumab-vc-MMAE | SK-BR-3 | 0.1 | [14] |
| PEG4 | Trastuzumab-PEG4-vc-MMAE | SK-BR-3 | 0.3 | [14] |
| PEG8 | Trastuzumab-PEG8-vc-MMAE | SK-BR-3 | 0.5 | [14] |
| 4 kDa | ZHER2-PEG4K-MMAE | SKOV-3 | 4.5-fold reduction vs. No PEG | [13] |
| 10 kDa | ZHER2-PEG10K-MMAE | SKOV-3 | 22-fold reduction vs. No PEG | [13] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented here are for illustrative purposes to show general trends.
Table 3: Impact of Short PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker-Payload | Conjugation Chemistry | PEG Spacer | Achieved DAR | Reference |
| Maleimide-Payload | Thiol | PEG2 | ~3.8 | [15] |
| Maleimide-Payload | Thiol | PEG4 | ~3.8 | [15] |
| SPAAC-Payload | Engineered Azide | PEG2 | ~1.9 | [15] |
| SPAAC-Payload | Engineered Azide | PEG4 | ~1.7 | [15] |
| Val-Cit-PABC-Payload | Thiol | PEG2 | 3.9 | [15] |
| Val-Cit-PABC-Payload | Thiol | PEG8 | 2.4 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to PEGylation with short PEG linkers.
Protocol 1: N-Terminal Specific PEGylation using mPEG-Aldehyde
This protocol describes the site-specific PEGylation of a protein's N-terminus via reductive amination.[4][16][17]
Materials:
-
Protein of interest
-
Methoxy-PEG-aldehyde (mPEG-ALD) with a short PEG chain (e.g., PEG4, PEG8)[16]
-
Sodium cyanoborohydride (NaCNBH₃)[16]
-
Quenching Solution: 1 M Tris-HCl, pH 7.4[16]
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)[4]
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[16]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the Reaction Buffer to a concentration that will achieve the desired molar excess (typically 5- to 20-fold) over the protein.[16]
-
Reaction Initiation (Schiff Base Formation): Add the dissolved mPEG-ALD solution to the protein solution.[4]
-
Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20-50 mM.[16]
-
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 2-4 hours.[4][16] The reaction progress can be monitored by RP-HPLC.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted mPEG-ALD. Incubate for 30-60 minutes at room temperature.[4]
-
Purification: Purify the PEGylated protein using SEC to remove unreacted PEG and other small molecules, followed by IEX to separate mono-PEGylated species from unreacted and multi-PEGylated proteins.[4][]
Caption: Workflow for N-terminal specific PEGylation.
Protocol 2: Lysine (B10760008) PEGylation using mPEG-NHS Ester
This protocol describes the more random PEGylation of lysine residues using an N-hydroxysuccinimide (NHS) ester-activated PEG.[19][20][21]
Materials:
-
Protein of interest
-
Methoxy-PEG-NHS ester (mPEG-NHS) with a short PEG chain[19]
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0-8.5[19]
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4[19]
-
Purification System: SEC or IEX[19]
-
Dry, water-miscible organic solvent (e.g., DMSO, DMF)[20]
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[19][20]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS in a minimal amount of dry organic solvent (e.g., DMSO) and then dilute in the Reaction Buffer to achieve a 5- to 20-fold molar excess.[19][20] The final concentration of the organic solvent should not exceed 10%.
-
Conjugation Reaction: Slowly add the dissolved mPEG-NHS solution to the protein solution with gentle stirring.[19]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[16][19]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[19]
-
Purification: Purify the PEGylated protein using SEC to remove unreacted PEG and byproducts, followed by IEX to separate different PEGylated species.[][19]
Protocol 3: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for separating PEGylated proteins from unreacted protein and free PEG.[][22]
Materials:
-
HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector)[22]
-
SEC column suitable for the molecular weight range of the analytes[22]
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS)[22]
-
PEGylated protein reaction mixture
-
Standards for the native protein and activated PEG[22]
Procedure:
-
System Preparation: Equilibrate the SEC column with the Mobile Phase at a constant flow rate until a stable baseline is achieved.[22]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding syringe filter (e.g., 0.22 µm).[22] Dilute the sample in the Mobile Phase to a concentration within the detector's linear range.[22]
-
Chromatographic Run: Inject a defined volume of the prepared sample onto the column. Monitor the elution profile using the UV detector (typically at 280 nm for protein).[22]
-
Data Analysis: Identify and integrate the peak areas corresponding to aggregates (if any), the PEGylated conjugate, the native protein, and free PEG based on their elution times relative to standards.[22]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Protocol for Protein PEGylation [jenkemusa.com]
- 22. benchchem.com [benchchem.com]
Role of Bromo-PEG2-alcohol in PROTAC development
An In-depth Technical Guide on the Role of Bromo-PEG2-alcohol in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of this compound as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its role in modulating the physicochemical and biological characteristics of PROTACs, and provide detailed experimental protocols for the synthesis and evaluation of the resulting degraders.
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's native quality control machinery—the Ubiquitin-Proteasome System (UPS)—to induce the selective degradation of a target protein.[2][3]
A PROTAC molecule consists of three essential components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).
-
A chemical linker that connects the two ligands.[4]
The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy.[5] Its length, composition, and flexibility profoundly influence the molecule's solubility, cell permeability, and, most importantly, the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase) required for protein degradation.[1][6] Among the vast array of available linker chemistries, short polyethylene (B3416737) glycol (PEG) units are frequently employed. This compound is a versatile bifunctional building block that serves as an accessible and effective starting point for constructing these crucial linkers.[7][8]
Chemical Properties and Synthetic Utility of this compound
This compound is a bifunctional molecule featuring a two-unit PEG chain terminated by a reactive bromide at one end and a hydroxyl group at the other.[9] This dual functionality allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.
-
Bromo Group (-Br): Functions as an excellent leaving group for nucleophilic substitution reactions. It is typically used to alkylate nucleophiles like phenols, thiols (cysteines), or amines (lysines) present on one of the PROTAC's ligands or a precursor.[9][10][11]
-
PEG2 Spacer: The hydrophilic diethylene glycol chain enhances the aqueous solubility of the final PROTAC, a common challenge for these large molecules.[5][12] It also provides a flexible spacer of a defined length (approximately 7-8 Å) to orient the two ligands for optimal ternary complex formation.[]
-
Alcohol Group (-OH): The terminal hydroxyl group serves as a second synthetic handle. It can be activated (e.g., by conversion to a tosylate or mesylate) or directly used in reactions like etherification to attach the second ligand, completing the PROTAC structure.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
Applications of Bromo-PEG2-alcohol in antibody-drug conjugates (ADCs)
An In-Depth Technical Guide to the Applications of Bromo-PEG2-alcohol in Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells. This approach combines the antigen-targeting specificity of monoclonal antibodies with the cell-killing power of small-molecule drugs, thereby enhancing efficacy while minimizing systemic toxicity. The linker, a critical component connecting the antibody to the cytotoxic payload, is pivotal to the ADC's stability, pharmacokinetics, and mechanism of action.[1][2][3]
Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design.[4][] The incorporation of PEG chains, a process known as PEGylation, addresses key challenges, particularly the hydrophobicity of many potent payloads.[4][6] PEG linkers enhance the hydrophilicity and solubility of the entire ADC, which can mitigate aggregation, improve stability, and allow for higher drug-to-antibody ratios (DARs).[4][6][7] Furthermore, the increased hydrodynamic size conferred by PEGylation can prolong the ADC's circulation half-life by reducing renal clearance, leading to greater tumor accumulation.[4][7]
This compound is a heterobifunctional linker precursor that offers a short, discrete PEG chain for ADC development. Its structure contains a terminal bromide and a terminal hydroxyl group, providing two distinct chemical handles for sequential and controlled conjugation reactions.[8][9][10] The bromide is an excellent leaving group for nucleophilic substitution, often with thiol-containing molecules, while the hydroxyl group can be derivatized to react with other functional groups on the antibody or payload.[8][11] This guide provides a comprehensive technical overview of the properties, applications, and experimental methodologies for utilizing this compound in the synthesis and characterization of ADCs.
Physicochemical Properties of this compound
This compound is a well-defined, monodisperse PEG linker. Its bifunctional nature allows for versatile and controlled conjugation strategies.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-bromoethoxy)ethanol | N/A |
| CAS Number | 57641-66-4 | [8] |
| Molecular Formula | C4H9BrO2 | [8] |
| Molecular Weight | 169.02 g/mol | [8][10] |
| Appearance | Liquid/Oil | N/A |
| Purity | Typically >95% | [10] |
| Solubility | Soluble in aqueous media, DCM, DMF, DMSO | [8] |
| Key Functional Groups | Terminal Bromide, Terminal Hydroxyl | [8][10] |
Core Applications and Advantages in ADC Development
The unique structure of this compound makes it a versatile tool for constructing ADCs. The two different functional groups allow for orthogonal conjugation strategies, enabling the sequential attachment of the payload and the antibody with high precision.
-
Enhanced Hydrophilicity : The hydrophilic PEG2 spacer increases the water solubility of the ADC construct. This is particularly advantageous when working with hydrophobic payloads, as it helps to prevent aggregation and improve the overall stability and manufacturability of the ADC.[4][6][7]
-
Controlled Conjugation : The bromide and hydroxyl groups offer orthogonal reactivity. The bromide readily reacts with nucleophiles like thiols (from cysteine residues or a thiol-containing payload) via an alkylation reaction to form a stable thioether bond.[11][12] The terminal hydroxyl group can be chemically modified—for instance, through oxidation to a carboxylic acid or activation to an NHS ester—to react with amine groups (from lysine (B10760008) residues on the antibody).[13][14] This allows for a controlled, step-wise synthesis process.
-
Defined Spacer Length : As a discrete PEG linker, this compound provides a precise and uniform spacer between the antibody and the payload. This defined length can be crucial for minimizing steric hindrance that might otherwise interfere with the antibody's ability to bind to its target antigen.[15]
Strategic Workflows in ADC Development
The development of an ADC using this compound involves a multi-stage process, from initial synthesis and conjugation to comprehensive analytical characterization and functional evaluation.
General Mechanism of Action for an Antibody-Drug Conjugate
The ultimate goal of an ADC is to deliver a payload to a target cell. This process involves several key steps, beginning with systemic circulation and culminating in payload-induced cytotoxicity.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).[16]
Workflow for ADC Synthesis using this compound
The synthesis of an ADC with this compound is a sequential process that requires careful control over reaction conditions to ensure an efficient and reproducible outcome.
Caption: Workflow for ADC synthesis using a this compound precursor.
Workflow for ADC Characterization
Following synthesis and purification, the ADC must be rigorously characterized to determine its critical quality attributes, which are essential for ensuring its safety and efficacy.[17]
Caption: Workflow for the analytical characterization of a purified ADC.[17][18]
Quantitative Data on the Impact of PEG Linkers
The length and structure of the PEG linker are critical design parameters that directly influence the pharmacokinetic and pharmacodynamic properties of an ADC. The following data, compiled from studies on various ADCs, provide context for the expected performance of conjugates made with a short PEG2 linker.
Table 1: Impact of Linear PEG Linker Length on ADC Half-Life and Cytotoxicity
Longer PEG chains generally increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life.[4] However, this can sometimes be accompanied by a decrease in in-vitro potency, a trade-off that must be carefully balanced.[16][19]
| Conjugate | PEG Moiety | In Vivo Half-Life (mice) | In Vitro Cytotoxicity (IC50, nM) | Reference(s) |
| Affibody-MMAE | No PEG | 19.6 min | 5.2 | [19] |
| Affibody-MMAE | 4 kDa Linear PEG | 49.0 min | 23.4 | [19] |
| Affibody-MMAE | 10 kDa Linear PEG | 219.6 min | 117.0 | [19] |
Table 2: Impact of Linker Architecture on ADC Clearance (High DAR)
For ADCs with a high drug-to-antibody ratio (DAR), the three-dimensional structure of branched PEGs can provide a more effective hydrophilic shield compared to linear PEGs, resulting in reduced clearance rates.[20]
| Linker Architecture (DAR 8) | ADC Construct | Clearance Rate (mL/day/kg) | Reference(s) |
| Linear (L-PEG24) | Trastuzumab-DM1 | High | [20] |
| Branched (Pendant, P-(PEG12)2) | Trastuzumab-DM1 | Low | [20] |
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using this compound. These should be optimized for each specific antibody, payload, and application.
Protocol 1: Functionalization of this compound (Oxidation to Carboxylic Acid)
To conjugate the linker to amine residues (e.g., lysines) on an antibody, the terminal hydroxyl group must first be converted to a reactive carboxylic acid.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or similar oxidizing agent (e.g., TEMPO)
-
Dichloromethane (DCM)
-
Sodium bisulfite
-
Saturated sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the solution. The reaction is exothermic and the color will change from orange to green/brown.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol (B130326) or a saturated solution of sodium bisulfite.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Bromo-PEG2-acid product by silica gel column chromatography.
-
Confirm the structure and purity of the final product using NMR and MS analysis.
Protocol 2: ADC Synthesis via Lysine Conjugation
This protocol describes the conjugation of a payload-linker construct (where the linker has a terminal carboxylic acid) to the surface-accessible lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Payload-PEG2-acid conjugate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer (e.g., 100 mM HEPES, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation : Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Activation of Drug-Linker : Dissolve the Payload-PEG2-acid conjugate (e.g., 8-fold molar excess over the antibody) in anhydrous DMSO. In a separate tube, prepare fresh solutions of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid, forming an NHS ester. Incubate for 15-30 minutes at room temperature.[13]
-
Conjugation Reaction : Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity. Gently mix and incubate at room temperature for 1-2 hours.[6][13]
-
Quenching : Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.[6]
-
Purification : Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer, pH 7.4. Collect the fractions containing the purified ADC.[6][13]
Protocol 3: ADC Characterization - DAR Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample onto the column.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DARs are more hydrophobic and will elute later.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species × DAR of that species) / Σ(Total Peak Area)
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
This assay determines the potency of the ADC by measuring its ability to inhibit the proliferation of cancer cell lines.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody (control), and free payload (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
ADC Treatment : Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium. Remove the old medium from the cells and add the treatments. Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.[6][19]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to convert the MTT into formazan (B1609692) crystals.[13]
-
Solubilization : Add the solubilization solution to each well to dissolve the formazan crystals.[6][13]
-
Absorbance Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13][19]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 value (the concentration that inhibits cell growth by 50%).[13][19]
Conclusion
This compound serves as a valuable heterobifunctional building block for the development of antibody-drug conjugates. Its defined, short PEG spacer can improve the hydrophilicity of the conjugate, potentially mitigating issues of aggregation associated with hydrophobic payloads, while its orthogonal reactive groups—the bromide and the hydroxyl—allow for controlled, sequential conjugation strategies. This enables the precise construction of ADCs with well-defined structures. The selection of a short PEG2 linker represents a specific design choice, balancing modest improvements in solubility and pharmacokinetics against potentially higher in vitro potency compared to longer-chain PEG alternatives. The experimental protocols and workflows detailed in this guide provide a foundation for researchers and drug developers to effectively incorporate this compound into their ADC design and optimization pipelines, contributing to the advancement of next-generation targeted cancer therapies.
References
- 1. purepeg.com [purepeg.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 9. This compound|CAS 57641-66-4|DC Chemicals [dcchemicals.com]
- 10. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labiotech.eu [labiotech.eu]
- 18. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bromo-PEG2-alcohol for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Bromo-PEG2-alcohol for the surface modification of nanoparticles. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles for therapeutic and diagnostic applications. This compound, a short-chain, heterobifunctional PEG linker, offers a versatile platform for this purpose.
Introduction to this compound
This compound is a chemical compound featuring a short diethylene glycol (PEG2) spacer with two distinct functional groups at its termini: a bromide group and a hydroxyl group. This heterobifunctional nature allows for a two-step modification process. The bromide is an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to nanoparticle surfaces. The terminal hydroxyl group can be used for further derivatization or can remain as a neutral, hydrophilic terminus. The short PEG chain imparts a degree of hydrophilicity to the nanoparticle surface, which can enhance colloidal stability.
The primary advantages of modifying nanoparticles with linkers like this compound include:
-
Enhanced Colloidal Stability: The hydrophilic PEG chains can provide steric hindrance, preventing nanoparticle aggregation in biological media and during storage.
-
Reduced Non-Specific Protein Adsorption: The PEG layer can create a "stealth" effect, reducing the adsorption of opsonins and subsequent recognition and clearance by the mononuclear phagocyte system (MPS).[1][2][3]
-
Improved Pharmacokinetics: By reducing clearance, PEGylation can lead to longer circulation half-lives of the nanoparticles.[3]
-
Versatile Platform for Further Functionalization: The terminal hydroxyl group provides a reactive site for the subsequent conjugation of targeting ligands, imaging agents, or other functional molecules.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C4H9BrO2 |
| Molecular Weight | 169.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥95% |
| Solubility | Soluble in water and organic solvents like DCM |
| Storage Conditions | -20°C for long-term storage |
Data Presentation: Expected Physicochemical Changes Post-Modification
The surface modification of nanoparticles with this compound is expected to induce measurable changes in their physicochemical properties. The following tables summarize representative data obtained from the characterization of nanoparticles before and after modification with a short-chain bromo-PEG-alcohol. The specific values will vary depending on the nanoparticle core material, its initial size, and the density of the grafted PEG chains.
Table 1: Representative Change in Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified Nanoparticles | 100 ± 2.5 | 0.15 ± 0.02 |
| PEGylated Nanoparticles | 115 ± 3.0 | 0.13 ± 0.03 |
| Source: Adapted from general PEGylation literature. The increase in hydrodynamic diameter is indicative of the presence of the PEG layer on the nanoparticle surface.[3] |
Table 2: Representative Change in Surface Charge (Zeta Potential)
| Nanoparticle Sample | Zeta Potential (mV) |
| Unmodified (Amine-functionalized) | +35 ± 2.1 |
| PEGylated Nanoparticles | +5 ± 1.8 |
| Source: Adapted from general PEGylation literature. A shift in zeta potential towards neutral is a strong indicator of successful surface modification, as the PEG layer shields the original surface charge.[3] |
Table 3: Representative Reduction in Non-Specific Protein Adsorption
| Nanoparticle Sample | Protein Adsorption (%) |
| Unmodified Nanoparticles | 100 (reference) |
| PEGylated Nanoparticles | 30 ± 6.2 |
| Source: Adapted from general PEGylation literature. The decrease in protein adsorption demonstrates the "stealth" property imparted by the PEG chains.[3] |
Table 4: Exemplary Drug Release Profile
| Time (hours) | Cumulative Release from Unmodified Nanoparticles (%) | Cumulative Release from PEGylated Nanoparticles (%) |
| 1 | 45 | 35 |
| 4 | 70 | 60 |
| 8 | 85 | 78 |
| 12 | 95 | 90 |
| 24 | >98 | >95 |
| This table illustrates a hypothetical sustained release profile that can be achieved with PEGylated nanoparticles compared to their unmodified counterparts. |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to nanoparticles with amine or thiol surface groups. It is crucial to optimize reaction conditions (e.g., molar ratios, reaction time, temperature) for each specific nanoparticle system.
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the reaction of this compound with nanoparticles displaying primary amine groups on their surface (e.g., aminosilane-coated silica (B1680970) nanoparticles, chitosan (B1678972) nanoparticles). The reaction proceeds via a nucleophilic substitution where the amine group displaces the bromide.[3]
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Quenching solution (optional, e.g., Tris buffer)
-
Purification system (e.g., centrifuge, dialysis membrane with appropriate MWCO)
-
Reaction vessel, magnetic stirrer, and inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent at a known concentration. Sonicate briefly if necessary to ensure a homogenous dispersion.
-
Reaction Setup: Place the nanoparticle dispersion in a clean, dry reaction vessel under an inert atmosphere.
-
Reagent Preparation: In a separate vial, dissolve this compound and DIPEA in the same anhydrous solvent. A typical starting molar ratio is 1:10:20 (Nanoparticle amine groups : this compound : DIPEA).
-
Conjugation Reaction: Add the this compound/DIPEA solution to the nanoparticle dispersion. Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring. The reaction can be moderately heated (e.g., 40-50 °C) to increase the reaction rate, but this should be optimized to avoid nanoparticle degradation.[3]
-
Quenching (Optional): Add a quenching solution to react with any unreacted this compound.
-
Purification: Purify the PEGylated nanoparticles to remove excess reagents and byproducts.
-
Centrifugation: Centrifuge the reaction mixture, discard the supernatant, and resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS). Repeat this wash step 2-3 times.[3]
-
Dialysis: Dialyze the reaction mixture against the desired buffer using an appropriate molecular weight cutoff (MWCO) membrane for 24-48 hours with several buffer changes.[3]
-
-
Characterization: Characterize the purified PEGylated nanoparticles for changes in size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Further characterization can include Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of PEG ether bonds.
Protocol 2: PEGylation of Thiol-Functionalized Nanoparticles
This protocol is suitable for nanoparticles with surface thiol groups, such as gold nanoparticles or quantum dots functionalized with thiol-containing ligands. The reaction involves the formation of a stable thioether bond.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Reaction Buffer: PBS or Tris-HCl buffer with EDTA (pH 7.5-8.0)
-
Base (e.g., Sodium Bicarbonate or DIPEA)
-
Purification system (as in Protocol 1)
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer.
-
Reagent Preparation: Dissolve this compound in the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Add a base to deprotonate the thiol groups, facilitating the nucleophilic attack. A starting molar ratio of 1:50 (Nanoparticle thiol groups : this compound) is recommended. The reaction is typically carried out for 4-12 hours at room temperature with gentle stirring.[3]
-
Purification: Purify the PEGylated nanoparticles using centrifugation/resuspension or dialysis as described in Protocol 1.[3]
-
Characterization: Characterize the purified nanoparticles as described in Protocol 1. For gold nanoparticles, a red-shift in the surface plasmon resonance peak observed by UV-Vis spectroscopy can also indicate successful surface modification.[3]
Mandatory Visualizations
Caption: Workflow for nanoparticle surface modification.
References
The Bromo Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polyethylene (B3416737) glycol (PEG) linkers with a bromo group provides a robust and versatile tool for the creation of stable bioconjugates. This in-depth technical guide explores the core principles of bromo-PEG reactivity, offering a comparative analysis of its performance, detailed experimental methodologies, and a look into its applications in drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Principles of Bromo-PEG Reactivity
The utility of the bromo group in PEG linkers stems from its nature as an excellent leaving group in nucleophilic substitution reactions.[1] Specifically, the carbon-bromine (C-Br) bond is susceptible to attack by soft nucleophiles, most notably the thiol group (-SH) of cysteine residues within proteins and peptides.[1] This reaction, a type of thiol-alkylation, proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a highly stable thioether bond.[2] This covalent linkage is a cornerstone of creating long-lasting bioconjugates, particularly in the development of non-cleavable ADCs where maintaining the integrity of the linker in circulation is paramount.[1]
The reactivity of the bromo group is often enhanced by incorporating it into a bromoacetamide moiety, which increases the electrophilicity of the carbon atom attached to the bromine, thereby facilitating the reaction with thiols.[1] The reaction rate is significantly influenced by pH, with optimal conditions typically between pH 7.5 and 9.0.[2] This pH range promotes the deprotonation of the cysteine thiol (pKa ≈ 8.2-9.0) to the more nucleophilic thiolate anion.[2]
While less common, the bromo group can also react with other nucleophiles, such as primary amines (e.g., the ε-amino group of lysine (B10760008) residues), though this generally requires more forcing conditions and may be less selective than reactions with thiols.[3]
Data Presentation: Quantitative Analysis of Reactivity and Stability
The choice of linker chemistry is a critical decision in the design of bioconjugates. The following tables summarize key quantitative parameters for bromo-functionalized linkers, with a comparison to the commonly used maleimide-based linkers.
| Functional Group | Target Residue | Reaction pH | Relative Reaction Rate | Resulting Linkage | Second-Order Rate Constant (k₂) |
| Bromoacetyl | Cysteine (Thiol) | 9.0 | Fast | Thioether | Slower than iodoacetamide |
| Bromoacetyl | Cysteine (Thiol) | 6.5 | Slow | Thioether | N/A |
| Bromoacetamide | Cysteine (Thiol) | 7.5 - 9.0 | Slower than maleimide | Thioether | ~0.6 M⁻¹s⁻¹ (for Iodoacetamide, Bromoacetamide is slower)[2] |
| Maleimide | Cysteine (Thiol) | 6.5 - 7.5 | Fastest | Thiosuccinimide | > 10 M⁻¹s⁻¹[2] |
| Linker Chemistry | Bond Stability in vivo | Key Considerations |
| Bromo-PEG (Thioether) | Highly stable and considered irreversible under physiological conditions. [4] | Superior plasma stability minimizes off-target toxicity from premature drug release.[5] |
| Maleimide-PEG (Thiosuccinimide) | Moderately stable; susceptible to retro-Michael reaction (reversibility) in the presence of other thiols like glutathione. [4][5] | Can lead to premature payload release and exchange with other biomolecules (e.g., albumin), potentially causing off-target toxicity.[6] |
Mandatory Visualization
Signaling Pathway: ADC Internalization and Payload Delivery```dot
Caption: Preclinical development workflow for an ADC using a bromo-PEG linker.
Logical Relationship: PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC utilizing a bromo-PEG linker.
Experimental Protocols
Protocol 1: Synthesis of α-Bromo-ω-hydroxy-PEG
This protocol provides a general method for the synthesis of a bromo-terminated PEG linker.
Materials:
-
Pentaethylene glycol (or other desired PEG length)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pentaethylene glycol (1.0 equivalent) in a suitable solvent like toluene.
-
Addition of Reagents: Add sodium bromide (1.5 equivalents). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 equivalents) dropwise while stirring. [6]3. Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110-120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). [6]4. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine. [6]5. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. [6]6. Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) or chloroform/methanol) to isolate the pure α-bromo-ω-hydroxy-PEG. [6]
Protocol 2: Conjugation of Bromoacetyl-PEG to an Antibody (Cysteine-specific)
This protocol outlines the steps for conjugating a bromoacetyl-PEG linker to cysteine residues of an antibody.
Materials:
-
Antibody with available cysteine residues (engineered or from reduced interchain disulfides) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Bromoacetyl-PEG-payload (dissolved in a water-miscible organic solvent like DMSO).
-
Reducing agent (if needed, e.g., TCEP or DTT).
-
Quenching reagent (e.g., N-acetyl-L-cysteine).
-
Desalting column.
Procedure:
-
Antibody Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Add a 2-5 molar excess of TCEP to the antibody solution. [7] * Incubate at 37°C for 1-2 hours. [7] * Immediately remove excess TCEP using a desalting column. [7]2. Reaction Setup:
-
Adjust the pH of the antibody solution to 8.0-9.0 for optimal reactivity of the bromoacetyl group. [1] * Add the bromoacetyl-PEG-payload solution to the antibody solution with gentle mixing. A typical molar excess of the PEG linker is 5- to 20-fold over the antibody. [1]3. Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. [1]The optimal time and temperature should be determined empirically.
-
-
Quenching: Add a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted bromoacetyl-PEG linker. [1]5. Purification: Purify the antibody-PEG conjugate from unreacted PEG linker, payload, and other reaction components using a suitable method such as size-exclusion chromatography (SEC). [1]
Protocol 3: Characterization of the Bromo-PEG Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law. [8]* Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated conjugate can provide a precise mass, from which the number of conjugated PEG-payload molecules can be determined. [8]* Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drugs, allowing for the determination of the average DAR and the distribution of different drug-loaded species. [9] 2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the level of aggregation. [7]* SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the purity of the ADC and confirm the covalent attachment of the payload to the antibody. [10] 3. In Vitro Stability:
-
Plasma Stability Assay: The ADC is incubated in plasma (e.g., human, mouse) at 37°C, and aliquots are taken at various time points. The amount of intact ADC and released payload is quantified by methods such as ELISA or LC-MS to determine the stability of the linker. [11]
Conclusion
Bromo-functionalized PEG linkers offer a compelling option for bioconjugation, particularly when the stability of the resulting linkage is of high importance. The formation of a robust thioether bond upon reaction with cysteine residues makes these linkers well-suited for applications such as the development of non-cleavable ADCs. [1]While the reaction kinetics may be slower than maleimide-based chemistry at neutral pH, the enhanced stability of the final conjugate can provide significant advantages in vivo. [1]A thorough understanding of the reaction principles, careful optimization of experimental conditions, and comprehensive characterization are essential for the successful application of bromo-PEG linkers in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - ADC tumor penetration schematic. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. blog.crownbio.com [blog.crownbio.com]
The Versatility of a Reactive Handle: A Technical Guide to the Terminal Hydroxyl Group in Bromo-PEG2-alcohol
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug development and bioconjugation, the strategic design of linker molecules is paramount. Bromo-PEG2-alcohol, a heterobifunctional linker, has emerged as a critical tool for researchers and scientists. This technical guide delves into the core functionality of its terminal hydroxyl group, providing an in-depth analysis of its reactivity, derivatization strategies, and applications, with a focus on empowering drug development professionals with actionable knowledge.
The unique architecture of this compound, featuring a reactive bromo group at one terminus and a versatile hydroxyl group at the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a powerful platform for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] While the bromo group serves as an excellent leaving group for nucleophilic substitution reactions, the terminal hydroxyl group provides a distinct reactive handle for a multitude of chemical modifications.[2][3]
The Chemical Reactivity of the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound is a primary alcohol, which, while not inherently highly reactive, serves as a versatile precursor for a variety of functional groups. Its utility is realized through chemical transformations that convert it into more reactive species or directly couple it to molecules of interest. The primary reactions involving the hydroxyl group include activation, oxidation, and esterification.
Activation of the Hydroxyl Group
Direct nucleophilic substitution on the hydroxyl group is inefficient due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, an "activation" step is typically employed to convert the hydroxyl group into a better leaving group, most commonly a sulfonate ester such as a tosylate (-OTs) or a mesylate (-OMs).[1] This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.[1][4] The resulting sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles.
dot
Caption: Activation of the terminal hydroxyl group and subsequent nucleophilic substitution.
Oxidation to Carboxylic Acids
The primary alcohol of this compound can be oxidized to a carboxylic acid, introducing a new functional handle for conjugation, particularly for forming stable amide bonds with amine-containing molecules.[5] Various oxidizing agents can be employed, with modern methods favoring mild and selective conditions to avoid unwanted side reactions, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).[5][6]
dot
Caption: Oxidation of the terminal hydroxyl group to a carboxylic acid for amide bond formation.
Quantitative Data on Hydroxyl Group Derivatization
The efficiency of the derivatization of the terminal hydroxyl group is critical for the successful synthesis of the desired bioconjugate. The following table summarizes typical reaction conditions and expected yields for key transformations.
| Transformation | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Tosylation | p-toluenesulfonyl chloride (TsCl), Triethylamine (B128534) | DCM | 0 to RT | 6-12 | >90 |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | DCM | 0 | 2-4 | >90 |
| Conversion to Azide (B81097) (from Tosylate) | Sodium azide (NaN₃) | DMF | 60-80 | 12-16 | ~85-95 |
| Reduction to Amine (from Azide) | Triphenylphosphine (PPh₃), Water | THF | RT | 8-12 | ~70-85 |
| Oxidation to Carboxylic Acid | TEMPO, NaOCl, NaClO₂ | DCM/H₂O | RT | 2-4 | High (>90) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. The following sections provide step-by-step methodologies for key derivatizations of the terminal hydroxyl group of Bromo-PEG-alcohols.
Protocol 1: Tosylation of Bromo-PEG-alcohol
This protocol describes the activation of the terminal hydroxyl group by conversion to a tosylate.[1][4]
Materials:
-
Bromo-PEG-alcohol (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.5 equivalents) or Pyridine (B92270) (1.5 equivalents)
-
p-toluenesulfonyl chloride (TsCl, 1.2 equivalents)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Deionized water, 1M HCl, saturated sodium bicarbonate solution, brine
Procedure:
-
Dissolve Bromo-PEG-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Bromo-PEG-tosylate.
Protocol 2: Oxidation of Bromo-PEG-alcohol to Carboxylic Acid
This protocol outlines a mild, one-pot oxidation of the terminal hydroxyl group to a carboxylic acid using TEMPO.[5][6]
Materials:
-
Bromo-PEG-alcohol (1.0 equivalent)
-
Dichloromethane (DCM)
-
TEMPO (catalytic amount, e.g., 1-5 mol%)
-
Aqueous solution of sodium hypochlorite (NaOCl)
-
Aqueous solution of sodium chlorite (B76162) (NaClO₂)
-
Phosphate (B84403) buffer (pH ~6.5)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve Bromo-PEG-alcohol in a mixture of DCM and phosphate buffer.
-
Add a catalytic amount of TEMPO to the biphasic mixture.
-
Cool the reaction to 0 °C and add the NaOCl solution dropwise while stirring vigorously.
-
After the initial oxidation to the aldehyde is complete (monitor by TLC), add the NaClO₂ solution.
-
Allow the reaction to warm to room temperature and stir until the oxidation to the carboxylic acid is complete.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Bromo-PEG-carboxylic acid.
Application in PROTAC Synthesis: An Experimental Workflow
A prime application of the derivatized terminal hydroxyl group of Bromo-PEG-alcohols is in the synthesis of PROTACs. The following workflow illustrates the synthesis of a PROTAC targeting the BRD4 protein, utilizing a JQ1 derivative as the target-binding ligand and pomalidomide (B1683931) as the E3 ligase ligand.[7][8]
dot
Caption: Experimental workflow for the synthesis of a BRD4-targeting PROTAC using Bromo-PEG-alcohol.
PROTAC Mechanism of Action: A Signaling Pathway
The synthesized PROTAC functions by inducing the degradation of the target protein through the ubiquitin-proteasome system. This mechanism can be visualized as a signaling pathway.[7][8]
dot
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
The terminal hydroxyl group of this compound is a cornerstone of its functionality as a heterobifunctional linker. Its capacity for selective derivatization into a range of reactive moieties provides medicinal chemists and drug developers with a versatile tool for the construction of sophisticated therapeutic agents. A thorough understanding of the reaction chemistry, coupled with robust experimental protocols, is essential to fully harness the potential of this valuable molecule in advancing the frontiers of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Stability and Storage of Bromo-PEG2-alcohol: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the optimal handling, storage, and stability of Bromo-PEG2-alcohol, a critical bifunctional linker in modern drug discovery.
This compound, a member of the polyethylene (B3416737) glycol (PEG) family, serves as a versatile linker in the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature, featuring a reactive bromide and a terminal hydroxyl group, allows for the covalent linkage of different molecular entities. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3] However, the inherent reactivity of the carbon-bromine bond necessitates a thorough understanding of its stability to ensure the integrity and successful application of this crucial reagent. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.
| Property | Value |
| IUPAC Name | 2-(2-bromoethoxy)ethanol[4] |
| CAS Number | 57641-66-4[1][4][5] |
| Molecular Formula | C4H9BrO2[1][5] |
| Molecular Weight | 169.02 g/mol [5] |
| Appearance | Liquid[4] |
| Purity | Typically ≥95%[4][6] |
Stability Profile
This compound is generally stable when stored under the recommended conditions. However, its reactivity, primarily centered around the carbon-bromine bond, makes it susceptible to degradation under specific environmental stressors.
The primary degradation route is nucleophilic substitution of the bromide, which is an excellent leaving group.[1][2][3] The stability of this compound is significantly influenced by pH, the presence of nucleophiles, and exposure to light and air.
Key Factors Influencing Stability:
-
pH: The bromo group is prone to hydrolysis, a reaction that is accelerated at higher pH levels (e.g., pH > 8-9) through an SN2 mechanism, leading to the formation of a diol.[7] While more stable in neutral or slightly acidic aqueous solutions, prolonged exposure should be avoided.
-
Nucleophiles: Strong nucleophiles, such as amines (e.g., Tris buffer, lysine (B10760008) residues) and thiols (e.g., cysteine residues, dithiothreitol), can readily displace the bromide ion.[7] Care must be taken to use non-nucleophilic buffers and purified reactants in conjugation reactions.
-
Oxidation: Although the bromo group is the most reactive site, the polyethylene glycol chain can undergo oxidation over extended periods of exposure to air and light. This can lead to the formation of aldehydes and carboxylates.
Incompatible Materials
To prevent degradation and ensure experimental success, avoid contact with the following:
Under fire conditions, this compound may decompose to produce toxic fumes, including carbon oxides and hydrogen bromide gas.[8]
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and shelf-life of this compound. The recommended conditions for the pure compound and its solutions are summarized below.
| Form | Storage Temperature | Duration | Packaging | Special Instructions |
| Neat (Powder/Liquid) | -20°C[1][4][5] | Up to 3 years[5] | Tightly sealed container[4][8] | Store in a dry, cool, well-ventilated area.[8] |
| In Solvent | -80°C[5] | Up to 1 year[5] | Aliquots in tightly sealed vials | Avoid repeated freeze-thaw cycles. |
| -20°C[2] | Up to 1 month[2] | Aliquots in tightly sealed vials | Prepare solutions on the day of use whenever possible.[2] |
Handling Protocol: Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[2][8] This prevents moisture condensation inside the vial, which could lead to hydrolysis of the bromo group.
Potential Degradation Pathway
The most significant degradation pathway for this compound in aqueous and/or nucleophilic environments is hydrolysis. This S_N2 reaction results in the substitution of the bromine atom with a hydroxyl group, yielding 2-(2-hydroxyethoxy)ethanol and hydrobromic acid.
Experimental Protocol: Stability Assessment by LC-MS
To quantitatively assess the stability of this compound under specific experimental conditions, a liquid chromatography-mass spectrometry (LC-MS) based assay can be employed. This protocol provides a general framework for such an analysis.
Objective: To determine the rate of degradation of this compound in a given buffer system at a specific temperature.
Materials:
-
This compound
-
Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
HPLC or UPLC system coupled to a mass spectrometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution into the buffer of interest to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately quench the reaction by diluting the aliquot 1:100 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5% to 95% B over 10 minutes).
-
MS Detection: Monitor for the expected ions of this compound (e.g., [M+Na]+) and its primary hydrolysis product, the corresponding diol.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
-
By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and integrity of this compound, thereby promoting reproducible and successful outcomes in their research and development endeavors.
References
- 1. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of Bromo-PEG2-alcohol
This guide provides comprehensive safety and handling precautions for Bromo-PEG2-alcohol, a bifunctional molecule utilized by researchers, scientists, and drug development professionals. As a PEG derivative containing a bromide group and a terminal hydroxyl group, it serves as a versatile linker, with the hydrophilic PEG spacer enhancing solubility in aqueous solutions.[1][2][3] Adherence to the following protocols is essential for ensuring personal safety and maintaining experimental integrity.
Chemical and Physical Properties
A foundational understanding of this compound's properties is critical for its safe handling. The key physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(2-bromoethoxy)ethanol | |
| Synonyms | Br-PEG2-OH, Bromo-PEG2-OH | [3][4] |
| CAS Number | 57641-66-4 | [5] |
| Molecular Formula | C4H9BrO2 | [1][5] |
| Molecular Weight | 169.02 g/mol | [1] |
| Physical Form | Liquid | [6] |
| Purity | ≥95% | [4] |
Hazard Identification and Safety Precautions
There are some discrepancies across safety data sheets regarding the hazard classification of this compound. While one source indicates it is not classified as a hazard under GHS, another assigns it a "Warning" signal word with specific hazard statements.[5] To ensure the highest level of safety, it is prudent to handle the compound as potentially hazardous.
GHS Hazard Classification:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation mark)[6]
-
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Statements:
A comprehensive set of precautionary measures should be followed to minimize risk.
| Category | Precautionary Statement | Reference |
| Prevention | P261: Avoid breathing mist or vapors. | [7] |
| P264: Wash skin thoroughly after handling. | [7][8] | |
| P270: Do not eat, drink or smoke when using this product. | [7][8] | |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | [8] | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. | [8] |
| P302 + P352: IF ON SKIN: Wash with plenty of water. | [8] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |
| P337 + P313: If eye irritation persists: Get medical advice/ attention. | [8] |
Experimental Protocols
The following protocols outline the recommended procedures for handling this compound in a laboratory setting.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[5][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[5][8]
-
Body Protection: A lab coat should be worn to protect against skin contact.[5]
3.3. General Hygiene Practices
-
Avoid all contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][8]
-
Contaminated clothing should be removed and washed before reuse.[5]
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Emergency Procedures
5.1. First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. If irritation persists, seek medical attention.[5][8]
-
Inhalation: Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[5][8]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]
5.2. Firefighting Measures
-
In case of a fire, use dry powder or carbon dioxide extinguishers.[5]
-
Firefighters should wear protective clothing and a self-contained breathing apparatus (SCBA).[5]
5.3. Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including a respirator, gloves, and eye protection.[5]
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[5]
-
Collect the absorbed material into a tightly closed container for disposal.[5]
-
Prevent the spill from entering drains or water courses.[5][8]
Storage and Disposal
6.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
The recommended storage temperature is refrigerated or in a freezer at -20°C.[2]
-
Keep away from heat, flames, sparks, and incompatible materials such as oxidizing agents.[5][8]
-
If stock solutions are prepared, it is recommended to store them in aliquots in tightly sealed vials at -20°C for up to one month.[1] Before use, allow the product to equilibrate to room temperature for at least one hour before opening.[1][10]
6.2. Disposal
-
Disposal of this compound and any contaminated materials must be handled as special waste.[5][8]
-
Engage a licensed disposal company and consult with local waste disposal authorities to ensure compliance with all national and regional regulations.[5][8]
-
Waste should be segregated and placed in a clearly labeled, sealed container for "Halogenated Organic Waste."[11] Do not mix with non-halogenated waste.[11]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by the supplier before use and adhere to all institutional and regulatory safety protocols.
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 57641-66-4 | AxisPharm [axispharm.com]
- 4. Br-PEG2-OH | CAS:57641-66-4 | Biopharma PEG [biochempeg.com]
- 5. axispharm.com [axispharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bromo-PEG2-alcohol Reactions with Thiol-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction of Bromo-PEG2-alcohol with thiol-containing molecules, a critical conjugation technique in biopharmaceutical research and drug development. The following sections detail the underlying chemistry, optimized reaction conditions, step-by-step experimental protocols, and expected outcomes.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can improve solubility, increase serum half-life, and reduce immunogenicity. This compound is a heterobifunctional linker that enables the site-specific conjugation of a PEG moiety to a biomolecule. The bromide group serves as a reactive handle for coupling to nucleophiles, most notably the thiol group of cysteine residues, while the terminal alcohol can be used for further functionalization.
The reaction between the bromo group and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.[1][2] This covalent linkage is highly stable in vivo, making it an ideal strategy for creating long-lasting bioconjugates.[2][3]
Reaction Mechanism: Thiol Alkylation
The conjugation of this compound to a thiol-containing molecule, such as a cysteine residue on a protein, is a straightforward alkylation reaction. The key steps are:
-
Thiol Deprotonation: The reaction is typically performed under neutral to slightly basic conditions (pH 7.2-8.5).[1][4] In this pH range, a fraction of the thiol groups (-SH) are deprotonated to form the more nucleophilic thiolate anion (-S⁻).[1]
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile and attacks the carbon atom bearing the bromine atom on the this compound.
-
Bromide Displacement: The bromide ion is a good leaving group and is displaced by the incoming thiolate, resulting in the formation of a stable carbon-sulfur (thioether) bond.[1][2]
Optimized Reaction Conditions
The efficiency of the conjugation reaction is dependent on several key parameters. The following table summarizes the recommended conditions for the reaction of this compound with a thiol-containing protein.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion.[1][4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to minimize protein degradation, though reaction times will be longer.[1][4] |
| Molar Excess of this compound | 10 to 50-fold | A molar excess of the PEG reagent drives the reaction to completion.[1][4] |
| Protein Concentration | 1 - 10 mg/mL | A balance between maintaining protein stability and achieving sufficient reaction kinetics.[4] |
| Buffer System | Phosphate-buffered saline (PBS), HEPES | Amine-free buffers are crucial to avoid side reactions with the bromo group.[5] |
| Reducing Agent (if necessary) | TCEP (Tris(2-carboxyethyl)phosphine) | To reduce disulfide bonds and ensure the availability of free thiols. TCEP is preferred as it does not contain a thiol group itself.[1] |
| Reaction Time | 2 - 24 hours | Dependent on temperature and the specific reactants. Reactions at 4°C may require overnight incubation.[4] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Protein
This protocol outlines the steps for conjugating this compound to a protein with accessible cysteine residues.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5 (degassed)
-
Reducing Agent (optional): TCEP-HCl
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP-HCl and incubate at room temperature for 60 minutes.
-
If a reducing agent was used, remove the excess TCEP by dialysis or using a desalting column against the reaction buffer.
-
-
This compound Preparation:
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution while gently stirring. The final concentration of any organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[5]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Protect the reaction from light.[1]
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Remove unreacted this compound, quenching reagent, and byproducts by size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Characterize the degree of PEGylation using techniques such as mass spectrometry.
-
Troubleshooting and Side Reactions
While the reaction of this compound with thiols is generally efficient and specific, potential side reactions and issues can arise.
-
Reaction with other nucleophiles: Although thiols are more nucleophilic than amines at neutral pH, some reaction with lysine (B10760008) residues can occur, particularly at higher pH values (pH > 8.5).[4] To favor thiol-specific modification, maintain the pH within the recommended range.
-
Disulfide bond formation: Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds.[5] This reduces the concentration of available thiols for conjugation. It is advisable to degas buffers and, if necessary, perform the reaction under an inert atmosphere.[5]
-
Low conjugation efficiency: If the degree of PEGylation is lower than expected, consider increasing the molar excess of the this compound, extending the reaction time, or optimizing the pH.[5] Ensure that disulfide bonds have been adequately reduced.
By carefully controlling the reaction conditions and following the outlined protocols, researchers can achieve efficient and specific conjugation of this compound to thiol-containing molecules, enabling the development of novel biotherapeutics with enhanced properties.
References
Synthesizing a PROTAC Using a Bromo-PEG2-alcohol Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3] Short-chain polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide a degree of flexibility to enable optimal ternary complex formation.[4][5] The Bromo-PEG2-alcohol linker is a versatile building block for PROTAC synthesis, featuring a reactive bromide for initial conjugation and a terminal hydroxyl group for subsequent attachment of the second ligand.
This document provides detailed application notes and protocols for the synthesis of a model PROTAC using a this compound linker, targeting the well-characterized bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase.
PROTAC Mechanism of Action and Signaling Pathway
PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., CRBN), forming a ternary complex.[2][6] This proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the target protein.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the process.[2]
The degradation of BRD4, an epigenetic reader that plays a crucial role in the transcription of key oncogenes like MYC, leads to the suppression of its downstream signaling pathways.[2][7] This results in the inhibition of cancer cell proliferation and the induction of apoptosis.[7]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a model BRD4-targeting PROTAC (JQ1-PEG2-Pomalidomide) synthesized using a this compound linker. These values are illustrative and may vary based on specific experimental conditions.
Table 1: Physicochemical Properties of JQ1-PEG2-Pomalidomide
| Parameter | Value |
| Molecular Weight ( g/mol ) | ~850 |
| cLogP | ~4.5 |
| Topological Polar Surface Area (Ų) | ~150 |
Table 2: Biological Activity of JQ1-PEG2-Pomalidomide
| Parameter | Cell Line | Value |
| DC₅₀ (nM) | Cancer Cell Line A | 150 |
| Dₘₐₓ (%) | Cancer Cell Line A | 80 |
| DC₅₀ (nM) | Cancer Cell Line B | 200 |
| Dₘₐₓ (%) | Cancer Cell Line B | 75 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are cell-line dependent.
Experimental Protocols
Protocol 1: Synthesis of JQ1-PEG2-Pomalidomide PROTAC
This protocol outlines a three-step synthesis of a BRD4-targeting PROTAC.
Materials and Reagents:
-
JQ1 derivative with a phenolic hydroxyl group
-
This compound
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for HPLC purification
Step 1: Synthesis of JQ1-PEG2-alcohol Intermediate (Williamson Ether Synthesis)
-
To a solution of the JQ1 derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG2-alcohol intermediate.
Step 2: Synthesis of JQ1-PEG2-OMs Intermediate (Mesylation)
-
Dissolve the JQ1-PEG2-alcohol intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting JQ1-PEG2-OMs intermediate is used in the next step without further purification.
Step 3: Synthesis of Final PROTAC (JQ1-PEG2-Pomalidomide)
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Add a solution of the JQ1-PEG2-OMs intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final JQ1-PEG2-Pomalidomide PROTAC.
Protocol 2: Characterization of the Final PROTAC
1. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized PROTAC.
-
Method: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
-
Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of ~10 µg/mL.
-
Data Analysis: Compare the observed m/z of the [M+H]⁺ ion with the calculated theoretical mass. The mass accuracy should be within 5 ppm.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the structure of the synthesized PROTAC.
-
Method: ¹H and ¹³C NMR.
-
Sample Preparation: Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Analysis: Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the PROTAC structure. The characteristic signals of the JQ1 moiety, the pomalidomide moiety, and the PEG linker should be present and integrated correctly.
Protocol 3: Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following PROTAC treatment.[7]
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, THP-1).
-
Synthesized JQ1-PEG2-Pomalidomide PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody for BRD4. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control signal. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Conclusion
The use of a this compound linker provides a straightforward and efficient method for the synthesis of PROTACs. The protocols outlined in this document offer a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of a model BRD4-degrading PROTAC. By following these detailed procedures, researchers can effectively synthesize and evaluate novel PROTACs for their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Attaching Bromo-PEG2-alcohol to a Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent attachment of Bromo-PEG2-alcohol to small molecule inhibitors containing common functional groups: phenols, amines, and carboxylic acids. This modification is a key step in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where the PEG linker serves to connect the inhibitor to an E3 ligase ligand, thereby inducing targeted protein degradation.[1][2] The inclusion of a short, hydrophilic PEG2 linker can also improve the solubility and pharmacokinetic properties of the parent inhibitor.[3]
Overview of Conjugation Chemistries
This compound is a heterobifunctional linker featuring a reactive bromide and a terminal hydroxyl group. The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to nucleophilic functional groups on the small molecule inhibitor. The terminal hydroxyl group can be used for subsequent modifications if required.
The primary methods for conjugating this compound to a small molecule inhibitor are:
-
Williamson Ether Synthesis: For inhibitors containing a phenolic hydroxyl group.
-
N-Alkylation: For inhibitors with a primary or secondary amine.
-
Steglich Esterification: For inhibitors possessing a carboxylic acid moiety.
The choice of method is dictated by the functional groups present on the small molecule inhibitor.
Experimental Protocols
The following protocols provide a general framework for the conjugation reactions. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific small molecule inhibitors.
Protocol 1: Williamson Ether Synthesis for Phenolic Inhibitors
This protocol describes the O-alkylation of a phenolic hydroxyl group on a small molecule inhibitor with this compound.[3][4][5][6]
Reaction Scheme:
References
- 1. enovatia.com [enovatia.com]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
Application Note: Quantifying the Degree of Labeling with Bromo-PEG2-alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. This modification can enhance solubility, extend circulation half-life, and reduce immunogenicity. Bromo-PEG2-alcohol is a heterobifunctional PEG linker that enables the covalent attachment of a diethylene glycol unit to proteins, peptides, or other molecules. The bromide group serves as a reactive site for nucleophilic substitution, readily reacting with functional groups such as thiols (e.g., cysteine residues) and amines (e.g., lysine (B10760008) residues or the N-terminus of a protein). The terminal hydroxyl group can be used for further derivatization if desired.
Accurately quantifying the degree of labeling (DOL), which is the average number of PEG molecules conjugated to each target molecule, is a critical quality attribute. The DOL can significantly impact the efficacy and safety of a PEGylated product. This application note provides detailed protocols for labeling a model protein with this compound and for quantifying the DOL using common analytical techniques.
Experimental Workflow
The overall process for labeling and quantifying the degree of labeling with this compound involves several key steps, from the initial conjugation reaction to the final analysis and data interpretation.
Caption: Experimental workflow for protein labeling and DOL determination.
Signaling Pathway: Nucleophilic Substitution Reaction
The core of the labeling process is a nucleophilic substitution reaction where a nucleophilic group on the protein (e.g., the thiol group of a cysteine residue) attacks the carbon atom bonded to the bromine atom of this compound. This results in the formation of a stable covalent bond and the displacement of the bromide ion.
Caption: Nucleophilic substitution reaction for protein PEGylation.
Experimental Protocols
Protocol 1: Labeling of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the general procedure for labeling a protein containing reactive thiol or amine groups with this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 5-10 mg/mL.
-
This compound Solution: Immediately before use, dissolve a 20- to 50-fold molar excess of this compound in a minimal amount of DMSO.
-
Conjugation Reaction: Slowly add the this compound solution to the protein solution while gently stirring. The final concentration of DMSO should ideally be below 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and quenching reagent by SEC or dialysis.
Protocol 2: Quantification of DOL by MALDI-TOF Mass Spectrometry
This method determines the average number of attached PEG molecules by measuring the mass increase of the protein.
Materials:
-
Purified PEGylated protein
-
Unmodified protein (control)
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water/TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix a small volume (e.g., 1 µL) of the purified PEGylated protein solution (approximately 1 mg/mL) with an equal volume of the MALDI matrix solution directly on the MALDI target plate. Repeat for the unmodified protein control.
-
Crystallization: Allow the mixture to air-
Application Notes and Protocols for the Reaction of Bromo-PEG2-alcohol with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the reaction of Bromo-PEG2-alcohol with primary amines. This process is a fundamental bioconjugation technique used to link the hydrophilic PEG spacer to various molecules such as proteins, peptides, and small molecule drugs, thereby enhancing their solubility and pharmacokinetic properties.
Reaction Principle
The reaction between this compound and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The primary amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the displacement of the bromide ion, which is a good leaving group, and the formation of a stable carbon-nitrogen bond, yielding a secondary amine.[2][3] To favor mono-alkylation and prevent the resulting secondary amine from reacting further, it is often recommended to use an excess of the primary amine.[1][4]
Applications in Drug Development
A significant application of this reaction is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] For instance, an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, can be conjugated to this compound if it possesses a primary amine.[1][5] The resulting conjugate forms part of a PROTAC designed to degrade the EGFR protein.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the alkylation of a primary amine with a bromo-PEG linker. These parameters are based on protocols for similar molecules and should be optimized for specific substrates.[1][6]
| Parameter | Recommended Condition | Notes |
| Reactants | This compound, Primary Amine | |
| Molar Ratio (Amine:this compound) | 1.5:1 to 5:1 | A higher excess of the amine minimizes over-alkylation.[1] |
| Solvent | Anhydrous DMF, ACN, or DCM | DMF is a common choice due to its ability to dissolve a wide range of reactants.[1] |
| Base | K₂CO₃, TEA, DIPEA | An inorganic base like K₂CO₃ is often used to neutralize the HBr formed during the reaction.[1] |
| Molar Excess of Base | 2 - 3 equivalents | Ensures the primary amine remains deprotonated and nucleophilic.[1] |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may also promote side reactions.[1] |
| Reaction Time | 12 - 24 hours | Progress should be monitored by TLC or LC-MS.[1] |
| Expected Yield | 60 - 85% | Highly dependent on the specific amine substrate and purification method.[1] |
Experimental Protocols
General Protocol for the Mono-N-alkylation of a Primary Amine with this compound
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), finely ground
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
TLC plates or LC-MS for reaction monitoring
-
Flash column chromatography system or preparative HPLC for purification
Procedure:
-
Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the primary amine (1.5 equivalents) in anhydrous DMF.
-
Add finely ground potassium carbonate (2.5 equivalents) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Reaction Initiation: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., 0-10% methanol (B129727) in dichloromethane) to isolate the desired amine-PEG2-alcohol conjugate.[1]
-
For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used.
-
Visualizations
Caption: SN2 Reaction Mechanism of this compound with a Primary Amine.
Caption: Experimental Workflow for Amine-PEG2-alcohol Synthesis.
Caption: PROTAC-mediated Degradation of EGFR.
References
Application Notes and Protocols for Site-Specific Protein Modification Using Bromo-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Bromo-PEG2-alcohol
This compound is a heterobifunctional crosslinker containing a terminal bromide group and a terminal hydroxyl group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The bromide serves as an effective alkylating agent for nucleophilic functional groups, while the hydrophilic PEG chain enhances the solubility of the modified molecule in aqueous media.[1][3] The terminal hydroxyl group can be used for further derivatization if required.[1][2][3] This reagent is particularly well-suited for the site-specific modification of proteins, a critical process in the development of biotherapeutics to improve their pharmacokinetic and pharmacodynamic properties.[5][6]
Principle of Site-Specific Protein Modification
Site-specific protein modification aims to produce a homogeneous population of protein conjugates with a defined location and stoichiometry of modification. This is in contrast to random modification (e.g., at lysine (B10760008) residues), which can result in a heterogeneous mixture of products with variable biological activity and immunogenicity. Cysteine is an ideal target for site-specific modification due to the relatively low natural abundance of free cysteine residues on the surface of most proteins and the high nucleophilicity of its thiol group.[7]
The modification process using this compound involves a nucleophilic substitution (SN2) reaction. The thiol group (-SH) of a cysteine residue, particularly in its deprotonated thiolate form (-S⁻), acts as a potent nucleophile that attacks the carbon atom attached to the bromine atom of the this compound.[7][8] This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the PEG moiety to the protein at the specified cysteine residue.[7][8]
To achieve site-specificity, a cysteine residue can be introduced at a desired location on the protein surface using site-directed mutagenesis.[9][10][11] This allows for precise control over the point of PEGylation, ensuring that the modification does not interfere with the protein's active site or regions critical for its function.
Advantages of Using this compound for Cysteine Modification
-
High Specificity: The bromo group preferentially reacts with the highly nucleophilic thiol group of cysteine residues, especially under controlled pH conditions (pH 7.5-8.5), minimizing off-target reactions with other amino acid side chains like lysine.[7][12][13]
-
Stable Linkage: The resulting thioether bond is highly stable under physiological conditions, ensuring the integrity of the PEGylated protein conjugate in vivo.[7][8]
-
Hydrophilicity: The short PEG spacer enhances the hydrophilicity of the modified protein, which can improve solubility and reduce aggregation.[1][3]
-
Homogeneous Product: Site-specific modification at an engineered cysteine residue leads to a well-defined, homogeneous product, which is crucial for regulatory approval and consistent therapeutic efficacy.[7]
Caption: General workflow for site-specific protein PEGylation.
Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue
This protocol provides a general workflow for introducing a cysteine codon at a specific site in the gene encoding the protein of interest. Commercial kits for site-directed mutagenesis are widely available and their specific instructions should be followed.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the desired cysteine codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Caption: Workflow for site-directed mutagenesis.
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 bases in length) that are complementary to the target DNA sequence, with a mismatch at the center to introduce the cysteine codon (TGC or TGT).
-
PCR Amplification: Perform PCR using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase to generate the mutated plasmid.
-
DpnI Digestion: Digest the PCR product with DpnI enzyme for 1-2 hours at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Plasmid Isolation and Sequencing: Select several colonies and grow them in liquid culture. Isolate the plasmid DNA and send it for sequencing to confirm the presence of the desired cysteine mutation.
-
Protein Expression and Purification: Once the mutation is confirmed, the new plasmid can be used to express and purify the cysteine-engineered protein using standard protocols.
Protocol 2: Site-Specific PEGylation of a Cysteine Residue with this compound
This protocol describes the conjugation of this compound to a protein with an accessible cysteine residue.
Materials:
-
Cysteine-engineered protein (1-5 mg/mL)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5-8.5.[12]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein or exchange its buffer to the Reaction Buffer to a final concentration of 1-5 mg/mL using a desalting column.[12]
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine is involved in a disulfide bond or if the protein has formed dimers, add TCEP to a final concentration of a 10-fold molar excess over the protein.[7][8] Incubate at room temperature for 1 hour.[12]
-
Removal of Reducing Agent: Immediately before PEGylation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.[12] This step is crucial as the reducing agent will compete with the protein's thiol for the bromo-PEG reagent.
-
PEGylation Reaction:
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours or at 4°C overnight.[7] Protect the reaction from light.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution (e.g., N-acetylcysteine or L-cysteine) to a final concentration of 10-20 mM to react with any excess this compound.[13]
-
Purification of PEGylated Protein: Remove the excess PEG reagent and byproducts to obtain the purified PEGylated protein. Common purification methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller, unreacted PEG reagents.[][15]
-
Ion Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains can shield surface charges.[]
-
Reverse Phase Chromatography (RP-HPLC): Useful for analytical scale separation and identification of PEGylation sites.[]
-
Protocol 3: Characterization of the PEGylated Protein
After purification, the PEGylated protein must be thoroughly characterized to confirm successful conjugation and assess its properties.
Caption: A tiered strategy for PEGylated protein characterization.
Methods:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Principle: Separates proteins based on their apparent molecular weight. PEGylated proteins migrate slower than their unmodified counterparts due to the increased hydrodynamic radius.[16]
-
Procedure: Run samples of the unmodified protein, the PEGylation reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel. Stain with Coomassie Blue to visualize the protein bands.[16]
-
Analysis: Compare the bands. A shift to a higher apparent molecular weight in the purified sample indicates successful PEGylation.[17] The presence of a single, shifted band suggests a homogeneous product.
-
-
Mass Spectrometry (MS):
-
Principle: Provides an accurate molecular weight of the protein. MALDI-TOF MS is commonly used for this purpose.[5]
-
Procedure: Analyze samples of the unmodified and purified PEGylated protein by MALDI-TOF MS.
-
Analysis: The mass of the PEGylated protein should be equal to the mass of the unmodified protein plus the mass of the attached PEG moieties. This confirms the degree of PEGylation (e.g., mono-PEGylated, di-PEGylated).[18]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: Chromatographic techniques like Size-Exclusion (SEC) and Reverse-Phase (RP) HPLC can separate different species in the reaction mixture.[6]
-
SEC-HPLC: Separates molecules based on their hydrodynamic size. It can be used to assess the purity of the PEGylated protein and detect any aggregation.[]
-
RP-HPLC: Separates molecules based on hydrophobicity. It can resolve proteins with different degrees of PEGylation.[6][]
-
-
Biological Activity Assays:
-
Principle: Measures the functional integrity of the protein after modification.
-
Procedure: Conduct a relevant biological assay (e.g., enzyme kinetics, receptor binding assay) to compare the activity of the PEGylated protein to the unmodified protein.
-
Analysis: This is critical to ensure that the PEGylation at the chosen site did not negatively impact the protein's function.
-
Data Presentation
Table 1: Typical Reaction Parameters for Cysteine-Specific PEGylation
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 1 - 5 mg/mL | To maintain protein stability and ensure efficient reaction kinetics.[7] |
| Buffer System | Phosphate or HEPES buffer | To maintain a stable pH for the reaction. |
| pH | 7.5 - 8.5 | To facilitate the deprotonation of the cysteine thiol group to the more reactive thiolate anion.[7] |
| Molar Excess (Bromo-PEG:Protein) | 10:1 to 50:1 | To drive the conjugation reaction to completion.[7][8] |
| Temperature | 4°C or Room Temperature (20-25°C) | To control the reaction rate and maintain protein stability.[7] |
| Reaction Time | 2-16 hours | To allow sufficient time for the reaction to proceed to completion.[7] |
| Reducing Agent (optional) | TCEP (10-fold molar excess) | To ensure the target cysteine is in its reduced, reactive state.[7][8] |
Table 2: Summary of Analytical Techniques for Characterizing PEGylated Proteins
| Technique | Principle | Information Obtained |
| SDS-PAGE | Separation by apparent molecular weight | Confirmation of PEGylation, estimation of molecular weight increase, assessment of homogeneity.[16][17] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Accurate molecular weight of the conjugate, determination of the degree of PEGylation.[5][6] |
| SEC-HPLC | Separation by hydrodynamic size | Purity of the PEGylated protein, detection of aggregates, separation from unreacted PEG.[][15] |
| IEX-HPLC | Separation by surface charge | Separation of different PEGylated species (e.g., positional isomers).[] |
| RP-HPLC | Separation by hydrophobicity | High-resolution separation of PEGylated isoforms.[6][] |
| Biological Activity Assays | Measurement of protein function | Assessment of the impact of PEGylation on the protein's biological function.[17] |
References
- 1. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 2. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound|CAS 57641-66-4|DC Chemicals [dcchemicals.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic selection for a highly functional cysteine-less membrane protein using site-saturation mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Bromo-PEG2-alcohol Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a fundamental strategy in drug development and biotechnology.[1][2] It is widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, and small molecules.[1][3] Key benefits include improved aqueous solubility, increased circulatory half-life, reduced immunogenicity, and enhanced stability.[2][4]
Bromo-PEG2-alcohol is a heterobifunctional PEGylation reagent. It features a terminal bromide group and a terminal hydroxyl group, separated by a two-unit PEG spacer.[5][6] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to target molecules.[5][7] The hydrophilic PEG chain improves the solubility of the resulting conjugate in aqueous media.[5][6] The terminal hydroxyl group is less reactive under typical conjugation conditions but can be used for subsequent derivatization if needed.[4][5]
The primary mechanism for conjugation involves a nucleophilic attack on the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable covalent bond.[2] The most common nucleophiles in bioconjugation are the thiol groups (-SH) of cysteine residues and the amine groups (-NH2) of lysine (B10760008) residues or the N-terminus of proteins.[8][9]
Experimental Protocols
Protocol 1: Conjugation to Thiol Groups (Cysteine-Specific)
This protocol is optimized for the site-specific modification of free thiol groups on cysteine residues in proteins or peptides. The high nucleophilicity of the thiolate anion allows for specific conjugation at a pH range of 7.0-8.5.[2][8][9]
Materials and Reagents:
-
Thiol-containing protein or peptide
-
This compound
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetyl-L-cysteine or L-cysteine
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis
-
Organic Solvent (for stock solution): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing biomolecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, it must be reduced. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[2][10] TCEP does not need to be removed before proceeding.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[10] A higher molar excess can help drive the reaction, especially if the target site is sterically hindered.[9]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.[2] Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time.
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG reagent, quenching reagent, and any byproducts from the PEGylated conjugate.
-
Size-Exclusion Chromatography (SEC) is highly effective for separating the larger PEGylated protein from smaller molecules.[]
-
Alternatively, perform dialysis against a suitable buffer.
-
Protocol 2: Conjugation to Primary Amines (Lysine-Specific)
This protocol targets primary amines, such as the ε-amino group of lysine residues. A higher pH (8.5-9.5) is required to deprotonate the amine, making it sufficiently nucleophilic.[2][9]
Materials and Reagents:
-
Protein or small molecule with a primary amine
-
This compound
-
Reaction Buffer: Borate buffer (50 mM), pH 8.5-9.5
-
Base (for small molecules): Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)[12]
-
Solvent (for small molecules): Anhydrous Dimethylformamide (DMF)[12]
-
Quenching Buffer: Tris-HCl (1 M), pH 8.0
-
Purification System: Ion-Exchange Chromatography (IEX) or SEC
Procedure:
-
Protein/Molecule Preparation:
-
PEGylation Reaction:
-
For Proteins: Add this compound to the protein solution at a molar excess of 20-100 fold.[2]
-
For Small Molecules: Add this compound (1.0 equivalent) to the DMF solution. Heat the reaction to 60-80 °C.[12]
-
Incubate the reaction for 12-48 hours with gentle mixing.[2][12] Monitor the reaction's progress via an appropriate method (e.g., HPLC, LC-MS).
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted reagent.[2]
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the conjugate from the reaction mixture.
-
Ion-Exchange Chromatography (IEX) is often the method of choice as it can separate PEGylated products based on changes in surface charge.[][13]
-
Data Presentation: Reaction Parameters
The following table summarizes typical starting conditions for Bromo-PEG conjugation reactions. Optimization is recommended for each specific substrate.
| Parameter | Thiol Conjugation (Cysteine) | Amine Conjugation (Lysine) | Amine Conjugation (Small Molecule) |
| Nucleophile | Protein/Peptide | Protein | Small Molecule |
| pH | 7.2 - 7.5 | 8.5 - 9.5 | N/A (Anhydrous) |
| Buffer/Solvent | PBS, Borate | Borate | DMF, DMSO |
| Base | Not required | Not required | K₂CO₃, DIPEA, TEA[12] |
| Molar Excess of PEG | 10 - 50 fold | 20 - 100 fold | 1.0 - 1.2 equivalents |
| Temperature | 4°C to Room Temp. | 4°C to Room Temp. | Room Temp. to 80°C[12] |
| Reaction Time | 4 - 24 hours[2] | 12 - 48 hours[2] | 12 - 24 hours[12] |
| Typical Yield | 70 - 90% | 50 - 80% | 60 - 85%[12] |
Workflow Diagram
The following diagram illustrates the general workflow for a typical bioconjugation experiment using this compound.
Caption: General workflow for this compound bioconjugation.
Purification and Characterization
Post-reaction processing is critical to isolate the desired conjugate and verify its identity and purity.[13]
Purification Methods:
-
Size-Exclusion Chromatography (SEC): An effective method for removing unreacted PEG and other small molecules from the larger PEGylated protein conjugate.[]
-
Ion-Exchange Chromatography (IEX): The most common technique for purifying PEGylated proteins.[][13] It separates molecules based on differences in net surface charge, which is often altered by PEGylation, allowing for the separation of unreacted protein and species with different degrees of PEGylation.[]
-
Reverse Phase Chromatography (RP-HPLC): Widely used for purifying peptides and small proteins, and can also be applied to separate PEGylated conjugates, including positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and can be a useful supplementary tool to IEX.[]
Characterization Techniques:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Provides an accurate molecular weight of the conjugate, confirming the covalent attachment and allowing for the determination of the number of PEG chains attached.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and RP-HPLC are used to assess the purity and heterogeneity of the final product.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for the characterization of small molecule conjugates or to confirm the structure of the PEG linker itself.[17][18]
References
- 1. idosi.org [idosi.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 5. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 6. This compound|COA [dcchemicals.com]
- 7. This compound|CAS 57641-66-4|DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. enovatia.com [enovatia.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Bromo-PEG2-alcohol Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and analytical techniques for monitoring the reaction progress of Bromo-PEG2-alcohol with nucleophiles, a critical step in the synthesis of PEGylated small molecules, peptides, and other therapeutic agents. The ability to accurately track the consumption of starting materials and the formation of the desired conjugate is essential for reaction optimization, ensuring product quality, and developing robust manufacturing processes.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker containing a reactive bromide group and a terminal hydroxyl group. The bromide serves as an excellent leaving group for nucleophilic substitution reactions (Sₙ2) with primary amines and thiols.[1][2] This reaction covalently attaches the hydrophilic diethylene glycol (PEG2) spacer to the target molecule, which can enhance solubility, improve pharmacokinetic properties, and provide a handle for further functionalization.[2] Monitoring the progress of this conjugation is crucial to determine reaction completion, identify potential side products, and establish optimal reaction conditions.
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of the this compound conjugation reaction. The choice of method depends on the properties of the reactants and products, as well as the desired level of detail.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for monitoring the disappearance of the starting material (this compound or the nucleophile) and the appearance of the product. Due to the polar nature of the PEG chain, polar mobile phases are often required.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for separating and quantifying the reactants, products, and any impurities.[][5] Reversed-phase HPLC (RP-HPLC) is commonly used to separate molecules based on hydrophobicity. As the PEGylated product is generally more hydrophilic than the starting nucleophile, a shift in retention time is observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to monitor the reaction by observing the disappearance of proton signals from the starting materials and the appearance of new signals from the product. Key signals to monitor include those adjacent to the bromine atom in this compound and the protons on the carbon newly bonded to the nucleophile in the product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the product by determining its molecular weight. It can be coupled with liquid chromatography (LC-MS) to provide both separation and identification of reaction components.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
Objective: To qualitatively assess the progress of the conjugation reaction.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates[3]
-
Crude reaction mixture
-
Appropriate solvent for spotting (e.g., dichloromethane, methanol)
-
Developing chamber
-
Mobile phase (e.g., 0-10% methanol (B129727) in dichloromethane)[6]
-
UV lamp (254 nm)[3]
-
Staining solution (e.g., potassium permanganate (B83412) or iodine) if compounds are not UV-active[3]
Procedure:
-
Plate Preparation: Draw a baseline on the TLC plate with a pencil.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent.[3]
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.[3]
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp. If necessary, stain the plate to visualize the spots.[3]
-
Analysis: Compare the spots of the reaction mixture at different time points to the spots of the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: Quantitative Analysis by HPLC
Objective: To quantify the consumption of reactants and formation of the product.
Materials:
-
HPLC system with a UV detector[5]
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[5]
-
Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water[5]
-
Reaction aliquots at different time points
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions.[5]
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture and dilute it with Mobile Phase A to a suitable concentration for UV detection (e.g., 0.1-1.0 mg/mL).[5]
-
Injection: Inject the prepared sample onto the HPLC column.[5]
-
Chromatographic Run: Run a linear gradient from a low to a high percentage of Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 30 minutes.[6]
-
Data Analysis: Integrate the peak areas of the starting materials and the product at each time point. The percentage conversion can be calculated by comparing the peak area of the product to the initial peak area of the limiting reactant.
Protocol 3: Reaction Monitoring by ¹H NMR
Objective: To monitor the reaction by observing changes in the proton NMR spectrum.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
Reaction aliquots
Procedure:
-
Sample Preparation: At different time points, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic proton signals for this compound and the nucleophile. Monitor the decrease in the intensity of these signals and the appearance of new signals corresponding to the PEGylated product. For the reaction with an amine, a key change to observe is the upfield shift of the protons on the carbon adjacent to the nitrogen after the substitution of the bromine atom.
Data Presentation
Quantitative data from the reaction monitoring should be summarized in tables for clear comparison of different reaction conditions.
| Parameter | Value |
| Reactants | This compound, Primary Amine |
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃) |
| Molar Ratio (Amine:this compound) | 1.5 : 1 |
| Temperature | 60 °C |
| Reaction Time | 16-24 hours |
| Typical Yield | 60-85% |
| Table 1: Typical Reaction Conditions for the Conjugation of this compound with a Primary Amine.[6] |
| Analytical Technique | Parameter Monitored | Expected Observation |
| TLC | Disappearance of starting material, appearance of product | Decrease in Rf of the amine, new spot for the product |
| RP-HPLC | Peak areas of reactants and product | Decrease in retention time of the amine, new peak for the product |
| ¹H NMR | Chemical shifts of protons adjacent to the reaction center | Disappearance of -CH₂-Br signal (~3.5 ppm), appearance of new -CH₂-N- signal (~2.8 ppm) |
| LC-MS | Molecular weight of the product | Detection of the expected mass of the conjugated product |
| Table 2: Summary of Analytical Techniques and Expected Observations. |
Visualizations
Reaction Pathway
The reaction of this compound with a primary amine proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6]
Caption: Sₙ2 reaction of this compound with a primary amine.
Experimental Workflow
The general workflow for monitoring the conjugation reaction involves sample preparation, analysis by a chosen technique, and data processing.
Caption: General workflow for monitoring the this compound conjugation reaction.
References
Application Notes and Protocols: Bromo-PEG2-alcohol as a Crosslinker for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are of significant interest in the biomedical field for applications such as drug delivery, tissue engineering, and 3D cell culture.[1] Their high water content, biocompatibility, and tunable physical properties make them excellent mimics of the native extracellular matrix. The formation of these hydrogels relies on the crosslinking of polymer chains to form a three-dimensional network.
Bromo-PEG2-alcohol is a heterobifunctional PEG linker containing a terminal bromide group and a terminal hydroxyl group.[2][3] The bromide acts as an excellent leaving group in nucleophilic substitution reactions, making this molecule an effective crosslinker when reacted with polymers containing nucleophilic functional groups, such as thiols.[1][4] The primary mechanism of hydrogel formation involves a thiol-halide "click" reaction with a multi-arm PEG-thiol polymer to form stable thioether linkages.[1] This bioorthogonal reaction can proceed under mild conditions, making it suitable for the encapsulation of sensitive therapeutic agents and living cells.[1] The hydrophilic PEG spacer enhances solubility in aqueous solutions and contributes to the overall biocompatibility of the resulting hydrogel.[1][2]
Principle of Hydrogel Formation
The core of the hydrogel formation is the S-alkylation of thiols with the alkyl bromide of the this compound molecule. This reaction follows a nucleophilic substitution (SN2) mechanism. When this compound, which is monofunctional with respect to the bromo group, is intended for crosslinking, it is typically used to functionalize a polymer backbone prior to the final crosslinking step, or used in conjunction with a multi-functional core. For the purpose of these notes, we will describe a common scenario where a multi-arm PEG-thiol is crosslinked using a di-bromo PEG linker. As a direct protocol for a di-bromo PEG2 linker was not available, we will adapt the protocol for a similar linker, Bromo-PEG5-bromide, which follows the same reaction principle.[1] The hydroxyl group on this compound offers a site for further functionalization if desired.[2][3][5]
Physicochemical and Reactivity Information
| Property | Value / Description | Source |
| Molecular Weight | 169.02 g/mol | [6] |
| Formula | C4H9BrO2 | [6] |
| Appearance | Liquid | [7] |
| Purity | ≥95% | [5][7] |
| Storage | Sealed in dry, store in freezer, under -20°C | [7] |
| Reactive Group | Bromide (-Br) | [2][3] |
| Leaving Group | Bromide (Br⁻) | [2][3] |
| Primary Reactive Partners | Thiols (-SH) > Amines (-NH₂) | [8] |
| Reaction Type | Nucleophilic Substitution (SN2) | [1] |
| Formed Linkage | Thioether bond | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis and characterization of hydrogels using a bromo-PEG crosslinker and a multi-arm PEG-thiol. This protocol is adapted from methodologies for similar thiol-halide click chemistry reactions.[1]
Protocol 1: Hydrogel Formation via Thiol-Halide Reaction
Materials:
-
4-arm PEG-SH (e.g., 10 kDa)
-
Di-bromo-PEG linker (protocol adapted for a di-bromo analog of this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Molds for hydrogel casting (e.g., PDMS molds, syringe casing)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a stock solution of 4-arm PEG-SH in PBS at a concentration of 10% w/v.
-
Prepare a stock solution of the di-bromo-PEG crosslinker in PBS. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of thiol to bromide groups when mixed with the PEG-SH solution.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add equal volumes of the 4-arm PEG-SH and di-bromo-PEG solutions.
-
Briefly vortex the mixture (2-3 seconds) to ensure homogeneity.
-
Immediately transfer the solution to a mold or the desired experimental setup.
-
Incubate at 37°C. Gelation time can vary from minutes to hours depending on the specific reactants and concentrations.
-
Protocol 2: Characterization of Hydrogel Properties
1. Swelling Ratio Measurement:
The swelling ratio provides insight into the crosslinking density of the hydrogel.[1]
-
Prepare hydrogel discs of a known initial weight (Wi).
-
Immerse the discs in PBS at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio (Q) is calculated as: Q = (Ws - Wi) / Wi.[1]
2. In Vitro Degradation Study:
This study assesses the stability of the hydrogel's crosslinks.
-
Prepare pre-weighed, lyophilized hydrogel samples (W_dry).
-
Incubate the hydrogels in PBS at 37°C.
-
At various time points (e.g., 1, 3, 7, 14, 21 days), remove the hydrogels, lyophilize them, and record the final dry weight (Wd).
-
The percentage of mass loss is calculated as: Mass Loss (%) = [(W_dry - Wd) / W_dry] x 100.[1]
Note: Thioether bonds are generally stable to hydrolysis under physiological conditions. Degradation may be engineered by incorporating hydrolytically labile ester groups into the polymer backbone.[1]
Quantitative Data Summary
The following table summarizes representative data for hydrogels formed by reacting multi-arm PEG-thiol with a dihalide-PEG crosslinker.[1] Actual values will vary depending on the specific molecular weights, concentrations, and reaction conditions used.
| Parameter | Condition | Typical Value |
| Gelation Time | 10% w/v polymer, 37°C | 5 - 30 minutes |
| Swelling Ratio (Q) | In PBS at 37°C | 15 - 25 |
| Mass Loss | In PBS at 37°C, 28 days | < 5% |
Visualizations
Experimental Workflow
Caption: Workflow for hydrogel synthesis and characterization.
Hydrogel Formation Mechanism
Caption: Thiol-halide reaction for hydrogel crosslinking.
Applications in Drug Development
The robust and biocompatible nature of hydrogels crosslinked via the thiol-halide reaction makes them excellent candidates for various biomedical applications:
-
Controlled Drug Release: The porous network of the hydrogel can encapsulate therapeutic molecules, which are then released in a sustained manner through diffusion.[1] The release rate can be tuned by altering the crosslinking density of the hydrogel.
-
Cell Encapsulation and Tissue Engineering: The bioorthogonal nature of the thiol-halide reaction allows for the encapsulation of living cells within the hydrogel matrix.[1] These hydrogel scaffolds can provide a supportive environment for cell growth and tissue regeneration.[9]
Conclusion
This compound, in its di-functionalized form, serves as an effective crosslinker for the formation of PEG-based hydrogels through a bioorthogonal thiol-halide reaction. This system offers a versatile platform for creating hydrogels with tunable properties suitable for a wide range of applications in research and drug development. The protocols and data provided herein serve as a guide for the synthesis and characterization of these advanced biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | 57641-66-4 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Hydroxyl Group of Bromo-PEG2-alcohol for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of the terminal hydroxyl group of Bromo-PEG2-alcohol. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1] The bromo group serves as a reactive site for nucleophilic substitution, while the hydroxyl group offers a versatile handle for introducing a wide array of other functional groups.[2][3][4][5][6]
The primary alcohol of the hydroxyl group is itself not highly reactive for many conjugation chemistries.[7] Therefore, its "activation" into a better leaving group is a critical first step for subsequent derivatization.[8][9] This guide focuses on the most common and effective strategies for activating the hydroxyl group and converting it into other useful functionalities.
Activation of the Hydroxyl Group: Conversion to Sulfonate Esters
The most common strategy to activate the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs).[8][9] These groups are excellent leaving groups, readily displaced by a wide range of nucleophiles.[10][11][12] This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA).[8][10][13]
Protocol 1.1: Tosylation of this compound
This protocol describes the conversion of the hydroxyl group to a tosylate.[8][9]
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
0.1 M HCl, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution and stir.
-
Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.[8]
-
Stir the reaction at 0 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8][9]
-
If the reaction is incomplete, allow the mixture to warm to room temperature and stir for an additional 2-12 hours.[8]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Bromo-PEG2-tosylate.
-
Protocol 1.2: Mesylation of this compound
This protocol outlines the conversion of the hydroxyl group to a mesylate.[9]
-
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Water, 1M HCl, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 equivalents).[9]
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.[9]
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.[9]
-
Once complete, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Bromo-PEG2-mesylate.
-
| Reaction | Reagent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Tosylation | TsCl (1.2 - 1.5) | Pyridine or TEA (1.5 - 2.0) | DCM | 0 to RT | 4 - 16 | > 90 |
| Mesylation | MsCl (1.2 - 1.5) | TEA (1.5 - 2.0) | DCM | 0 to RT | 2 - 6 | > 95 |
Note: Yields are highly dependent on the specific substrate and purification method. The provided values are typical estimates based on literature for similar primary alcohols.
Subsequent Derivatization of Activated Bromo-PEG2-Sulfonates
The resulting Bromo-PEG2-tosylate or -mesylate is a versatile intermediate for introducing various functional groups via nucleophilic substitution reactions.
Caption: Experimental workflow for derivatization.
Protocol 2.1: Conversion to Bromo-PEG2-azide
This protocol details the conversion of the activated alcohol to an azide, a key functional group for "click chemistry".
-
Materials:
-
Bromo-PEG2-tosylate or Bromo-PEG2-mesylate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Bromo-PEG2-tosylate/-mesylate (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 - 3.0 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash with water and brine several times to remove DMF and excess sodium azide.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Bromo-PEG2-azide.[9]
-
Protocol 2.2: Conversion to Bromo-PEG2-amine
This protocol describes the reduction of the azide to a primary amine using the Staudinger reduction.[9]
-
Materials:
-
Bromo-PEG2-azide
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (THF) and water
-
-
Procedure:
-
Dissolve Bromo-PEG2-azide (1.0 equivalent) in a mixture of THF and water (e.g., 9:1 v/v).[9]
-
Add triphenylphosphine (1.2 equivalents).[9]
-
Stir the reaction mixture at room temperature for 8-12 hours.[9] Nitrogen gas evolution will be observed.
-
Monitor the reaction by TLC until the starting azide is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
The resulting crude product can be purified by column chromatography or acid-base extraction to remove triphenylphosphine oxide and any remaining starting material.
-
| Target Product | Starting Material | Reagents (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Bromo-PEG2-azide | Bromo-PEG2-OTs/OMs | NaN₃ (1.5 - 3.0) | DMF | 60 - 80 | 12 - 24 | 85 - 95 |
| Bromo-PEG2-amine | Bromo-PEG2-azide | PPh₃ (1.2) | THF/H₂O | RT | 8 - 12 | 70 - 90 |
Note: Yields are for the specific conversion step and can vary.
Reaction Pathway Overview
The derivatization of this compound follows a logical sequence of activation followed by nucleophilic substitution. This modular approach allows for the synthesis of a variety of bifunctional linkers from a single starting material.
Caption: Chemical derivatization pathways.
Applications of Derivatized Linkers
The functionalized Bromo-PEG2 linkers are critical components in modern drug development.
-
Bromo-PEG2-amine: The primary amine is a common nucleophile used to form stable amide bonds with carboxylic acids (e.g., on proteins or small molecules), or to react with NHS esters.
-
Bromo-PEG2-azide: This linker is ideal for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) "click chemistry" reactions, enabling highly efficient and specific conjugation to alkyne-modified molecules.
-
PROTAC Synthesis: These derivatized linkers provide the necessary functionality to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, with the PEG spacer providing optimal length and solubility for inducing protein degradation.[9][14]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound|CAS 57641-66-4|DC Chemicals [dcchemicals.com]
- 5. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 6. This compound, CAS 57641-66-4 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 13. Khan Academy [khanacademy.org]
- 14. benchchem.com [benchchem.com]
Case Study: Synthesis and Characterization of a Trastuzumab-Bromo-PEG2-MMAE Antibody-Drug Conjugate
Application Note & Protocol
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug.[1][2] The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][2][3] Polyethylene glycol (PEG) linkers are widely used in ADC design to enhance hydrophilicity, reduce aggregation, and prolong circulation half-life.[1][4][5]
This case study details the synthesis of a specific ADC utilizing a Bromo-PEG2-alcohol linker. The ADC is composed of:
-
Antibody: Trastuzumab, a humanized monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2). HER2 is overexpressed in a significant portion of breast and gastric cancers.[6][7]
-
Linker: A this compound based linker. This short-chain PEG linker provides hydrophilicity.[8][9] The terminal alcohol is functionalized to a carboxylic acid for antibody conjugation, while the bromide serves as a reactive site for payload attachment.
-
Payload: Monomethyl Auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4][10]
This document provides detailed protocols for the synthesis, purification, and characterization of Trastuzumab-PEG2-MMAE, along with representative data and visualizations of the experimental workflow and the targeted biological pathway.
Data Presentation
The successful synthesis and characterization of the ADC are evaluated based on several quantitative parameters. The following tables summarize representative data for the synthesis of Trastuzumab-PEG2-MMAE.
Table 1: Properties of the this compound Linker Precursor
| Property | Value |
| Chemical Formula | C4H9BrO2 |
| Molecular Weight (MW) | 169.0 g/mol |
| Appearance | Colorless Oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Condition | -20°C |
Table 2: Key Performance Metrics of Trastuzumab-PEG2-MMAE ADC
| Parameter | Representative Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregate Percentage | <2% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | 1.5 nM (on HER2+ cell line) | Cell-Based Viability Assay (e.g., MTT) |
| Binding Affinity (KD) | ~1 nM | Surface Plasmon Resonance (SPR) |
| Yield | 45-55% | UV-Vis Spectroscopy (A280) |
Experimental Protocols
The synthesis of Trastuzumab-PEG2-MMAE is a multi-step process involving the functionalization of the linker, attachment of the payload, and conjugation to the antibody.
Protocol 1: Oxidation of this compound to Bromo-PEG2-Acid
This protocol describes the conversion of the terminal hydroxyl group of the linker to a carboxylic acid to enable subsequent antibody conjugation.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the solution while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude Bromo-PEG2-acid using silica gel column chromatography.
Protocol 2: Conjugation of MMAE to Bromo-PEG2-Acid
This protocol details the attachment of a thiol-containing MMAE derivative to the bromo- end of the functionalized linker via nucleophilic substitution.
Materials:
-
Bromo-PEG2-acid
-
Thiol-containing MMAE derivative
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve Bromo-PEG2-acid and the thiol-containing payload (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the MMAE-PEG2-Acid drug-linker construct using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker as a solid.
Protocol 3: Conjugation of MMAE-PEG2-Acid to Trastuzumab
This protocol describes the final conjugation step, where the carboxylic acid of the drug-linker is coupled to lysine (B10760008) residues on Trastuzumab.
Materials:
-
Trastuzumab antibody
-
MMAE-PEG2-Acid drug-linker
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Desalting column (e.g., Sephadex G-25)
-
Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Buffer exchange the Trastuzumab into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Activation of Drug-Linker:
-
Dissolve the MMAE-PEG2-Acid conjugate (e.g., 8-fold molar excess over the antibody) in anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid, forming a more stable amine-reactive ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Purify the final ADC product using a preparative SEC column to remove unconjugated drug-linker and any aggregates.
-
Collect fractions corresponding to the monomeric ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.
-
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Principle: HIC separates proteins based on hydrophobicity. The conjugation of the hydrophobic MMAE payload increases the antibody's hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Procedure:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient.
-
The unconjugated antibody will elute first, followed by species with increasing DAR values.
-
Calculate the average DAR from the integrated peak areas.
-
2. Aggregate and Purity Analysis by SEC:
-
Principle: SEC separates molecules based on their size. It is used to quantify high molecular weight species (aggregates) and determine the purity of the monomeric ADC.
-
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Visualizations
Experimental Workflow
HER2 Signaling Pathway and ADC Mechanism of Action
The diagram above illustrates the targeted HER2 signaling pathway and the mechanism of action for the Trastuzumab-PEG2-MMAE ADC. HER2, upon dimerization (often with HER3), activates downstream pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival.[11][12][13] The ADC works through a multi-step process:
-
Binding: The Trastuzumab component of the ADC binds specifically to the HER2 receptor on the cancer cell surface.[6]
-
Internalization: The ADC-receptor complex is internalized by the cell, typically through endocytosis.[14]
-
Payload Release: Inside the cell, the complex is trafficked to lysosomes, where acidic and enzymatic conditions cleave the linker, releasing the cytotoxic MMAE payload into the cytoplasm.[10][14]
-
Tubulin Inhibition: Free MMAE binds to tubulin, a critical component of microtubules.[2][4]
-
Cell Cycle Arrest: By inhibiting tubulin polymerization, MMAE disrupts the microtubule network, leading to G2/M phase cell cycle arrest and ultimately inducing apoptosis (programmed cell death).[2][14]
References
- 1. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. HER2 - Wikipedia [en.wikipedia.org]
- 6. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 7. Trastuzumab - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. adcreview.com [adcreview.com]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromo-PEG2-alcohol Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Bromo-PEG2-alcohol conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions with this compound, offering potential causes and solutions to enhance reaction efficiency and product yield.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH | For thiol conjugation (cysteines), maintain a pH of 7.0-7.5. For amine conjugation (lysines), a higher pH of 8.0-9.0 is more effective to increase nucleophilicity.[1][2] |
| Inactive Substrate | If targeting thiol groups, they may be oxidized to disulfide bonds. Pre-treat the substrate with a reducing agent like DTT or TCEP, ensuring its removal before adding the PEG reagent.[2] |
| Degraded PEG Reagent | The bromo group in this compound can degrade if not stored properly. Store at -20°C in a dry, dark environment and prepare the solution immediately before use.[1][2] |
| Insufficient Molar Excess | A low molar ratio of this compound to the substrate can result in a low yield. Incrementally increase the molar excess (e.g., from 5:1 to 20:1) to drive the reaction forward.[2] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines like Tris or glycine (B1666218) can compete with the target molecule. Use non-amine buffers such as phosphate-buffered saline (PBS) or HEPES.[1][3][4] |
| Low Reaction Temperature or Short Reaction Time | The reaction may be proceeding too slowly. Consider increasing the temperature from 4°C to room temperature or extending the reaction time.[1] |
Issue 2: Formation of Multiple PEGylated Species
| Potential Cause | Recommended Solution |
| Excessive Molar Ratio of PEG Reagent | A high molar excess of this compound can lead to multiple PEG chains attaching to a single molecule.[3] Systematically decrease the molar ratio to find an optimal balance that favors mono-conjugation.[5] |
| Multiple Reactive Sites on Substrate | The substrate may have several accessible and reactive nucleophilic groups.[2] For amine conjugation, lowering the pH to around 7.0 can favor the more nucleophilic N-terminal amine over lysine (B10760008) residues.[2][6] |
| Overalkylation of Amines | The secondary amine formed after the initial reaction of a primary amine with this compound can be more nucleophilic, leading to a second reaction. Using a large excess of the amine-containing molecule relative to the PEG reagent can favor mono-alkylation.[1] |
Issue 3: Protein/Substrate Aggregation After PEGylation
| Potential Cause | Recommended Solution |
| Protein Instability at Reaction Conditions | The chosen pH or temperature may be destabilizing the protein.[5] Conduct the reaction at a lower temperature (e.g., 4°C) and screen different buffer conditions to enhance protein stability.[3][5] |
| High Protein Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. Reducing the protein concentration in the reaction mixture can mitigate this issue.[5] |
| Hydrophobic Payloads | If the conjugated molecule is hydrophobic, it can cause the conjugate to aggregate. Optimizing the PEG linker length (though in this case, it's fixed at PEG2) or adjusting buffer conditions can help improve solubility.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups that react with this compound?
A2: The bromo group of this compound is a good leaving group for nucleophilic substitution reactions.[8][9][10] The primary functional groups it reacts with are strong nucleophiles, with reactivity generally in the following order:
-
Thiols (-SH): Cysteine residues are highly reactive, forming a stable thioether bond.[1]
-
Amines (-NH2): Primary and secondary amines, such as the side chain of lysine or the N-terminus of a protein, also react to form secondary or tertiary amines.[1]
Q2: What are the recommended reaction conditions for conjugating this compound?
A2: Optimal reaction conditions depend on the target functional group:
-
For Thiol (Cysteine) Conjugation: A pH range of 7.0-7.5 is recommended. Common buffers include phosphate-based buffers (e.g., PBS) or HEPES. The reaction can be carried out at room temperature for a few hours or at 4°C overnight.[2]
-
For Amine (Lysine/N-terminus) Conjugation: A pH of 8.0-9.0 is generally more effective to deprotonate the amine groups and increase their nucleophilicity. Suitable buffers include borate (B1201080) or bicarbonate buffers.[2]
Q3: How can I minimize the formation of multi-PEGylated products?
A3: To achieve a more homogeneous, mono-PEGylated product, you can:
-
Optimize the Molar Ratio: Systematically decrease the molar ratio of this compound to your substrate to find the optimal balance that favors mono-conjugation.[5]
-
Adjust the pH: For proteins with multiple lysine residues, lowering the reaction pH can sometimes provide more selective modification of the more nucleophilic N-terminal alpha-amino group.[5][6]
Q4: My protein aggregates after the conjugation reaction. What can I do?
A4: Protein aggregation can be addressed by:
-
Lowering the Reaction Temperature: Performing the reaction at 4°C can help maintain protein stability.[5]
-
Screening Buffer Conditions: Finding a buffer system that enhances the stability of your specific protein is crucial.[5]
-
Reducing Protein Concentration: Lowering the concentration of the protein in the reaction can decrease the chances of aggregation.[5]
Q5: How does the length of the PEG chain affect the conjugation reaction?
A5: The length of the PEG chain can influence several aspects of the bioconjugate. While this guide focuses on this compound, it's important to note that longer PEG chains can sometimes help overcome steric hindrance by providing a greater spatial separation between the biomolecule and the payload.[7][11] Conversely, a shorter linker like PEG2 might be advantageous in situations where a longer chain could interfere with biological activity.[11] The choice of PEG length often involves an empirical screening process to find the optimal balance for a specific application.[12]
Experimental Workflow & Decision Making
The following diagrams illustrate a general experimental workflow for a this compound conjugation reaction and a decision-making process for troubleshooting common issues.
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 9. This compound|COA [dcchemicals.com]
- 10. This compound|CAS 57641-66-4|DC Chemicals [dcchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
Preventing protein aggregation during PEGylation with Bromo-PEG2-alcohol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Bromo-PEG2-alcohol for protein PEGylation. Our goal is to help you prevent protein aggregation and achieve optimal conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional PEGylation reagent. It contains a bromide group at one end and a terminal hydroxyl group at the other, connected by a 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The primary conjugation mechanism is nucleophilic substitution, where a nucleophilic group on the protein attacks the carbon atom attached to the bromine, displacing the bromide, which is a good leaving group.[1][2] This reaction forms a stable covalent bond. The hydrophilic PEG spacer helps to increase the solubility of the resulting conjugate in aqueous media.[1]
Q2: Which amino acid residues does this compound react with?
The primary targets for alkylation by the bromo group are the thiol groups (-SH) of cysteine residues, which form a stable thioether bond.[3] This reaction is most efficient at a pH of 7.0-8.5, where the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form (S⁻).[3][4][5] To a lesser extent, and typically at a higher pH (8.5-9.5), it can also react with other nucleophiles like the imidazole (B134444) group of histidine or the ε-amino group of lysine.[2][3][6]
Q3: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a common issue stemming from multiple factors related to the protein, the reagent, and the reaction conditions.[7] Key causes include:
-
High Protein or Reagent Concentration: High concentrations increase the proximity of protein molecules, favoring intermolecular interactions that lead to aggregation.[8][9]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability.[7][8] A pH near the protein's isoelectric point (pI) minimizes electrostatic repulsion, increasing the risk of aggregation.[7] High temperatures can cause partial unfolding, exposing hydrophobic patches that promote self-association.[7]
-
Changes in Protein Surface Properties: Covalently attaching PEG chains alters the protein's surface charge and hydrophobicity, which can disrupt the forces keeping the protein soluble and correctly folded.[3]
-
Presence of Organic Solvents: If the this compound is dissolved in an organic solvent like DMSO or DMF, adding a high percentage to the aqueous protein solution can cause the protein to precipitate.[3]
-
Pre-existing Aggregates: If the starting protein solution already contains a small population of aggregates, these can act as seeds, accelerating the aggregation process during the reaction.[10][11]
Q4: What analytical techniques are best for detecting and quantifying protein aggregation?
It is highly recommended to use a combination of orthogonal methods to get a comprehensive view of the aggregation profile.[12]
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[12] | Quantifies the monomeric fraction and resolves soluble dimers, oligomers, and high molecular weight (HMW) species.[7][12] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution.[7] | Highly sensitive to the presence of large aggregates and provides information on the overall size distribution (polydispersity).[7] |
| SDS-PAGE (non-reducing) | Separates molecules by molecular weight under denaturing conditions.[7] | Distinguishes covalent aggregates (e.g., cross-linked species) from non-covalent aggregates.[7][12] |
| UV-Vis Spectroscopy | Measures light absorbance and scattering.[3] | A simple and rapid way to measure turbidity (e.g., at 340-600 nm), which indicates the presence of large, light-scattering aggregates.[3][7] |
Troubleshooting Guide
This section addresses specific problems you may encounter during your PEGylation experiment.
Problem 1: My protein precipitates immediately after I add the this compound.
This is often a sign of acute protein instability caused by the reagent addition.
| Possible Cause | Recommended Solution |
| High Local Concentration of Reagent: Adding the PEG reagent stock too quickly creates localized "shocks" of high concentration or organic solvent, causing the protein to fall out of solution.[10] | Add the this compound solution dropwise or in small aliquots to the protein solution while gently stirring. This ensures rapid and even distribution.[3][10] |
| Solvent Mismatch: The this compound may be dissolved in an organic solvent (e.g., DMSO) that is destabilizing to your protein at the added concentration. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10% (v/v).[3] If possible, dissolve the PEG reagent directly in the reaction buffer.[10] |
| Suboptimal Buffer Conditions: The reaction buffer's pH or ionic strength may be too close to the protein's isoelectric point (pI), where it is least soluble. | Ensure the buffer pH is at least 1-1.5 units away from the protein's pI to maintain electrostatic repulsion.[3][7] You can also screen different salt concentrations to improve solubility.[10] |
Problem 2: My SEC analysis shows high molecular weight (HMW) peaks, but I don't see visible precipitation.
This indicates the formation of soluble aggregates or oligomers.
| Possible Cause | Recommended Solution |
| High Protein Concentration: Increased protein concentration brings molecules closer together, raising the probability of intermolecular interactions.[10] | Test a range of lower protein concentrations. A typical starting point to screen is 0.5-5 mg/mL.[10] |
| Inappropriate Molar Ratio: A high molar excess of this compound can lead to over-labeling or modification of less favorable sites, potentially destabilizing the protein.[3][7] | Optimize the molar ratio of PEG to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate upwards, monitoring both PEGylation efficiency and aggregation.[3][10] |
| Suboptimal Reaction Temperature: Higher temperatures increase reaction rates but can also induce partial protein unfolding, exposing hydrophobic regions that lead to aggregation.[7] | Perform the reaction at a lower temperature (e.g., 4°C). This slows down both the PEGylation reaction and aggregation kinetics, which can favor the desired modification.[3] |
Problem 3: The PEGylation reaction is slow or incomplete, but increasing the molar ratio causes aggregation.
This common challenge requires balancing reactivity with stability.
| Possible Cause | Recommended Solution |
| Reaction Kinetics Favor Aggregation: The rate of aggregation may be faster than the rate of the desired PEGylation reaction under the current conditions. | Control Reagent Addition: Instead of adding the PEG reagent all at once, try a stepwise or gradual addition over a longer period. This keeps the instantaneous concentration of reactive PEG low, which can reduce the rate of aggregation.[7][8] |
| Protein is Inherently Unstable in the Reaction Buffer: The buffer itself may not be optimal for maintaining the protein's conformational stability during the hours-long incubation. | Incorporate Stabilizing Excipients: Additives can help maintain protein stability during the reaction.[8][10] Screen common stabilizers to find one that helps your protein. See Table 2 for examples. |
| Suboptimal pH for Target Residue: If targeting cysteine, the pH might be too low (<7.0) for efficient deprotonation to the reactive thiolate form.[4] | For cysteine targeting, ensure the pH is in the optimal range of 7.0-8.5.[3] If protein stability is an issue at this pH, you may need to accept a slower reaction at a slightly lower pH and compensate with a longer incubation time at 4°C. |
Data and Protocols
Table 1: Recommended Starting Conditions for Screening this compound PEGylation
Systematically screening key parameters in small-scale trials is critical for success.[8]
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can promote aggregation, while very low concentrations may lead to inefficient labeling.[3][10] |
| PEG:Protein Molar Ratio | 5:1 to 40:1 | A higher ratio increases the degree of labeling but also the risk of aggregation. This must be empirically optimized.[3][8] |
| Reaction pH | 7.0 - 8.5 (for Cysteine targeting) | Ensures the thiol group of cysteine is sufficiently deprotonated and nucleophilic for the reaction.[3] |
| Temperature | 4°C - 25°C | Lower temperatures can help minimize aggregation but may require longer reaction times.[3][10] |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and molar ratio. Monitor reaction progress over time.[2] |
| Buffer System | Phosphate (PBS), HEPES, Borate | Avoid buffers with primary amines (e.g., Tris, Glycine) as they can compete with the protein for reaction.[7] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
These additives can be included in the reaction buffer to enhance protein stability.[8][10]
| Class | Excipient | Typical Concentration | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose | 5 - 10% (w/v) | Increases thermodynamic stability through preferential exclusion.[10] |
| Amino Acids | L-Arginine, Glycine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[8][10] |
| Surfactants | Polysorbate 20/80 | 0.01 - 0.05% (v/v) | Non-ionic surfactants that can reduce surface-induced aggregation.[8][13] |
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Conditions
This protocol outlines a method for systematically testing reaction parameters to minimize aggregation.
1. Prepare Stock Solutions:
- Prepare a concentrated stock of your protein (e.g., 10 mg/mL) in a non-nucleophilic buffer like 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5. Ensure the starting protein is monomeric by SEC analysis.[10][14]
- Prepare a concentrated stock of this compound (e.g., 20 mM) in the same buffer or anhydrous DMSO.[10]
2. Set up a Screening Matrix:
- In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50 µL total volume).
- Vary one parameter at a time while keeping others constant. For example:
- Molar Ratio Screen: Test PEG:Protein ratios of 5:1, 10:1, 20:1, and 40:1 at 1 mg/mL protein concentration at 4°C.
- pH Screen: Test pH values of 7.0, 7.5, 8.0, and 8.5 using a constant protein concentration and molar ratio.
- Temperature Screen: Compare reactions at 4°C and room temperature (~22°C).[10]
3. Reaction and Analysis:
- Add the this compound stock to the protein solutions to initiate the reactions.
- Incubate for a set time (e.g., 4 hours or overnight) with gentle mixing.
- After incubation, analyze each reaction for aggregation using DLS or SEC.
- Analyze the degree of PEGylation using SDS-PAGE or SEC.
Protocol 2: General Protocol for Cysteine-Specific PEGylation
This protocol is a starting point for the specific modification of cysteine residues.
1. Protein Preparation:
- Buffer exchange the protein into a suitable reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5).
- Adjust the protein concentration to 1-2 mg/mL based on screening results.
- If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature.
- Crucially, remove the excess reducing agent immediately before adding the PEG reagent. This is best done using a desalting column equilibrated with the reaction buffer.[2]
2. PEGylation Reaction:
- Allow the this compound to warm to room temperature before opening.[4]
- Dissolve the PEG reagent in the reaction buffer to create a fresh, concentrated stock solution.
- Place the protein solution in a reaction vessel with gentle stirring at the desired temperature (e.g., 4°C).[10]
- Add the this compound stock solution to the protein dropwise to achieve the optimal molar ratio determined from screening.
- Incubate the reaction for 4 to 24 hours.
3. Quenching and Purification:
- (Optional) The reaction can be quenched by adding a small molecule with a free thiol, such as β-mercaptoethanol or N-acetylcysteine, to a final concentration of ~20 mM to react with any excess bromo-PEG.
- Purify the PEGylated protein from unreacted PEG, unreacted protein, and quenching reagents using Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[15]
4. Characterization:
- Analyze the purified product to confirm the degree of PEGylation (SDS-PAGE, Mass Spectrometry) and the absence of aggregates (SEC, DLS).[15]
Protocol 3: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the aggregation state of a protein sample before and after PEGylation.[7]
1. Instrumentation and Column:
- An HPLC or FPLC system equipped with a UV detector (set to 280 nm).[7]
- A size exclusion column appropriate for the molecular weight range of your protein and its potential aggregates.
2. Mobile Phase Preparation:
- Prepare an isocratic mobile phase, typically a buffer in which the protein is stable and soluble (e.g., Phosphate-Buffered Saline, pH 7.4).[7]
- Degas the mobile phase thoroughly before use.
3. Sample Preparation:
- Dilute a small aliquot of your PEGylation reaction mixture into the mobile phase to a suitable concentration for UV detection (typically 0.1 - 1.0 mg/mL).
- Filter the sample through a low-protein-binding 0.22 µm syringe filter.
4. Data Acquisition and Analysis:
- Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample.
- Monitor the elution profile. Aggregates, having a larger hydrodynamic radius, will elute earlier than the monomeric protein. Unreacted PEG may elute later, depending on its size.
- Integrate the peak areas corresponding to the monomer and HMW species to calculate the percentage of aggregate in the sample.
Visual Guides
Caption: A standard experimental workflow for protein PEGylation.
Caption: A flowchart for systematically troubleshooting aggregation issues.
Caption: Key factors that contribute to protein aggregation during PEGylation.
References
- 1. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting low conjugation efficiency with Bromo-PEG2-alcohol
Welcome to the technical support center for Bromo-PEG2-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
This compound is a heterobifunctional linker that contains a terminal bromide group and a terminal hydroxyl group, connected by a 2-unit polyethylene (B3416737) glycol (PEG) spacer.[][2] The bromide serves as a good leaving group for nucleophilic substitution reactions, making it suitable for covalently attaching the PEG spacer to molecules containing nucleophiles like proteins, peptides, and small molecules.[][2] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[3][4][5] The terminal hydroxyl group can be used for further derivatization.[][2]
Q2: What functional groups are most reactive with this compound?
The bromo group on this compound reacts primarily with strong nucleophiles. The general order of reactivity is:
-
Thiols (-SH): Cysteine residues in proteins are highly reactive with the bromo group, forming a stable thioether bond.[6] This reaction is most efficient at a pH of 7.5-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion.[6]
-
Amines (-NH2): Primary and secondary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, can also react with the bromo group. This reaction is typically favored at a higher pH of 8.0-9.0 to increase the nucleophilicity of the amine.[6][7]
-
Hydroxyls (-OH): Alcohols are generally poor nucleophiles and their reaction with alkyl bromides requires harsh conditions that are typically not compatible with biomolecules. Therefore, side reactions with serine or threonine residues are not a significant concern under standard bioconjugation conditions.[6]
Q3: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored at -20°C in a dry, dark environment and protected from moisture.[7][8] Before use, it is recommended to allow the reagent to warm to room temperature before opening to prevent condensation.[9]
Q4: How can I monitor the progress and efficiency of my conjugation reaction?
Several analytical techniques can be used to assess the extent of PEGylation:
-
SDS-PAGE: A simple method to qualitatively observe an increase in the molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein, resulting in a band shift.[10][11]
-
Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on their size. The larger, PEGylated conjugate will elute earlier than the unmodified protein.[10] This technique is also effective for separating the final product from unreacted PEG reagent.[10][11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of PEG molecules attached per protein molecule.[10][12]
Troubleshooting Guide: Low Conjugation Efficiency
Low or no yield is a common problem in bioconjugation. This guide provides a systematic approach to diagnosing and resolving the underlying causes.
| Symptom / Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugate Formation | 1. Suboptimal pH: The pH of the reaction buffer is critical for the nucleophilicity of the target functional group.[6] | Optimize pH: For thiol conjugation (cysteine), maintain a pH of 7.0-7.5. For amine conjugation (lysine), a pH of 8.0-9.0 is more effective.[7] Avoid buffers containing competing nucleophiles like Tris or glycine.[9][13] |
| 2. Insufficient Molar Excess of this compound: A low ratio of PEG reagent to the target molecule may result in an incomplete reaction.[6] | Increase Molar Ratio: Incrementally increase the molar excess of this compound. A starting point of 5:1 to 20:1 (PEG:protein) is common, but this may require optimization.[6][7][8] | |
| 3. Inactive/Oxidized Thiol Groups: Thiol groups on cysteine residues are susceptible to oxidation, forming disulfide bonds that are unreactive towards the bromo group.[6] | Reduce Disulfide Bonds: Pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7] Ensure the reducing agent is removed before adding the this compound.[7] Perform the reaction in a degassed buffer to minimize oxidation.[14] | |
| 4. Degraded this compound Reagent: The bromo group can be susceptible to hydrolysis if stored improperly or exposed to moisture.[7] | Use Fresh Reagent: Prepare the this compound solution immediately before use.[7] Ensure the stock material has been stored correctly at -20°C in a desiccated environment.[9] | |
| 5. Insufficient Reaction Time or Temperature: The reaction may not have had enough time to proceed to completion. | Increase Reaction Time/Temperature: Extend the incubation time (e.g., from 2 hours to overnight at 4°C).[7] Moderately increasing the temperature can also increase the reaction rate, but monitor protein stability.[15] | |
| 6. Steric Hindrance: The target functional group on the protein may be located in a sterically hindered environment, preventing access for the PEG reagent.[16] | Consider a Longer PEG Linker: If steric hindrance is suspected, using a PEG derivative with a longer spacer arm may be beneficial.[16] | |
| Formation of Multiple PEGylated Species | 1. Excessive Molar Ratio of this compound: A very high molar excess can lead to multiple PEG chains attaching to different sites on the protein.[7] | Optimize Stoichiometry: Carefully titrate the molar ratio of this compound to your substrate to favor mono-conjugation. Start with a lower molar excess.[7] |
| 2. Multiple Reactive Sites: The protein may have several accessible nucleophilic groups (e.g., multiple lysine or cysteine residues). | Site-Directed Mutagenesis: If feasible, engineer the protein to have a single, highly reactive site for conjugation.[16] | |
| 3. Overalkylation of Amines: The secondary amine formed after the initial reaction with a primary amine can be more nucleophilic and react again, leading to a tertiary amine.[6] | Use Excess of Amine-Containing Molecule: If possible, using a large excess of the protein relative to the PEG reagent can favor mono-alkylation.[6] | |
| Protein Aggregation or Precipitation | 1. Suboptimal Reaction Conditions: High protein concentration, inappropriate pH, or high temperature can reduce protein stability.[8] | Optimize Reaction Conditions: Screen a range of lower protein concentrations.[15] Ensure the buffer pH is optimal for protein stability.[8] Perform the reaction at a lower temperature (e.g., 4°C).[8] |
| 2. Intermolecular Cross-linking: If there are impurities in the PEG reagent (e.g., di-bromo species), it could cross-link multiple protein molecules. | Use High-Purity Reagents: Ensure you are using a high-purity, monofunctional this compound.[8] | |
| 3. Poor Protein Stability in Buffer: The chosen buffer may not be ideal for maintaining the stability of your specific protein. | Add Stabilizing Excipients: Consider adding stabilizers like sucrose, arginine, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20) to the reaction buffer.[8] |
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Thiol Conjugation (Cysteine) | Amine Conjugation (Lysine/N-terminus) |
| pH | 7.0 - 8.5[6] | 8.0 - 9.0[6][7] |
| Buffer System | Phosphate (PBS), HEPES[7] | Borate, Bicarbonate[7] |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 (starting range)[6] | 10:1 to 50:1 (starting range)[17] |
| Temperature | 4°C to Room Temperature (25°C)[7] | 4°C to Room Temperature (25°C)[17] |
| Reaction Time | 2 - 16 hours[7][17] | 4 - 24 hours[17] |
| Reducing Agent (for Thiols) | TCEP (pre-reaction)[7] | N/A |
| Quenching Agent | L-cysteine, 2-mercaptoethanol[6] | Tris, Glycine[7] |
Table 2: Analytical Techniques for Characterizing PEGylation Efficiency
| Technique | Principle of Separation/Detection | Information Obtained |
| SDS-PAGE | Separation by molecular weight. | Qualitative assessment of molecular weight increase; visualization of product heterogeneity (smearing or distinct bands).[10] |
| SEC-HPLC | Separation by hydrodynamic radius (size). | Quantitative analysis of product distribution (unreacted, mono-, di-PEGylated), purity, and presence of aggregates.[10] |
| RP-HPLC | Separation by hydrophobicity. | High-resolution separation of PEGylated species, including positional isomers. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Accurate molecular weight of conjugates, determination of the precise degree of PEGylation.[10][12] |
Experimental Protocols
Protocol 1: Conjugation to Cysteine (Thiol) Residues
This protocol provides a general procedure for the site-specific conjugation of this compound to a cysteine residue on a protein.
1. Substrate Preparation (Protein Reduction):
-
Dissolve the protein in a degassed reaction buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.[7]
-
If the target cysteine residue is in a disulfide bond, it must be reduced. Add a 10-fold molar excess of TCEP from a fresh stock solution.[7]
-
Incubate for 30-60 minutes at room temperature.[7]
-
Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed reaction buffer.[7]
2. PEGylation Reaction:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in a compatible, anhydrous solvent like DMF or DMSO.[7]
-
Add the desired molar excess (e.g., 10-fold) of the this compound solution to the stirring protein solution.[7] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.[6]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.[7]
3. Quenching and Purification:
-
(Optional) Quench any unreacted this compound by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM.[6]
-
Purify the PEGylated protein from excess reagents and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) or dialysis.[11][18]
Protocol 2: Conjugation to Lysine (Amine) Residues
This protocol outlines a general procedure for conjugating this compound to amine groups on a protein.
1. Substrate Preparation:
-
Exchange the protein into an amine-free buffer with a pH of 8.0-9.0 (e.g., 100 mM Borate Buffer) to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete in the reaction.[9]
2. PEGylation Reaction:
-
Prepare a fresh stock solution of this compound in DMF or DMSO.[7]
-
Add the desired molar excess (e.g., 20-fold) of the this compound solution to the stirring protein solution.
-
Incubate for 4-24 hours at room temperature or overnight at 4°C.[17]
3. Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of approximately 50 mM.[7]
-
Purify the conjugate using a suitable method such as SEC or ion-exchange chromatography, depending on the properties of the final product.[11][18]
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. bachem.com [bachem.com]
- 5. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Side reactions of Bromo-PEG2-alcohol and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bromo-PEG2-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker featuring a two-unit polyethylene (B3416737) glycol (PEG) chain.[1] One terminus is functionalized with a bromine atom, an excellent leaving group for nucleophilic substitution reactions, while the other end possesses a hydroxyl group available for further derivatization.[1][2] Its primary applications are in bioconjugation and drug delivery, where it serves as a hydrophilic spacer to link biomolecules (such as proteins or peptides) to other molecules (like small molecule drugs or fluorescent dyes).[2][] The PEG component enhances the solubility and can improve the pharmacokinetic profile of the resulting conjugate.[2]
Q2: What are the main side reactions to be aware of when using this compound?
The primary side reactions include:
-
Hydrolysis: The bromo group can be replaced by a hydroxyl group in the presence of water, forming a diol impurity. This reaction is accelerated at higher pH.
-
Overalkylation of Amines: When reacting with primary amines, the resulting secondary amine can be more nucleophilic and react with another molecule of this compound, leading to the formation of a tertiary amine.[4]
-
Reaction with Competing Nucleophiles: Buffers containing nucleophiles, such as Tris, can react with the bromo group, reducing the yield of the desired product.[5]
Q3: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored at -20°C in a tightly sealed, light-resistant container.[6] Before use, it is crucial to allow the vial to equilibrate to room temperature for at least one hour to prevent moisture condensation inside the vial, which could lead to hydrolysis.[5]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Possible Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Degraded this compound | Verify the storage conditions and age of the reagent. If in doubt, use a fresh vial. |
| Suboptimal Reaction pH | The optimal pH depends on the nucleophile. For reactions with thiols, a pH of 7.5-8.5 is recommended to facilitate the formation of the more nucleophilic thiolate anion. For amine conjugation, a pH of 8.0-9.0 is often used.[4][7] |
| Incompatible Reaction Buffer | Avoid buffers containing primary amines, such as Tris. Opt for non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES.[5] |
| Insufficient Molar Excess | Increase the molar ratio of this compound to the target molecule. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized.[7] |
| Steric Hindrance | If the target functional group is in a sterically hindered environment, consider using a longer PEG chain (e.g., Bromo-PEG6-alcohol) to create more distance.[4] |
Issue 2: Presence of Multiple PEGylated Species
Possible Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Overalkylation of Amines | Use a large excess of the amine-containing molecule relative to this compound to favor mono-alkylation.[4] If this is not feasible, purification by ion-exchange chromatography will be necessary to separate the different PEGylated species.[4] |
| Multiple Reactive Sites on the Biomolecule | If the goal is a single, specific attachment, consider site-directed mutagenesis to remove competing reactive sites. Alternatively, explore different PEGylation chemistries that target other residues. |
Issue 3: Observation of Unexpected Byproducts
Possible Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Hydrolysis of the Bromo Group | The primary byproduct is often the hydrolyzed form, resulting in a PEG-diol. Minimize reaction times in aqueous buffers and consider using co-solvents to reduce water activity if the reaction permits.[5] |
| Reaction with Buffer Components | As mentioned, amine-containing buffers can react with the bromo group. Analyze your buffer components for potential nucleophiles.[5] |
| Oxidation of the PEG Chain | Although less common, the PEG chain itself can undergo oxidation. Store solutions protected from light and consider purging with an inert gas like argon.[5] |
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the outcome of conjugation reactions with this compound. The values presented are illustrative and serve to demonstrate the expected trends.
Table 1: Influence of pH on Nucleophilic Substitution and Hydrolysis
| pH | Relative Reaction Rate with Thiols | Relative Reaction Rate with Amines | Relative Rate of Hydrolysis |
| 6.5 | Low | Very Low | Very Low |
| 7.5 | Moderate | Low | Low |
| 8.5 | High | Moderate | Moderate |
| 9.5 | High | High | High |
Table 2: Effect of Stoichiometry on Amine PEGylation
| Molar Ratio (Amine:this compound) | Expected Mono-alkylation Product (%) | Expected Di-alkylation Product (%) |
| 1:1 | 50-60% | 40-50% |
| 5:1 | 80-90% | 10-20% |
| 10:1 | >95% | <5% |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine Residue
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in a degassed conjugation buffer (e.g., PBS, 50 mM HEPES, pH 7.5-8.5) to a final concentration of 1-5 mg/mL.
-
If the cysteine is in a disulfide bond, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., deionized water, DMSO).
-
Add a 10 to 50-fold molar excess of this compound to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of approximately 50 mM to react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagents using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Conjugation of this compound to a Primary Amine
-
Protein Preparation:
-
Dissolve the protein in a non-amine containing buffer with a pH of 8.0-9.0 (e.g., Borate buffer) to a concentration of 1-10 mg/mL.
-
-
PEGylation Reaction:
-
Add this compound to the protein solution at a molar excess of 20-100 fold.
-
Incubate the reaction at room temperature for 12-48 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a high concentration of a primary amine, such as 1 M Tris-HCl, to a final concentration of 50 mM.
-
Purify the PEGylated protein from excess reagents and byproducts using SEC or tangential flow filtration (TFF).
-
Visualizations
Caption: Main reaction and side reaction pathways of this compound.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. interchim.fr [interchim.fr]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 5. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bromo-PEG2-alcohol and Thiol Reactions
Welcome to our technical support center for optimizing the reaction between Bromo-PEG2-alcohol and thiols. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and a thiol group?
A1: The optimal pH for the reaction between a bromo-PEG reagent and a thiol is typically in the range of 7.0 to 8.5.[1][2] A slightly basic pH of 7.5 to 8.5 is often recommended to facilitate the formation of the more nucleophilic thiolate anion (-S⁻), which is the reactive species.[3]
Q2: Why is the pH so critical for this reaction?
A2: The pH of the reaction buffer directly influences the nucleophilicity of the thiol group. For the reaction to proceed efficiently, the thiol group (-SH) needs to be deprotonated to form the thiolate anion (-S⁻).[1][4] This deprotonation is favored at a pH close to or slightly above the pKa of the thiol. If the pH is too low, the concentration of the reactive thiolate is insufficient, leading to a slow or incomplete reaction.[5] Conversely, if the pH is too high, it can lead to undesirable side reactions.[5][6]
Q3: What are the potential side reactions at a non-optimal pH?
A3: At pH values above 8.5, primary amines, such as the side chain of lysine (B10760008) residues in proteins, can become deprotonated and act as competing nucleophiles, leading to non-specific conjugation.[2][7] At a very low pH, the reaction rate is significantly reduced.[8] Additionally, at higher pH, thiol groups are more susceptible to oxidation, forming disulfide bonds that are unreactive with the bromo-PEG reagent.[5]
Q4: How does the pKa of the thiol affect the optimal reaction pH?
A4: The pKa of the thiol is a crucial factor. The reaction rate is dependent on the concentration of the thiolate anion.[9][10] To ensure a sufficient concentration of the thiolate, the reaction is typically carried out at a pH slightly below, at, or slightly above the pKa of the thiol. However, there is a paradoxical relationship between pKa and thiol reactivity that is pH-dependent.[9][10]
Q5: What buffers are recommended for this reaction?
A5: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are commonly recommended for the reaction between bromo-PEG reagents and thiols.[1][2] It is crucial to avoid buffers containing primary amines, such as Tris, as they can compete with the target thiol for reaction with the bromo-PEG reagent.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | The pH of the reaction buffer is too low, resulting in a low concentration of the reactive thiolate anion. | Ensure the pH of your reaction buffer is within the optimal range of 7.0-8.5. Verify the pH of the buffer before starting the reaction.[11] |
| Thiol groups on the substrate have formed disulfide bonds. | Before adding the this compound, pre-treat your substrate with a reducing agent like TCEP or DTT to ensure the thiols are in their reduced, reactive state. It is critical to remove the reducing agent before proceeding with the PEGylation step.[2] | |
| The this compound reagent has degraded. | Use a fresh or properly stored this compound reagent. Prepare the solution immediately before use.[2] | |
| Non-specific Conjugation | The reaction pH is too high, leading to reactions with other nucleophilic groups like amines. | Lower the reaction pH to the 7.0-7.5 range to favor the more nucleophilic thiol group while keeping most amines protonated and less reactive.[2] |
| Protein/Substrate Aggregation | The addition of the PEG chain has altered the physicochemical properties of the substrate. | Optimize the stoichiometry by starting with a lower molar excess of the this compound. Also, consider the buffer conditions and temperature, as harsh conditions can lead to denaturation.[2] |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Optimal Reaction pH for Thiol Conjugation | 7.0 - 8.5 | A more specific range of 7.5-8.5 is often cited to maximize the concentration of the nucleophilic thiolate anion.[1][3] |
| pH for Amine Conjugation (Side Reaction) | 8.0 - 9.5 | At this pH range, amine groups become significantly deprotonated and can compete with thiols.[2][12] |
| Molar Ratio (Bromo-PEG:Thiol) | 5:1 to 50:1 | A molar excess of the PEG reagent is typically used to drive the reaction to completion. The optimal ratio should be determined empirically.[3][11] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for longer reaction times to minimize potential protein degradation.[3] |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and the specific reactants.[3] |
Experimental Protocols
Detailed Methodology for Optimizing Reaction pH
This protocol provides a general framework for determining the optimal pH for the conjugation of this compound to a thiol-containing molecule.
Materials:
-
This compound
-
Thiol-containing substrate (e.g., cysteine-containing peptide or protein)
-
Reaction Buffers:
-
100 mM Phosphate buffer, pH 6.5
-
100 mM Phosphate buffer, pH 7.0
-
100 mM Phosphate buffer, pH 7.5
-
100 mM Borate buffer, pH 8.0
-
100 mM Borate buffer, pH 8.5
-
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Analytical tools (e.g., HPLC, SDS-PAGE, Mass Spectrometry)
Procedure:
-
Substrate Preparation:
-
Dissolve the thiol-containing substrate in each of the reaction buffers to a final concentration of 1-5 mg/mL.
-
If the substrate contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with the respective reaction buffer.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in a compatible anhydrous solvent like DMF or DMSO.
-
-
PEGylation Reaction:
-
Set up parallel reactions by adding a 10-fold molar excess of the this compound stock solution to each of the substrate solutions at different pH values.
-
Incubate the reactions at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze the products from each reaction pH using an appropriate analytical technique (e.g., HPLC, SDS-PAGE, Mass Spectrometry) to determine the extent of conjugation and the presence of any side products.
-
Compare the results to identify the pH that provides the highest yield of the desired mono-PEGylated product with the fewest side products.
-
Visualizations
Caption: Logical workflow for pH optimization in Bromo-PEG and thiol reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 10. The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance | MaRBLe [openjournals.maastrichtuniversity.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to remove unreacted Bromo-PEG2-alcohol from a protein sample
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Bromo-PEG2-alcohol from protein samples following a PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my protein sample?
A1: The presence of unreacted PEGylation reagents, such as this compound, can interfere with downstream applications and analytics. It can lead to inaccurate protein quantification, hinder crystallization processes, and potentially cause adverse effects in biological assays or therapeutic applications. Therefore, thorough purification is a critical step to ensure the homogeneity and purity of your PEGylated protein.
Q2: What are the primary methods for removing small molecules like this compound from a protein sample?
A2: The most common and effective methods for removing small molecule contaminants from protein samples are based on size differences. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). Each technique offers distinct advantages and is suited for different experimental scales and requirements.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of purification method depends on several factors, including your sample volume, the desired final concentration of your protein, the required level of purity, processing time, and available equipment. Our troubleshooting guide includes a decision-making workflow to help you select the optimal method for your specific needs.
Q4: Can these purification methods affect the stability and activity of my protein?
A4: All three methods—Dialysis, SEC, and TFF—are generally considered gentle on proteins.[1][2] However, factors such as prolonged exposure to certain buffer conditions during dialysis or shear stress in TFF could potentially impact sensitive proteins. It is always advisable to handle protein samples with care, perform procedures at low temperatures (e.g., 4°C) if protein stability is a concern, and to conduct a functional assay on the purified protein.
Q5: What is a Molecular Weight Cut-Off (MWCO), and why is it important for dialysis and TFF?
A5: The Molecular Weight Cut-Off (MWCO) of a membrane refers to the molecular weight at which 90% of a particular solute is retained by the membrane.[1][3] It is a critical parameter in both dialysis and tangential flow filtration. Selecting an appropriate MWCO is essential to ensure that your protein of interest is retained while the smaller, unreacted this compound can pass through the membrane, leading to effective purification.
Troubleshooting and Method Selection
Choosing the right purification strategy is key to obtaining a high-purity sample of your PEGylated protein. The following diagram provides a logical workflow to guide your decision-making process.
Quantitative Comparison of Purification Methods
The table below summarizes the typical performance characteristics of the three main purification techniques for removing small molecules from protein samples.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane.[1] | Separation based on hydrodynamic radius using a porous resin.[4] | Convective transport across a semi-permeable membrane with cross-flow.[5][6] |
| Typical Protein Recovery | >90%[3] | >95%[4] | 95-99%[7] |
| Reagent Removal Efficiency | High (>99% with sufficient buffer exchanges) | High (>99%) | High (>99% with sufficient diafiltration volumes)[5] |
| Processing Time | Slow (12-48 hours)[1][8] | Fast (minutes to a few hours)[4] | Rapid (can be faster than SEC for large volumes)[9] |
| Final Sample Concentration | Diluted | Diluted | Concentrated |
| Scalability | Limited for large volumes | Good | Excellent for a wide range of volumes[9] |
| Required Equipment | Basic (beakers, stir plate, dialysis tubing/cassettes) | Chromatography system (FPLC/HPLC), columns, pumps, detector | TFF system (pump, membrane cassette, reservoir, pressure gauges) |
Experimental Protocols
The following diagram illustrates a general workflow for protein purification after a PEGylation reaction.
Protocol 1: Dialysis
This method is gentle and requires minimal specialized equipment, making it suitable for small to medium-scale experiments where processing time is not a major constraint.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (typically 3-5 kDa for retaining most proteins while allowing this compound to pass through).
-
Dialysis buffer (e.g., PBS, pH 7.4), at least 100-fold the volume of the sample.[1]
-
Large beaker or container.
-
Magnetic stirrer and stir bar.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with DI water to remove any preservatives.
-
Sample Loading: Carefully load the protein sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely clamp or seal the ends.
-
Dialysis: Immerse the sealed dialysis bag or cassette in the dialysis buffer. Place the container on a magnetic stirrer and stir gently at 4°C.[10]
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Discard the used buffer and replace it with fresh dialysis buffer.
-
Repeat Buffer Exchange: Repeat the buffer exchange at least two more times over a 12-24 hour period to ensure near-complete removal of the unreacted this compound.[11]
-
Sample Recovery: After the final dialysis step, carefully remove the tubing or cassette from the buffer. Gently remove the purified protein sample and transfer it to a clean tube.
Protocol 2: Size Exclusion Chromatography (SEC)
SEC is a rapid method that separates molecules based on their size. It is highly effective for removing small molecules and can also be used for buffer exchange.
Materials:
-
SEC column (e.g., a desalting column like Sephadex G-25) with a fractionation range suitable for separating the protein from the small PEG reagent.
-
Chromatography system (FPLC or HPLC) with a pump, injector, and UV detector.
-
Mobile phase/equilibration buffer (e.g., PBS, pH 7.4), filtered and degassed.
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 1 mL/min for a standard desalting column) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Centrifuge or filter the protein sample (0.22 µm filter) to remove any particulates that could clog the column.
-
Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should typically be less than 5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated protein will pass through the column more quickly and elute in the initial fractions (void volume), while the smaller unreacted this compound will be retained by the porous beads and elute later. Collect fractions throughout the elution process.
-
Analysis and Pooling: Analyze the collected fractions using SDS-PAGE and/or UV absorbance at 280 nm to identify the fractions containing the purified protein. Pool the relevant fractions.
Protocol 3: Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for concentrating and purifying proteins. It is particularly well-suited for larger sample volumes.
Materials:
-
TFF system, including a pump, reservoir, pressure gauges, and tubing.
-
TFF membrane cassette with an appropriate MWCO (a general rule is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the protein to be retained).[9]
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
System Preparation: Install the TFF membrane cassette and flush the system with purified water and then with the diafiltration buffer to remove any storage solutions and equilibrate the membrane.
-
Sample Loading: Load the protein sample into the system's reservoir.
-
Concentration (Optional): If desired, concentrate the sample by allowing the buffer and small molecules (permeate) to pass through the membrane while retaining the protein (retentate).
-
Diafiltration: Begin adding the diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This process, known as constant volume diafiltration, effectively "washes" the unreacted this compound out of the sample.
-
Buffer Exchange Volume: For efficient removal, perform diafiltration with at least 5-7 diavolumes (a diavolume is equal to the volume of the sample in the reservoir).
-
Final Concentration and Sample Recovery: After diafiltration, the purified protein can be further concentrated to the desired volume. Recover the concentrated, purified protein from the system.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. rocker.com.tw [rocker.com.tw]
- 6. What Is Tangential Flow Filtration? | Tanfil 100 | Tangential Flow Filtration System [severnsaleslabequip.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. repligen.com [repligen.com]
Addressing solubility issues of Bromo-PEG2-alcohol conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bromo-PEG2-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate insoluble in aqueous buffers?
A1: While the PEG moiety is intended to increase aqueous solubility, several factors can contribute to the poor solubility of your conjugate.[1][2] The short PEG2 chain may not be sufficient to overcome the hydrophobicity of a particularly nonpolar small molecule.[3] Other factors include:
-
High hydrophobicity of the conjugated molecule: The inherent insolubility of the molecule you are conjugating to the this compound may be too great for the short PEG chain to overcome.
-
Aggregation: The conjugate molecules may self-associate and aggregate, leading to precipitation. This can be particularly prevalent at high concentrations.[4]
-
Suboptimal buffer conditions: The pH and ionic strength of your buffer can significantly impact the solubility of the conjugate.[3]
-
Salt form: If your conjugate is a salt, the counter-ion can affect its solubility.
-
Crystallinity: The solid-state properties of your conjugate can influence its dissolution rate and apparent solubility.
Q2: How does the short PEG2 chain in this compound affect solubility compared to longer PEG chains?
A2: The length of the PEG chain plays a crucial role in determining the overall solubility of the conjugate. Longer PEG chains generally lead to a greater increase in hydrophilicity and a larger hydrodynamic volume, which can significantly enhance solubility.[5][6] A short PEG2 chain will provide a more modest increase in solubility. While it can be sufficient for many molecules, highly hydrophobic compounds may require a longer PEG linker to achieve the desired aqueous solubility.[3] However, shorter PEG chains are less likely to cause a significant increase in viscosity at high concentrations.
Q3: Can I predict the solubility of my this compound conjugate?
A3: While computational models can provide estimates, the most reliable way to determine the solubility of your specific conjugate is through experimental measurement. Kinetic and thermodynamic solubility assays are the standard methods for this.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput method often used in early-stage drug discovery.[7][8][9]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) and then measuring the concentration of the dissolved compound.[7][10]
Troubleshooting Guide
Problem: My this compound conjugate precipitates out of solution.
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with your this compound conjugate.
Step 1: Re-dissolution and Stock Solution Preparation
The first and most critical step is to ensure your conjugate is fully dissolved in an appropriate organic solvent before preparing aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.[4]
Step 2: Systematic Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility issues.
Data Presentation: Impact of Solubilization Strategies
The following tables summarize the potential impact of different troubleshooting strategies on the solubility of your this compound conjugate. The quantitative data is illustrative and will vary depending on the specific conjugate.
Table 1: Effect of Formulation Optimization on Conjugate Solubility
| Strategy | Typical Modification | Expected Outcome on Solubility | Illustrative Quantitative Change |
| pH Adjustment | Change pH to be further from the isoelectric point (pI) of the conjugate if it has ionizable groups. | Significant increase | 2-10 fold increase |
| Ionic Strength | Vary salt concentration (e.g., 0-150 mM NaCl). | Moderate increase or decrease | +/- 1.5-3 fold change |
| Co-solvents | Add a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol. | Significant increase | 5-20 fold increase |
| Solubilizing Excipients | Add excipients like cyclodextrins or surfactants (e.g., Tween-20). | High increase | >20 fold increase |
Table 2: Comparison of Short vs. Longer PEG Chains on Conjugate Properties
| Property | This compound Conjugate | Longer PEG Chain Conjugate (e.g., PEG12) | Key Observations |
| Aqueous Solubility | Moderate Increase | Significant Increase | Longer PEG chains provide a greater hydrophilic shield.[5][6] |
| Viscosity | Low | Can be high at increased concentrations | Longer PEG chains can lead to higher viscosity. |
| Cell Permeability | Generally higher | Can be lower | Increased hydrophilicity from longer PEG chains can sometimes hinder cell membrane passage.[4] |
| Immunogenicity | Low | Very Low | All PEGs help mask the conjugate from the immune system.[5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility of a this compound conjugate.[8]
Materials:
-
This compound conjugate
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a stock solution: Dissolve the conjugate in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Sample addition: Add the aqueous buffer to the wells of the assay plate. Then, add a small volume of the DMSO stock dilutions to the buffer-containing wells to achieve the desired final conjugate concentrations (ensure the final DMSO concentration is consistent, e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data analysis: Plot the turbidity against the conjugate concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a this compound conjugate.[7][10]
Materials:
-
Solid this compound conjugate
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Add excess solid: Add an excess amount of the solid conjugate to a microcentrifuge tube containing a known volume of the aqueous buffer.
-
Equilibration: Shake the tubes at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Separation: Centrifuge the tubes to pellet the undissolved solid.
-
Sample collection: Carefully collect the supernatant.
-
Quantification: Determine the concentration of the dissolved conjugate in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for solubility determination and improvement.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 7. enamine.net [enamine.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
Instability of the thioether bond from Bromo-PEG2-alcohol conjugation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential instability of the thioether bond, specifically when formed from the conjugation of Bromo-PEG2-alcohol with thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is a thioether bond and how is it formed with this compound?
A1: A thioether bond consists of a sulfur atom connected to two carbon atoms (R-S-R'). In the context of this compound, the conjugation occurs via a nucleophilic substitution (SN2) reaction.[1][2] The sulfur atom of a thiol group (-SH), typically from a cysteine residue on a protein or peptide, acts as a nucleophile. It attacks the carbon atom attached to the bromine on the this compound molecule. The bromide ion, being a good leaving group, is displaced, resulting in the formation of a stable, covalent thioether bond.[3][4]
Q2: How stable is the thioether bond from a this compound conjugation?
A2: The thioether bond formed from an alkyl halide like this compound is generally considered stable and effectively irreversible under typical physiological conditions.[] This is a key advantage over thioether linkages formed from maleimide-thiol reactions, which are susceptible to a reversal process known as a retro-Michael reaction.[6][7][8] This reaction can lead to deconjugation, especially in the presence of endogenous thiols like glutathione (B108866) in plasma.[7] The primary instability concern for a thioether bond from this compound is not cleavage, but oxidation.[6][9]
Q3: What are the primary pathways for the instability of this type of thioether bond?
A3: The main instability pathway for a thioether bond is oxidation. The sulfur atom is susceptible to reaction with oxidizing agents, including reactive oxygen species (ROS).[10] This oxidation typically occurs in two stages:
-
Sulfoxide (B87167) formation: The thioether is first oxidized to a sulfoxide (R-S(=O)-R').[1][11]
-
Sulfone formation: Further oxidation of the sulfoxide leads to a sulfone (R-S(=O)₂-R').[1][12] These oxidative modifications can alter the physicochemical properties, conformation, and biological activity of the conjugate.[6]
Q4: What factors can promote the oxidation of the thioether bond?
A4: Several factors can contribute to the oxidation of thioether bonds:
-
Reactive Oxygen Species (ROS): Exposure to ROS such as hydrogen peroxide (H₂O₂) or hypochlorite, which can be present in certain biological environments, can rapidly oxidize thioethers.[10]
-
Atmospheric Oxygen: Prolonged exposure to oxygen in the air, especially during storage or handling, can lead to slow oxidation.
-
Metal Ions: The presence of trace metal ions can catalyze oxidation reactions.
-
Light Exposure: For some molecules, light can promote the formation of ROS, indirectly leading to oxidation.[11]
Q5: How can I detect and quantify thioether bond oxidation?
A5: The most effective method for detecting thioether oxidation is mass spectrometry (e.g., LC-MS). Each oxygen atom added to the sulfur results in a predictable mass increase. By comparing the mass of the conjugate over time or after exposure to specific conditions, you can identify and quantify the extent of oxidation.
Q6: What are the best practices to prevent thioether bond instability?
A6: To minimize oxidation, consider the following preventative measures:
-
Use Degassed Buffers: Removing dissolved oxygen from all buffers used during the reaction and for storage is crucial.[13]
-
Inert Atmosphere: Perform conjugation reactions and handle the final product under an inert atmosphere, such as nitrogen or argon.[13]
-
Add Antioxidants: Consider adding a mild antioxidant or scavenger (e.g., free methionine) to storage buffers to preferentially react with oxidizing agents.
-
Proper Storage: Store the final conjugate at low temperatures (-20°C or -80°C) and protected from light.
-
Chelating Agents: Adding a chelating agent like EDTA can help by sequestering metal ions that may catalyze oxidation.[6]
Troubleshooting Guide
Problem 1: Low or no conjugation yield.
| Possible Cause | Recommended Solution |
| Oxidation of starting thiol: The free thiol (-SH) on your protein or molecule has oxidized to form a disulfide bond (-S-S-), which is not reactive with the bromo group.[14] | Prior to conjugation, treat your protein with a reducing agent (e.g., DTT or TCEP) to ensure the thiol is in its free, reduced state. Remove the reducing agent before adding the this compound.[13] Perform the reaction in degassed buffers under an inert atmosphere to prevent re-oxidation.[13] |
| Incorrect reaction pH: The thiol group must be deprotonated to the more nucleophilic thiolate anion (-S⁻) to react efficiently. Thiol pKa values are typically around 8-9. | Perform the conjugation reaction in a buffer with a pH between 7.5 and 8.5. This pH provides a good balance of having sufficient thiolate concentration for the reaction while minimizing potential side reactions with other nucleophiles like amines.[4] |
| Hydrolysis of this compound: While less common, prolonged exposure to highly aqueous or basic conditions could potentially lead to degradation of the reagent. | Prepare stock solutions of the this compound in a dry, anhydrous solvent (e.g., DMSO or DMF) and add it to the reaction buffer immediately before starting the conjugation. |
Problem 2: The mass of my conjugate increases upon storage or analysis.
| Possible Cause | Recommended Solution |
| Oxidation of the thioether bond: This is the most likely cause. The thioether has been oxidized to a sulfoxide (+16 Da) or a sulfone (+32 Da).[6] | Analyze samples by LC-MS immediately after purification. Store all samples under an inert atmosphere at -80°C. If issues persist, consider adding an antioxidant to your storage buffer. Avoid any potential sources of oxidizing agents in your workflow. |
| Non-specific binding or aggregation: The observed mass increase could be due to the conjugate binding to other molecules or forming aggregates, which can sometimes be misinterpreted in certain analytical methods. | Use high-resolution analytical techniques like SEC-MALS or native mass spectrometry to confirm the monomeric state and accurate mass of your conjugate. Ensure purification methods effectively remove all unbound reagents and potential contaminants. |
Problem 3: My conjugate has lost biological activity or shows altered properties.
| Possible Cause | Recommended Solution |
| Oxidation affecting structure/function: The addition of oxygen atoms to the sulfur changes its polarity and size, which could alter the local conformation of the protein or molecule, impacting its active site or binding interface.[6] | Perform a stability study where you intentionally generate the oxidized species (e.g., using a controlled amount of H₂O₂) and then test its biological activity. This will confirm if oxidation is the cause of the activity loss. If it is, stringent adherence to protocols to prevent oxidation is necessary. |
| Conjugation site interference: The PEG chain, although conjugated at the intended thiol, might be sterically hindering the active site or an important binding region of the molecule. | This is an issue of conjugate design rather than instability. If possible, consider engineering a cysteine at a different location on the protein that is distal to the functional regions. |
Quantitative Data Summary
The primary quantitative change to monitor for thioether instability is the change in mass due to oxidation.
| Modification | Mass Change (Da) | Chemical Formula Change | Notes |
| Thioether to Sulfoxide | +15.999 | +O | The first and most common oxidation product. |
| Thioether to Sulfone | +31.998 | +2O | The second, fully oxidized state. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP in a suitable buffer (e.g., PBS, pH 7.2) for 1-2 hours at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against a degassed conjugation buffer.
-
-
Buffer Preparation:
-
Prepare the conjugation buffer (e.g., 100 mM phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8).
-
Thoroughly degas the buffer by sparging with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the PEG reagent over the protein.
-
Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle mixing, under an inert atmosphere.
-
-
Quenching:
-
To consume any unreacted this compound, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove the excess PEG reagent and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
The purified conjugate should be stored in a degassed buffer at -80°C.
-
Protocol 2: Assessing the Oxidative Stability of a Thioether Conjugate
-
Sample Preparation:
-
Prepare aliquots of your purified thioether-PEG conjugate at a known concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).
-
-
Incubation under Stress Conditions:
-
To simulate oxidative stress, add hydrogen peroxide (H₂O₂) to a set of aliquots to a final concentration of 100 µM.
-
As a control, have a parallel set of aliquots without H₂O₂.
-
Incubate all samples at 37°C.
-
-
Time-Point Analysis:
-
Collect samples from both the stress and control groups at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Immediately freeze the collected samples at -80°C to stop any further reaction.
-
-
LC-MS Analysis:
-
Thaw the samples and analyze them using LC-MS.
-
Deconvolute the resulting mass spectra to determine the intact mass of the conjugate at each time point.
-
Monitor for the appearance of species with masses corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms.
-
-
Data Analysis:
-
Quantify the relative abundance of the unmodified conjugate, the sulfoxide, and the sulfone at each time point.
-
Plot the percentage of each species over time to determine the rate and extent of oxidation under the tested conditions.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Primary instability pathway: Oxidation of the thioether bond.
Caption: Troubleshooting logic for common thioether conjugation issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Bromo-PEG2-alcohol Reactions with Large Proteins
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing steric hindrance during the conjugation of Bromo-PEG2-alcohol to large proteins. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of protein PEGylation with this compound?
A1: Steric hindrance refers to the spatial obstruction that prevents the reactive bromo group of this compound from efficiently accessing its target amino acid residue (e.g., cysteine or lysine) on a large protein.[1] This obstruction can be caused by the protein's complex three-dimensional structure, where the target residue may be buried within a folded domain or shielded by neighboring amino acids. The relatively short PEG2 linker may not provide sufficient length to overcome this spatial barrier.
Q2: What are the common signs that steric hindrance is negatively impacting my this compound conjugation reaction?
A2: Common indicators of steric hindrance include:
-
Low PEGylation Yield: The amount of PEGylated protein produced is significantly lower than expected, even with an excess of the this compound reagent.[1]
-
Incomplete Reactions: A substantial amount of the protein remains unmodified after the reaction.[1]
-
Lack of Site-Specificity: If you are targeting a specific, sterically hindered residue, you may observe modification at other, more accessible sites.
-
Protein Aggregation: In some cases, unsuccessful or partial modification can lead to conformational changes that expose hydrophobic regions, causing protein aggregation.[2]
Q3: How does the short PEG2 linker of this compound contribute to challenges with steric hindrance?
A3: A short PEG linker like the one in this compound offers minimal spatial separation between the protein surface and the reactive bromo group.[3] While this can be advantageous for creating compact conjugates, it can be a significant drawback when the target residue is not highly accessible. Longer PEG linkers can act as a flexible "arm" to reach into sterically crowded environments, a benefit that is less pronounced with a PEG2 chain.[4]
Q4: Can increasing the molar ratio of this compound overcome steric hindrance?
A4: While increasing the molar excess of the PEG reagent can help drive the reaction forward to some extent, it is often not a complete solution for severe steric hindrance.[5] Excessively high concentrations of the PEG reagent can lead to other issues, such as increased viscosity, difficulties in purification, and potentially higher levels of non-specific binding or protein aggregation.[2]
Q5: When should I consider using a longer PEG linker instead of this compound?
A5: You should consider a longer PEG linker (e.g., Bromo-PEG6-alcohol or longer) when you consistently observe low reaction yields despite optimizing other reaction parameters, and you suspect the target site is sterically hindered.[4] Longer linkers are also beneficial when the goal is to significantly increase the hydrodynamic radius of the protein to extend its in-vivo half-life.[6][7]
Troubleshooting Guides
Problem 1: Low or No PEGylation Yield
Issue: You are observing a very low yield of your PEGylated protein, or the reaction is not proceeding at all.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance at Target Site | The target cysteine or lysine (B10760008) residue is inaccessible to the this compound.[4] Solution: Consider re-engineering the protein to introduce a more accessible reactive residue. Alternatively, use a PEG reagent with a longer linker arm (e.g., Bromo-PEG6 or Bromo-PEG12) to better reach the hindered site.[4] |
| Suboptimal Reaction pH | The pH of the buffer is not optimal for the nucleophilicity of the target residue. For cysteine (thiol) conjugation, the pH should be ~7.0-8.5. For lysine (amine) conjugation, a pH of 8.0-9.0 is generally required.[8] Solution: Verify and adjust the pH of your reaction buffer. Perform small-scale experiments across a range of pH values to find the optimum for your specific protein. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., DTT) will compete with the protein for the this compound.[4] Solution: Exchange the protein into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer before the reaction. If a reducing agent is needed for cysteines, use a non-thiol-based reductant like TCEP and remove it before adding the PEG reagent.[9] |
| Inactive this compound | The this compound may have degraded due to improper storage or handling. Solution: Use a fresh vial of the reagent. Ensure it is stored at -20°C and protected from moisture.[8] It is recommended to prepare solutions fresh before each use.[8] |
Problem 2: Protein Aggregation During or After the Reaction
Issue: You observe visible precipitation or see high molecular weight aggregates during analysis by size-exclusion chromatography (SEC).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Local Concentration of Reagent | Adding the this compound stock solution (often in an organic solvent like DMSO) too quickly can cause the protein to precipitate.[2] Solution: Add the PEG reagent drop-wise to the protein solution while gently stirring.[2] Ensure the final concentration of the organic solvent is low (typically <10% v/v).[5] |
| Suboptimal Buffer Conditions | The reaction buffer's pH is too close to the protein's isoelectric point (pI), where it is least soluble. Solution: Adjust the buffer pH to be at least 1-1.5 units away from the pI. You can also screen different buffer salts or ionic strengths to improve solubility.[2] |
| PEGylation-Induced Conformational Change | The attachment of the PEG moiety, even a short one, can alter the protein's surface properties, leading to the exposure of hydrophobic patches and subsequent aggregation.[5] Solution: Lower the reaction temperature to 4°C to slow down the aggregation process.[2] Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or non-ionic surfactants to the reaction buffer. |
Problem 3: Loss of Biological Activity
Issue: The purified PEGylated protein shows significantly reduced or no biological activity.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| PEGylation at or Near the Active Site | The this compound has conjugated to a residue within or near the protein's active site or a critical binding interface, causing steric hindrance. Solution: If the specific residue is known, consider site-directed mutagenesis to replace it and introduce a new reactive residue at a non-critical, accessible location. Alternatively, protect the active site by performing the conjugation in the presence of a competitive inhibitor or substrate.[5] |
| Conformational Changes Induced by PEGylation | The conjugation process may have induced a conformational change that inactivates the protein. Solution: Analyze the protein's structure pre- and post-PEGylation using techniques like circular dichroism (CD) spectroscopy. Optimizing reaction conditions (e.g., pH, temperature, excipients) may help maintain the native conformation. |
Data Presentation
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| PEG Linker Length | Drug/Carrier System | Circulation Half-life (t½) | Key Findings & References |
| No PEG | Affibody-MMAE Conjugate | 19.6 min | Rapid clearance limits tumor accumulation.[6] |
| 4 kDa | Affibody-MMAE Conjugate | 2.5-fold increase vs. no PEG | Significant improvement in half-life.[6] |
| 12 kDa (linear) | Interferon alfa-2b | ~50 hours | Demonstrates the substantial impact of larger PEGs.[7] |
| 40 kDa (branched) | Interferon alfa-2a | ~72-192 hours | Branched and larger PEGs lead to even longer half-lives.[7] |
Table 2: General Reaction Conditions for Bromo-PEG Conjugation
| Parameter | Cysteine (Thiol) Conjugation | Lysine (Amine) Conjugation |
| pH | 7.0 - 8.5 | 8.0 - 9.0 |
| Buffer System | PBS, Borate, HEPES (amine-free) | Borate, Bicarbonate (amine-free) |
| Molar Excess (PEG:Protein) | 10 to 50-fold | 5 to 20-fold |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Targeted PEGylation
This protocol describes the site-specific PEGylation of a protein at a free cysteine residue using this compound.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5 (or PBS, pH 7.4)
-
Reducing agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M L-cysteine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL. If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with the Reaction Buffer.[10]
-
PEGylation Reaction: Prepare a stock solution of this compound in DMSO or DMF. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[9]
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[9]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any excess this compound.[5]
-
Purification: Purify the PEGylated protein from unreacted PEG and other byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate by SDS-PAGE (to observe the molecular weight shift), mass spectrometry (to confirm conjugation), and HPLC (to assess purity).
Protocol 2: General Procedure for Lysine-Targeted PEGylation
This protocol outlines the PEGylation of surface-accessible lysine residues.
Materials:
-
Protein with accessible lysine residues
-
This compound
-
Reaction Buffer: 100 mM sodium borate, pH 8.5
-
Quenching Solution: 1 M Tris or Glycine, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Exchange the protein buffer to the Reaction Buffer using a desalting column to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[11]
-
PEGylation Reaction: Prepare a fresh stock solution of this compound in DMSO or DMF. Slowly add a 5- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.[11]
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C. The reaction progress can be monitored by taking aliquots and analyzing them by SDS-PAGE.
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted this compound.[11]
-
Purification: Purify the PEGylated protein using SEC or IEX to separate the PEGylated species from the unmodified protein and excess reagents.
-
Characterization: Characterize the different PEGylated species (mono-, di-, etc.) using SDS-PAGE, IEX-HPLC, and mass spectrometry.
Mandatory Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting workflow for low PEGylation yield.
Caption: Overcoming steric hindrance with a longer PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Impact of temperature on the rate and specificity of Bromo-PEG2-alcohol reactions
Welcome to the technical support center for Bromo-PEG2-alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of this compound reactions?
As a general principle of chemical kinetics, increasing the reaction temperature typically accelerates the rate of reaction.[1] This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions that are more likely to overcome the activation energy barrier of the reaction.[1] A common rule of thumb for many chemical reactions is that the rate approximately doubles for every 10°C increase in temperature.[1]
Q2: How does temperature influence the specificity of conjugation, particularly when targeting cysteine versus lysine (B10760008) residues?
Temperature plays a critical role in controlling the specificity of this compound conjugations.
-
Cysteine (Thiol) Conjugation: Reactions with thiols are highly favorable and can often be performed at lower temperatures, such as 4°C or room temperature (20-25°C), to maintain high specificity and protein stability.[2][3] Thiols are potent nucleophiles, especially in their deprotonated thiolate form (S-), which is favored at a pH of 7.5-8.5.[3]
-
Lysine (Amine) Conjugation: Primary amines, like the side chain of lysine, are also nucleophilic but generally less reactive than thiols under neutral conditions.[3] To enhance their reactivity, these reactions are often conducted at a higher pH (8.0-9.0) to deprotonate the amine groups. Increasing the temperature can also be necessary to drive the reaction forward, especially if the target amine is in a sterically hindered environment.[4] However, higher temperatures can decrease specificity by promoting side reactions.
Q3: What are the primary side reactions associated with this compound, and how are they affected by temperature?
The main side reactions are hydrolysis of the bromo group and reactions with non-target nucleophiles. Higher temperatures will increase the rate of these degradation and side reactions.[5][6]
-
Hydrolysis: The bromo group can be hydrolyzed to a hydroxyl group, resulting in the formation of a PEG2-diol. This reaction is accelerated by higher temperatures and higher pH levels (e.g., pH > 8-9).[5][6]
-
Reaction with Buffer Components: Buffers containing primary amines, such as Tris, should be avoided as they can compete with the target molecule for reaction with the bromo group.[6] This competing reaction is also likely to be accelerated at higher temperatures.
-
Overalkylation of Amines: When targeting primary amines, the resulting secondary amine can sometimes be more nucleophilic and react with a second this compound molecule.[3] This is a greater concern when using a large excess of the PEG reagent.
Q4: I am observing low or no conjugation yield. Could temperature be the issue?
Yes, a suboptimal temperature can lead to low conjugation yield. If the reaction temperature is too low, the reaction rate may be very slow, resulting in incomplete conversion within the given timeframe.[1][3]
Troubleshooting Steps:
-
Gradually Increase Temperature: Consider increasing the reaction temperature in increments (e.g., from 4°C to room temperature).[3]
-
Extend Reaction Time: Alternatively, or in conjunction with a temperature increase, you can extend the reaction time.[3]
-
Monitor Progress: It is crucial to monitor the reaction progress (e.g., by LC-MS) to find the optimal balance between reaction rate and potential degradation of the reactants or products at higher temperatures.[5]
Q5: My reaction is producing significant byproducts. How can temperature be adjusted to improve specificity?
The formation of byproducts, such as the hydrolyzed PEG2-diol, is often exacerbated by elevated temperatures.[1] If you are observing significant byproduct formation, consider the following:
Troubleshooting Steps:
-
Decrease Reaction Temperature: Lowering the temperature (e.g., from room temperature to 4°C) will slow down both the desired reaction and undesired side reactions.[7]
-
Compensate with Longer Reaction Time: To achieve a satisfactory yield at a lower temperature, the reaction time will likely need to be extended.[7]
-
Optimize Other Parameters: Ensure other parameters like pH and buffer composition are optimal for the desired reaction to maximize specificity.[6]
Data Presentation
| Temperature Range | Reaction Rate (Relative) | Specificity (Thiol vs. Amine) | Risk of Side Reactions (e.g., Hydrolysis) | Recommended For |
| 4°C - 15°C | Low | High | Low | Highly specific thiol conjugations; reactions with sensitive proteins; long overnight reactions.[8] |
| 20°C - 25°C (Room Temp) | Moderate | Good | Moderate | General thiol conjugations; some amine conjugations with optimized pH.[2] |
| 30°C - 40°C | High | Moderate to Low | Moderate to High | Reactions with sterically hindered sites; when faster reaction times are required.[4] |
| > 40°C | Very High | Low | High | Amine conjugations in organic solvents (up to 80°C); risk of protein denaturation in aqueous buffers. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Protein Thiol Groups (Cysteine)
This protocol is optimized for the site-specific modification of cysteine residues.
Materials:
-
This compound
-
Cysteine-containing protein
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5, degassed.[8]
-
Reducing Agent (if necessary): TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.[2]
-
Purification System (e.g., Size Exclusion Chromatography (SEC), Dialysis).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature.[8]
-
PEGylation Reaction:
-
Prepare a fresh stock solution of this compound.
-
Add a 10-50 fold molar excess of this compound to the protein solution.[8]
-
Incubate the reaction at either 4°C (for 12-24 hours) or room temperature (for 2-4 hours) with gentle mixing. The optimal time and temperature should be determined empirically for each specific protein.[8]
-
-
Quenching the Reaction: Add a quenching reagent like L-cysteine to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 1 hour at room temperature.[8]
-
Purification: Remove excess reagents by SEC or dialysis.[8]
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by Mass Spectrometry (MS) to confirm the mass of the conjugate.[8]
Protocol 2: Conjugation of this compound to Protein Amine Groups (Lysine)
This protocol is for less specific modification of lysine residues.
Materials:
-
This compound
-
Protein with accessible lysine residues
-
Reaction Buffer: Borate buffer, pH 8.5-9.0.[8]
-
Quenching Reagent: Tris-HCl.[8]
-
Purification System (e.g., SEC, Ion Exchange Chromatography (IEX)).
Procedure:
-
Protein Preparation: Dissolve the protein in the Borate buffer to a concentration of 1-10 mg/mL.[8]
-
PEGylation Reaction:
-
Add this compound to the protein solution at a molar excess of 20-100 fold.[8]
-
Incubate the reaction at room temperature or 4°C for 12-48 hours with gentle mixing. Higher temperatures (e.g., 37°C) may be explored to increase the rate, but with caution regarding protein stability and side reactions.[4]
-
-
Quenching and Purification: Follow the quenching and purification steps outlined in Protocol 1.[8]
Visualizations
Caption: Impact of temperature on key reaction outcomes.
References
- 1. A Kinetic Study of the Gas-Phase Reaction of OH with Br2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Strategies to reduce disulfide bond reduction during thiol-bromo reaction
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to thiol-bromo reactions, with a specific focus on preventing the unwanted reduction of existing disulfide bonds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintended disulfide bond reduction during a thiol-bromo reaction?
Unintended disulfide bond reduction during a thiol-bromo reaction is primarily caused by a side reaction known as thiol-disulfide exchange. The reaction conditions that favor the desired S-alkylation can also promote this unwanted exchange. Key factors include:
-
Presence of Free Thiolates: The thiol group you intend to react with the bromo-compound must be in its deprotonated, nucleophilic thiolate form (RS⁻) to be reactive. However, this same thiolate can attack an existing disulfide bond, leading to its reduction and scrambling.[1][2]
-
Elevated pH: To generate the reactive thiolate, reactions are often run at neutral to alkaline pH. However, pH values above 7.5-8 significantly increase the rate of both disulfide bond reduction and scrambling.[3][4][5]
-
Presence of Reducing Agents: Residual reducing agents, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), used in upstream processes (e.g., to reduce a specific cysteine for conjugation) can reduce other accessible disulfide bonds if not completely removed.[6][7]
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions, including disulfide bond reduction.
Q2: How does pH affect both the thiol-bromo reaction and disulfide bond stability?
The pH of the reaction buffer is a critical parameter that requires careful optimization. It creates a trade-off between maximizing the desired reaction rate and preserving disulfide bond integrity.
-
Thiol Reactivity: The thiol-bromo reaction is an S-alkylation, a type of SN2 reaction where a nucleophilic thiolate anion (RS⁻) attacks the electrophilic carbon atom attached to the bromine. The concentration of the reactive thiolate increases as the pH approaches and exceeds the pKa of the thiol group (typically ~8.5 for cysteine). Therefore, a higher pH generally leads to a faster conjugation reaction.[2][8]
-
Disulfide Stability: Disulfide bonds are more susceptible to reduction and scrambling at alkaline pH.[3][5] This is because the thiol-disulfide exchange mechanism is often initiated by a thiolate anion. Keeping the pH lower helps maintain free thiols in their protonated (RSH) state, which is less reactive towards disulfide bonds.[9]
The optimal strategy is to perform the reaction at the lowest possible pH that still allows for an acceptable reaction rate, typically in the range of 6.5-7.5.[2][6]
Q3: I need to reduce a specific disulfide bond to generate a free thiol for my reaction. How can I do this without affecting other disulfide bonds?
This is a common challenge, particularly in protein chemistry. The key is to use a selective reduction strategy followed by the complete removal of the reducing agent before initiating the thiol-bromo reaction.
-
Use a Mild Reducing Agent: TCEP is often preferred over DTT because it is a more selective and stable reducing agent that does not contain a thiol group itself, thus avoiding self-conjugation issues.[6][10]
-
Stoichiometric Control: Use the minimum amount of reducing agent required to cleave the target disulfide bond. This often involves using a small molar excess (e.g., 1.5 to 2-fold) over the specific disulfide to be reduced.
-
Complete Removal of Reductant: Before adding your bromo-compound, it is crucial to remove all traces of the reducing agent. This can be achieved through methods like dialysis, buffer exchange, or size-exclusion chromatography (SEC).[7][11] Failure to do so will lead to the reduction of other disulfide bonds in your molecule.
Q4: What are orthogonal protecting groups and how can they prevent disulfide reduction?
Orthogonal protecting groups are chemical moieties used to mask specific functional groups (in this case, thiols) that can be removed under specific conditions without affecting other protecting groups or the rest of the molecule.[12][13] They are a powerful tool for achieving regioselective disulfide formation and preventing unwanted side reactions.
Strategy:
-
During synthesis (e.g., of a peptide), cysteine residues intended to remain as free thiols for the subsequent bromo-reaction are protected with one type of group (e.g., a photoremovable group).[14]
-
Cysteines intended to form disulfide bonds are protected with a different, orthogonal group (e.g., an acid-labile group).
-
After synthesis, the disulfide bonds are formed, and their protecting groups are removed.
-
Just before the thiol-bromo reaction, the specific protecting group on the target cysteine is selectively removed, exposing a single free thiol for conjugation while all other disulfide bonds remain intact.
This strategy ensures that no free thiolates are present to attack the stable disulfide bonds during the conjugation step.
Troubleshooting Guide
This guide addresses common issues encountered during thiol-bromo reactions where disulfide bond integrity is critical.
Issue 1: Post-reaction analysis (e.g., non-reducing SDS-PAGE, mass spectrometry) shows fragmentation or unexpected lower molecular weight species.
-
Possible Cause: Unintended reduction of inter-chain disulfide bonds.
-
Troubleshooting Steps:
-
Verify Removal of Reducing Agents: Ensure that any reducing agents used in prior steps were completely removed. Use a fresh, reductant-free buffer for the conjugation reaction.
-
Lower Reaction pH: Decrease the pH of the reaction buffer to a range of 6.5-7.0. This will slow down the desired reaction but will significantly inhibit disulfide exchange.[9] You may need to compensate by increasing the reaction time or concentration of reactants.
-
Degas Buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas (e.g., nitrogen or argon). Oxygen can contribute to a complex redox environment.[2]
-
Include a Chelating Agent: Add 1-5 mM EDTA to the reaction buffer. Trace metal ions can catalyze both thiol oxidation and disulfide reduction.[2][6]
-
Issue 2: The final product is heterogeneous, showing evidence of scrambled disulfide bonds.
-
Possible Cause: Thiol-disulfide exchange is occurring, leading to the incorrect pairing of cysteine residues. This is particularly common in molecules with multiple, closely spaced disulfide bonds.
-
Troubleshooting Steps:
-
Optimize pH: As with disulfide reduction, lowering the pH is the most effective way to minimize scrambling.[3]
-
Shorten Reaction Time: Monitor the reaction progress (e.g., by LC-MS) and stop it as soon as a sufficient yield is achieved to minimize the time for scrambling to occur.
-
Consider a "Rebridging" Strategy: If the goal is to modify a reduced disulfide, specialized bromo-reagents (like bromo-ynones) can be used that react with both thiols simultaneously, effectively re-bridging them and preventing scrambling.[15]
-
Quantitative Data Summary
Table 1: pH Effects on Thiol Reactivity and Disulfide Stability
| pH Range | Thiolate (RS⁻) Concentration | Thiol-Bromo Reaction Rate | Risk of Disulfide Reduction/Scrambling | Recommendation |
| < 6.0 | Very Low | Very Slow | Minimal | Not recommended for efficient conjugation. |
| 6.5 - 7.5 | Moderate | Moderate | Low to Moderate | Optimal starting range for balancing reactivity and stability. [2][6] |
| 7.5 - 8.5 | High | Fast | High | Use with caution; may require shorter reaction times. |
| > 8.5 | Very High | Very Fast | Very High | Not recommended when disulfide integrity is critical.[1][5] |
Table 2: Comparison of Common Reducing Agents for Selective Reduction
| Reducing Agent | Key Characteristics | Advantages | Disadvantages |
| TCEP | Thiol-free phosphine | More stable and selective than DTT.[10] Effective at lower pH. Does not interfere with Ellman's assay. | Can react with some electrophiles (e.g., maleimides) under certain conditions.[7][16] Must be completely removed. |
| DTT | Thiol-based dithiol | Effective and widely used. | Less stable, especially at neutral/alkaline pH. Must be completely removed to avoid competing in the conjugation reaction.[7][11] |
Experimental Protocols
Protocol 1: Analysis of Disulfide Bond Integrity by Non-Reducing SDS-PAGE
This protocol allows for the visualization of protein fragmentation resulting from disulfide bond reduction.[3]
-
Sample Preparation:
-
Prepare two aliquots of your protein sample (post-reaction) at a concentration of 1 mg/mL.
-
Non-reducing sample: To one aliquot, add 4X non-reducing Laemmli sample buffer (contains SDS and glycerol, but no reducing agent).
-
Reducing sample (Control): To the second aliquot, add 4X reducing Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol).
-
-
Denaturation: Heat both samples at 95°C for 5 minutes.
-
Gel Electrophoresis:
-
Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Load a molecular weight marker for reference.
-
Run the gel according to the manufacturer's instructions.
-
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue), destain, and visualize the bands.
-
Interpretation:
-
Reducing Lane: Should show the constituent polypeptide chains of your protein (e.g., heavy and light chains for an antibody).
-
Non-reducing Lane: If disulfide bonds are intact, you should see a single band corresponding to the full-size protein. The presence of lower molecular weight bands that mirror the pattern in the reducing lane indicates disulfide bond reduction occurred during your reaction.
-
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol quantifies the number of free cysteine residues in your sample. An increase in free thiols in your post-reaction sample compared to a control indicates disulfide bond reduction.[3]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB (Ellman's Reagent) Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 1 mL of reaction buffer.
-
-
Standard Curve (Recommended):
-
Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the reaction buffer.
-
React each standard with the DTNB solution and measure the absorbance at 412 nm.
-
Plot a standard curve of absorbance vs. thiol concentration.
-
-
Sample Measurement:
-
Add 50 µL of your protein sample (at a known concentration) to 950 µL of reaction buffer.
-
Add 50 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm against a blank (buffer + DTNB).
-
-
Calculation: Determine the concentration of free thiols in your sample using the standard curve or by using the molar extinction coefficient of the product (14,150 M⁻¹cm⁻¹).
Visual Diagrams
Figure 1. Reaction pathways in a thiol-bromo system. Proper pH control is critical to favor the desired S-alkylation reaction (green pathway) over the undesired thiol-disulfide exchange that leads to disulfide bond reduction (red pathway).
Figure 2. A logical workflow for troubleshooting unintended disulfide bond reduction. The process systematically checks for residual reducing agents, suboptimal pH, and the presence of oxidative catalysts.
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Disulfide reduction using TCEP reaction [biosyn.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of PROTACs Containing Bromo-PEG2-alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing a Bromo-PEG2-alcohol linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered when synthesizing PROTACs with a this compound linker?
The synthesis of PROTACs with a this compound linker can result in a complex mixture of components. Common impurities include:
-
Unreacted Starting Materials: This includes the unreacted E3 ligase ligand, the protein of interest (POI) ligand, and any excess this compound linker.
-
Reaction Byproducts: Side reactions can lead to various byproducts. A significant byproduct can be the hydrolyzed form of the linker, where the bromine atom is replaced by a hydroxyl group, rendering it unreactive for the desired coupling.[1]
-
Dimerization Products: Self-reaction of the bifunctional linker or reaction of the linker with two molecules of the same ligand (either POI or E3) can lead to homodimers.
-
Positional Isomers: If the ligand has multiple potential reaction sites, the PEG chain may attach to different positions, creating isomers that can be difficult to separate.[2]
Q2: Why is the purification of PROTACs with a this compound linker particularly challenging?
The purification of these specific PROTACs presents several difficulties:
-
Inherent PROTAC Properties: PROTACs are often large, complex molecules with high molecular weights, which can lead to poor solubility and a tendency to aggregate.[2][3]
-
Physicochemical Similarity of Impurities: The impurities, particularly unreacted starting materials and certain byproducts, often have physicochemical properties (e.g., polarity, molecular weight) very similar to the desired PROTAC, making chromatographic separation challenging.[2]
-
Hydrophobicity: Unlike PROTACs with longer PEG chains which are more hydrophilic, the short PEG2 linker results in a more hydrophobic final PROTAC.[4] This can lead to strong interactions with reversed-phase chromatography columns, requiring careful optimization of mobile phases to achieve good peak shape and recovery.
-
Potential for On-Column Degradation: The bromo-functional group can be susceptible to hydrolysis, especially if the mobile phase has a high pH or contains nucleophilic components.[1]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Question: I am observing a significantly low yield of my this compound containing PROTAC after purification by HPLC or flash chromatography. What are the potential causes and how can I improve recovery?
Answer: Low yield is a common problem. A systematic approach to troubleshooting can help identify and resolve the issue.
dot
Caption: Troubleshooting workflow for low purification yield.
Issue 2: Co-elution of Impurities with the Desired PROTAC
Question: During HPLC analysis, I see impurities that co-elute or are very close to my main product peak. How can I improve the separation?
Answer: Co-elution is often due to the high similarity between the PROTAC and certain impurities. Here are some strategies to improve resolution:
-
Optimize the HPLC Gradient:
-
Shallow Gradient: Employ a shallower gradient around the elution time of your PROTAC. This increases the separation time between closely eluting compounds.
-
Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition to enhance the separation of critical pairs.
-
-
Change the Stationary Phase:
-
Different C18 columns from various manufacturers can offer different selectivities due to variations in silica (B1680970) purity, end-capping, and pore size.[5]
-
Consider a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can provide alternative selectivities for aromatic-containing PROTACs.
-
-
Modify the Mobile Phase:
-
Solvent: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) as the organic modifier can alter the elution order and improve separation.
-
Additive: If using trifluoroacetic acid (TFA), consider switching to formic acid. This can change the ionization of your compound and impurities, affecting their retention.[5]
-
Potential Side Reactions of this compound Linker
The this compound linker, while versatile, can participate in side reactions that generate impurities, complicating purification.
dot
Caption: Potential side reactions involving the this compound linker.
Data Presentation
Table 1: Comparison of Purification Techniques for PROTACs
| Purification Technique | Typical Purity | Throughput | Resolution | Primary Use Case |
| Flash Chromatography | 80-95% | High | Low-Medium | Initial crude purification, removal of major impurities. |
| Preparative HPLC | >95% | Low-Medium | High | Final purification of small to medium batches for in vitro/in vivo studies. |
| Supercritical Fluid Chromatography (SFC) | >95% | Medium | High | Chiral separations and purification of less polar PROTACs; "greener" alternative to HPLC.[6] |
Experimental Protocols
Protocol 1: Flash Chromatography for Crude Purification
This protocol is a starting point for the initial cleanup of a crude reaction mixture containing a this compound PROTAC.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., DCM or DMSO).
-
Adsorb the dissolved sample onto a small amount of silica gel or Celite.
-
Thoroughly dry the silica-adsorbed sample under vacuum.
-
-
Column and Solvents:
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient system of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or a mixture of DCM/methanol). The exact gradient will need to be determined by TLC analysis.
-
-
Chromatography Procedure:
-
Load the dried, adsorbed sample onto the top of the pre-packed silica gel column.
-
Begin elution with a low percentage of the polar solvent.
-
Gradually increase the polarity of the mobile phase to elute the compounds.
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the desired product.
-
Pool the pure fractions and concentrate under reduced pressure.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Final Purification
This protocol provides a general method for the final high-purity separation of your PROTAC.
-
Sample Preparation:
-
Dissolve the partially purified PROTAC from flash chromatography in a minimal amount of DMSO.
-
Dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA or Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.[7]
-
-
HPLC System and Conditions:
-
System: A preparative HPLC system with a UV detector.
-
Column: A C18 stationary phase is commonly used.[2]
-
Mobile Phase A: 0.1% TFA or 0.1% formic acid in water.
-
Mobile Phase B: 0.1% TFA or 0.1% formic acid in acetonitrile.
-
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor at a wavelength where the aromatic components of your PROTAC absorb (e.g., 254 nm or 280 nm).
-
-
Purification Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.[5]
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.[5] A shallower gradient may be necessary for better resolution.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical LC-MS to confirm purity and identity.
-
Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product.[7]
-
References
Technical Support Center: Optimizing PROTAC Linker Length with Bromo-PEG Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides expert guidance on utilizing bromo-PEG derivatives for the optimization of Proteolysis Targeting Chimera (PROTAC) linker length. Here, you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable and overly flexible ternary complex.[1][2]
Q2: Why are bromo-PEG derivatives commonly used for PROTAC linker synthesis?
A2: Bromo-PEG derivatives are versatile building blocks for PROTAC synthesis. The terminal bromo group provides a reactive site for nucleophilic substitution, allowing for straightforward conjugation to amine or thiol groups present on the E3 ligase or target protein ligands.[3] The polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity and solubility of the resulting PROTAC molecule, which is often beneficial for improving physicochemical properties and bioavailability.[2][][] Furthermore, bromo-PEG linkers are commercially available in various lengths, facilitating the systematic synthesis of a PROTAC library to identify the optimal linker length for a specific target and E3 ligase pair.
Q3: How does PEG linker length impact the physicochemical properties of a PROTAC, such as solubility and cell permeability?
A3: The length of the PEG linker significantly influences a PROTAC's properties. Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC.[6] However, there is often a trade-off with cell permeability. Longer PEG linkers can increase the molecular weight and polar surface area, which may hinder passive diffusion across the lipophilic cell membrane.[6][7] Conversely, shorter linkers often result in better permeability.[8][9] The optimal linker length must balance these opposing effects to achieve sufficient intracellular concentration for effective target degradation.
Q4: What is the "hook effect" and how is it related to linker design?
A4: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[6][10] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][10] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes. Optimizing the linker to enhance the cooperativity of ternary complex formation can help mitigate the hook effect.[10][11]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on challenges related to bromo-PEG linkers.
Issue 1: Low yield during PROTAC synthesis with a bromo-PEG linker.
-
Potential Cause 1: Incomplete Nucleophilic Substitution. The reaction between the bromo-PEG linker and the amine/thiol on your ligand may be inefficient.
-
Troubleshooting Steps:
-
Base Selection: Ensure the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent it from competing with your ligand. Use 2-4 equivalents.[3]
-
Temperature: Gently heating the reaction (e.g., to 60°C) can improve the reaction rate, but should be monitored to prevent degradation of starting materials.[12]
-
Reaction Monitoring: Track the reaction progress using LC-MS to ensure it goes to completion.[3]
-
-
-
Potential Cause 2: Issues with Starting Materials. The purity of the bromo-PEG linker or the stability of your ligands could be compromised.
-
Potential Cause 3: Difficult Purification. PROTACs with PEG linkers can be challenging to purify due to their polarity and flexibility.
-
Troubleshooting Steps:
-
Chromatography Technique: Reverse-Phase HPLC (RP-HPLC) is often the most effective method for purifying polar PROTACs.[3] Standard flash column chromatography on silica (B1680970) gel may lead to poor separation.[3]
-
-
Issue 2: The synthesized PROTAC shows weak or no degradation of the target protein.
-
Potential Cause 1: Suboptimal Linker Length. The chosen PEG linker length may not be optimal for forming a stable and productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most crucial step is to empirically determine the optimal linker length. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units).[6]
-
Assess Degradation: Test each PROTAC construct across a broad concentration range to determine the DC50 and Dmax values.[6]
-
-
-
Potential Cause 2: Poor Cell Permeability. The PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Troubleshooting Steps:
-
Permeability Assays: Perform a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay, to quantify cell entry.[7]
-
Linker Modification: If permeability is low, consider synthesizing PROTACs with shorter PEG linkers or hybrid linkers that incorporate more lipophilic alkyl chains to balance hydrophilicity.[7][8]
-
-
-
Potential Cause 3: Inefficient Ternary Complex Formation. The linker may not be facilitating a productive interaction between the target protein and the E3 ligase.
-
Troubleshooting Steps:
-
Biophysical Assays: Utilize biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex.[7][13] A lack of complex formation indicates a fundamental issue with the linker's ability to bridge the two proteins.
-
-
Data Presentation
Systematic variation of the PEG linker length can profoundly affect a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax). The optimal length is highly dependent on the specific target protein and E3 ligase pair.[2]
Table 1: Illustrative Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Compound | Linker (PEG units) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4-PROTAC-1 | 2 | 50 | 85 | 5.2 |
| BRD4-PROTAC-2 | 4 | 15 | 95 | 3.1 |
| BRD4-PROTAC-3 | 6 | 25 | 90 | 1.5 |
| BRD4-PROTAC-4 | 8 | 120 | 70 | 0.8 |
| BRD4-PROTAC-5 | 12 | >1000 | <50 | <0.5 |
Note: This data is illustrative and compiled for comparative purposes. Actual experimental results will vary based on the specific ligands, cell line, and assay conditions.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation (DC50/Dmax Determination)
This protocol is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[14]
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC compounds and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, electrophoresis, and blotting apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in a complete growth medium. Treat the cells with the different concentrations (e.g., 0.1 nM to 10 µM) and a vehicle-only control. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize all samples to an equal protein concentration with lysis buffer and Laemmli sample buffer. Denature the samples by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[14]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful, label-free technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target protein and E3 ligase complex.
-
PROTAC compounds.
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Protein Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.
-
Binary Interaction Analysis (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the E3 ligase and reference flow cells to determine the binding affinity and kinetics of this binary interaction.
-
Binary Interaction Analysis (PROTAC-Target): In a separate experiment, inject a pre-incubated mixture of a fixed concentration of PROTAC and varying concentrations of the target protein over a blank flow cell. This measures the affinity of the PROTAC for the target protein in solution.
-
Ternary Complex Formation Analysis: Inject the target protein over the E3 ligase-immobilized surface in the presence and absence of the PROTAC. An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex.
-
Kinetics of Ternary Complex: To measure the kinetics and affinity of the ternary complex, inject varying concentrations of the target protein pre-incubated with a saturating concentration of the PROTAC over the E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic parameters (ka, kd) and affinity constants (KD). Cooperativity can be assessed by comparing the affinity of the target protein to the E3-PROTAC complex versus its affinity to the E3 ligase alone.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Bromo-PEG2-alcohol vs. Maleimide-PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of advanced therapeutics and research agents. This guide provides an objective, data-driven comparison of two prominent thiol-reactive polyethylene (B3416737) glycol (PEG) linkers: the well-established maleimide-PEG linkers and the increasingly utilized bromo-PEG linkers, exemplified here by Bromo-PEG2-alcohol.
This comparison will delve into the fundamental reaction mechanisms, kinetic profiles, and stability of the resulting conjugates. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to empower researchers to make an informed decision when selecting the optimal linker for their specific bioconjugation needs, from antibody-drug conjugates (ADCs) to PEGylated proteins and beyond.
At a Glance: Key Differences
| Feature | This compound | Maleimide-PEG |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Resulting Bond | Thioether | Thioether (in a thiosuccinimide ring) |
| Bond Stability | Highly stable, considered irreversible[1][2] | Moderately stable; susceptible to retro-Michael reaction and thiol exchange[1][2] |
| Optimal Reaction pH | Neutral to slightly basic (pH 7.5-9.0)[3][4] | pH 6.5-7.5[1] |
| Reaction Speed | Slower | Faster at neutral pH |
| Potential Side Reactions | Reaction with other nucleophiles (e.g., amines) at higher pH[1][5] | Hydrolysis of the maleimide (B117702) ring; reaction with amines at pH > 7.5[1] |
Delving Deeper: A Technical Breakdown
The choice between a bromo-PEG and a maleimide-PEG linker often represents a trade-off between reaction kinetics and the stability of the final bioconjugate.
Reaction Mechanisms and Specificity
This compound: The S_N2 Reaction
The conjugation of this compound to a cysteine residue proceeds via a nucleophilic substitution (S_N2) reaction.[4] Under neutral to slightly basic conditions, the sulfhydryl group of the cysteine is deprotonated to the more nucleophilic thiolate anion. This thiolate then attacks the carbon atom bearing the bromine, displacing the bromide, which is an excellent leaving group. The result is a highly stable and essentially irreversible thioether bond.[2][4] While highly specific for thiols, reactivity with other nucleophiles, such as the amine groups on lysine (B10760008) residues, can occur at a higher pH.[5]
Caption: this compound reacts with cysteine via an SN2 mechanism.
Maleimide-PEG: The Michael Addition
Maleimide-PEG linkers react with the thiol group of a cysteine residue through a Michael addition reaction.[1] The maleimide group contains an electron-deficient carbon-carbon double bond that is highly susceptible to nucleophilic attack by the thiolate anion. This reaction is rapid and highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1] At neutral pH, the reaction with thiols is significantly faster than with amines, ensuring high specificity.[2] The resulting thiosuccinimide linkage, however, is susceptible to a retro-Michael reaction, which can lead to deconjugation, particularly in the presence of other thiols like glutathione (B108866) in vivo.[1][2] Hydrolysis of the thiosuccinimide ring can occur, leading to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.
References
Comparing the stability of thioether vs. maleimide adducts in vivo
A Comparative Guide for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the stability of the linkage chemistry in bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. The choice of linker can profoundly impact the pharmacokinetic profile, therapeutic window, and potential for off-target toxicity. This guide provides an objective comparison of the in vivo stability of two common linkages: the thioether bond, particularly when formed from maleimide-thiol reactions, and more stable, next-generation thioether adducts.
The traditional maleimide-thiol conjugation, while efficient, is often compromised in vivo. The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature release of the payload.[1][2][3] This deconjugation can cause the payload to bind to other circulating proteins like albumin, leading to off-target toxicity and a reduced therapeutic index.[4][5]
At a Glance: A Tale of Two Linkages
The primary distinction in stability lies in the susceptibility of the maleimide-derived thioether to a retro-Michael reaction, a reversal of the initial conjugation.[6][7] This is especially problematic in the thiol-rich environment of the bloodstream.[3] In contrast, thioether bonds formed through other chemistries or stabilized maleimide (B117702) technologies are significantly more robust under physiological conditions.
| Feature | Thioether (Traditional Maleimide) | Thioether (Next-Generation/Alternative) |
| Formation Chemistry | Michael addition of a thiol to a maleimide.[4] | Thiol-ene reaction, reaction with bromoacetamide or vinyl sulfones.[1][6] |
| In Vivo Stability | Susceptible to retro-Michael reaction and thiol exchange.[8] | Generally stable with minimal degradation.[9] |
| Key Liability | Premature payload release, leading to potential off-target toxicity.[3][5] | Chemistry-specific; generally very low liability. |
| Common Applications | Historically used in ADCs, PEGylation, and fluorescent labeling.[9] | Next-generation ADCs and bioconjugates requiring high stability.[10] |
Quantitative Performance Comparison
The stability of a bioconjugate is often evaluated by measuring the percentage of the intact conjugate remaining after incubation in human plasma over time. The data clearly demonstrates the enhanced stability of next-generation linkers over traditional maleimide-based adducts.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observations |
| Traditional Maleimide | ADC in human plasma | 7 days | ~50% | Significant deconjugation due to retro-Michael reaction.[1] |
| Self-Stabilizing Maleimide | ADC in plasma | 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[1] |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | Re-bridges native disulfide bonds, leading to highly stable and homogeneous ADCs.[1] |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90% | Forms a stable C-S bond, offering an alternative to Michael addition.[1] |
| Bromoacetamide | Thioether | - | High (Generally stable) | Forms a stable carbon-sulfur bond, considered essentially irreversible.[6] |
| Vinyl Sulfone | Thiol-reactive probe | - | - | Forms a stable thioether bond with high specificity for thiols.[1] |
Visualizing the Chemical Pathways and Experimental Workflow
To better understand the underlying chemical principles and experimental workflows, the following diagrams have been generated.
Instability of maleimide-thiol adducts via retro-Michael reaction.
Stabilization pathways for maleimide-thiol conjugates.
Workflow for assessing in vivo ADC stability.
Experimental Protocols
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The two primary methodologies are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
In Vitro Plasma Stability Assay
Objective: To determine the stability of the bioconjugate in plasma over time.
Methodology:
-
Preparation of Conjugate: Prepare the bioconjugate using the desired linker chemistry and purify it to remove unreacted components.
-
Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C.[8] A control sample in a buffer such as PBS should be run in parallel.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72 hours).[3][8]
-
Sample Processing: At each time point, process the samples for analysis. This may involve immunocapture of the antibody-containing species.
-
Analysis:
-
LC-MS: Analyze the samples to determine the concentration of the intact bioconjugate, free payload, and any payload-protein adducts (e.g., payload-albumin).
-
ELISA: Use a sandwich ELISA to quantify the total antibody and the intact ADC.
-
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile.
In Vivo Stability Assessment in Animal Models
Objective: To evaluate the pharmacokinetic profile and stability of the bioconjugate in a living organism.
Methodology:
-
Animal Models: Utilize appropriate animal models, such as mice or non-human primates.[11]
-
Administration: Administer a single intravenous (IV) bolus dose of the ADC.[11]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5 min, 1h, 4h, 24h, 48h, etc.).[11]
-
Sample Processing: Isolate plasma from the blood samples and store at -80°C until analysis.[11]
-
Bioanalysis:
-
Pharmacokinetic Analysis: Plot the plasma concentrations of the total antibody, intact ADC, and free payload versus time. A faster clearance of the intact ADC compared to the total antibody is indicative of in vivo linker instability.[7]
Conclusion
The stability of the linker chemistry is a critical determinant of the safety and efficacy of bioconjugates. While traditional thiol-maleimide linkages have been widely used, their susceptibility to in vivo cleavage has prompted the development of more robust alternatives. Strategies such as inducing succinimide (B58015) ring hydrolysis, utilizing next-generation maleimides, and employing alternative thioether formation chemistries have shown significant promise in enhancing conjugate stability.[13][10] The careful selection of a linker, based on a thorough understanding of its in vivo stability profile, is paramount in the design of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Bromo-PEG2-alcohol vs. NHS-ester PEG Linkers for Amine Conjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, influencing the stability, homogeneity, and ultimately, the efficacy of the final product. This guide provides an in-depth, objective comparison of two distinct classes of PEG linkers for amine conjugation: Bromo-PEG2-alcohol and N-hydroxysuccinimide (NHS)-ester PEG linkers.
While NHS-ester PEGs are the established standard for reacting with primary amines, this compound, though primarily targeting thiol groups, can also be used for amine conjugation under specific conditions. This guide will explore the fundamental chemistry, advantages, and disadvantages of each linker for amine conjugation, supported by experimental protocols and data, to inform your selection process for applications such as antibody-drug conjugates (ADCs), PROTACs, and peptide modifications.
Chemical Reactivity and Specificity
The core difference between this compound and NHS-ester PEG linkers lies in their reactive moieties and their primary target functional groups.
This compound contains a terminal bromide, which is a good leaving group that reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] While its primary and most efficient target is the sulfhydryl group of cysteine residues, it can also react with primary amines.[3] This reaction leads to the formation of a stable secondary amine linkage.[2]
NHS-ester PEG linkers feature an N-hydroxysuccinimide ester, an activated ester that is highly reactive towards primary amines through nucleophilic acyl substitution.[4][5] This reaction is efficient under physiological to slightly basic conditions and results in a highly stable amide bond.[6][7]
Reaction Mechanisms
The distinct chemistries of these two linkers dictate their reaction pathways with primary amines.
Comparative Analysis
The choice between this compound and NHS-ester PEG linkers for amine conjugation involves a trade-off between reaction conditions, specificity, and potential side reactions.
| Feature | This compound | NHS-ester PEG Linker |
| Primary Target | Thiols (Cysteines)[8] | Primary Amines (Lysines, N-terminus) [5][6] |
| Reaction Type | Nucleophilic Substitution (Alkylation)[2] | Nucleophilic Acyl Substitution[4] |
| Resulting Linkage | Secondary Amine | Amide Bond [7] |
| Reaction pH | 8.0 - 9.0 (for amines)[3] | 7.2 - 8.5[5][9] |
| Reaction Temperature | Room Temperature to 80°C[2] | 4°C to Room Temperature[10] |
| Reaction Time | 12 - 48 hours[2][11] | 30 minutes - 2 hours[10] |
| Key Advantage | Primarily used for site-specific thiol conjugation.[8] | High reactivity and efficiency for amine conjugation. [12] |
| Key Disadvantage | Slower reaction rates with amines, potential for over-alkylation.[2][3] | Susceptible to hydrolysis, can lead to heterogeneous products. [5][10] |
| Typical Yield | 60 - 85% (substrate dependent)[2] | Often >90%[13] |
Advantages of this compound (in Specific Contexts)
While NHS-esters are generally superior for amine conjugation, this compound may be advantageous in specific scenarios:
-
Orthogonal Conjugation: In molecules containing both thiols and amines, this compound can be used for site-specific thiol conjugation under controlled pH, reserving amine groups for subsequent modification with an NHS-ester.
-
Secondary Amine Linkage Desirability: The resulting secondary amine from a bromo-PEG reaction is more flexible than an amide bond and retains a positive charge at physiological pH, which may be beneficial for some applications.
Advantages of NHS-ester PEG Linkers
NHS-ester PEG linkers are the gold standard for amine conjugation for several reasons:
-
High Reactivity and Efficiency: The reaction with primary amines is rapid and typically proceeds to high completion under mild conditions.[4][12]
-
Stable Amide Bond: The resulting amide bond is extremely stable under physiological conditions.[7]
-
Well-Established Protocols: Extensive literature and established protocols are available for a wide range of biomolecules.[9][10][14]
Experimental Protocols
The following are generalized protocols for the conjugation of a primary amine-containing molecule with this compound and an NHS-ester PEG linker.
Protocol 1: Amine Conjugation with this compound
This protocol is adapted for the reaction of a primary amine with this compound.
-
Molecule Preparation: Dissolve the amine-containing molecule in an anhydrous organic solvent like DMF.[2]
-
Base Addition: Add 2-3 equivalents of a base such as potassium carbonate or triethylamine (B128534) and stir for 15 minutes.[2]
-
Linker Addition: Add 1.0 equivalent of this compound dissolved in anhydrous DMF. To minimize over-alkylation, an excess of the primary amine (1.5 equivalents or more) can be used.[2][3]
-
Incubation: Heat the reaction mixture to 60-80°C and stir under an inert atmosphere for 16-24 hours.[2] Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, the mixture is typically worked up using an organic extraction and purified by flash column chromatography.[2]
Protocol 2: Amine Conjugation with NHS-ester PEG Linker
This is a standard protocol for protein PEGylation with an NHS-ester.
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.[14] Buffers containing primary amines like Tris must be avoided.[10]
-
Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in an anhydrous solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[14] The NHS-ester moiety is susceptible to hydrolysis and should not be stored in solution.[10]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-ester PEG solution to the protein solution.[14] The final concentration of the organic solvent should be below 10%.[9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][14]
-
Quenching: Stop the reaction by adding a quenching buffer such as Tris or glycine (B1666218) to a final concentration of 25-50 mM to hydrolyze any unreacted NHS-ester.[9]
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.[10]
Conclusion
For the straightforward and efficient conjugation of primary amines, NHS-ester PEG linkers are the superior choice , offering high reactivity, rapid reaction times, and the formation of highly stable amide bonds under mild conditions.[13]
This compound is a valuable tool for site-specific thiol conjugation , and while it can react with amines, the reaction is less efficient, requires harsher conditions, and carries the risk of over-alkylation.[2][3][8] Its use for amine conjugation should be considered only in specific contexts where the resulting secondary amine linkage is desired or when performing sequential, orthogonal conjugations. The selection between these two linkers should be guided by the specific goals of the bioconjugation strategy, the nature of the molecule to be modified, and the desired characteristics of the final product.
References
- 1. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Efficacy of PROTACs with Short PEG Linkers: A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The chemical nature, length, and flexibility of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1][3][4]
This guide provides a comparative analysis of PROTACs featuring short polyethylene (B3416737) glycol (PEG) linkers, such as those derived from Bromo-PEG2-alcohol, against alternatives. We present experimental data, detailed protocols for key assays, and visual diagrams of relevant pathways and workflows to assist researchers in the rational design and evaluation of novel protein degraders.
The Linker's Crucial Role in Ternary Complex Formation
The linker is not a passive spacer; it is an active contributor to the PROTAC's mechanism of action.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex, consisting of the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[5][6] The linker's length and composition dictate the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitin transfer and subsequent degradation.[5][7]
-
Short Linkers: An overly short linker can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting ternary complex formation.[8][9][10]
-
Long Linkers: Conversely, an excessively long and flexible linker may result in an unstable ternary complex with an unproductive orientation, leading to inefficient ubiquitination.[7][8][11]
Therefore, optimizing the linker length is an empirical process, highly dependent on the specific POI and E3 ligase pair being targeted.[5][9]
Figure 1: Impact of linker length on ternary complex formation.
Comparative Efficacy of Short PEG Linkers
Short PEG linkers, such as those with 1 to 4 PEG units, are frequently employed in PROTAC design. They offer a balance of hydrophilicity, which can improve solubility and cell permeability, and conformational flexibility.[1][8][12] The optimal number of PEG units is target-dependent and requires systematic evaluation.
A study by Li et al. (2023) provides valuable insights into the efficacy of PROTACs with short PEG linkers targeting the oncogenic BCR-ABL kinase in chronic myeloid leukemia (CML) cells. The researchers synthesized a series of PROTACs with varying PEG linker lengths (PEG1 to PEG4) and evaluated their degradation efficiency.
| PROTAC Compound | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| Arg-PEG1-Dasa | PEG1 | 15 | >90 | 25 |
| Arg-PEG2-Dasa | PEG2 | 35 | >90 | 48 |
| Arg-PEG3-Dasa | PEG3 | 80 | ~80 | 110 |
| Arg-PEG4-Dasa | PEG4 | >200 | <60 | >300 |
| Data sourced from Li et al. (2023) as cited in a BenchChem guide.[1] | ||||
| Table 1: Impact of Short PEG Linker Length on BCR-ABL Degradation and Cell Viability. |
The data clearly demonstrates that for the BCR-ABL target, the PROTAC with the shortest linker (a single PEG unit) was the most potent degrader, exhibiting the lowest half-maximal degradation concentration (DC₅₀) and the most significant inhibition of cell proliferation (IC₅₀).[1] This highlights that even subtle changes in the short PEG linker length can dramatically impact biological activity.
In another example, researchers found that for a PROTAC targeting both EGFR and HER2, extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader, completely abolishing HER2 degradation.[3] This underscores the critical role of linker length in determining not only potency but also selectivity.
Key Experimental Protocols
Accurate and reproducible experimental methods are crucial for evaluating the efficacy of PROTACs. Below are detailed protocols for three essential assays.
Western Blot for Target Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[2][6]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10,000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[13][14]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[14][16]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15][16]
-
Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for a loading control protein (e.g., GAPDH, β-actin).[13]
-
Data Analysis: Detect protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[6][15]
DC₅₀ and Dₘₐₓ Determination
These two parameters are essential for quantifying a PROTAC's potency and efficacy.[15][16]
-
DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[15]
-
Dₘₐₓ (maximum degradation): The maximum percentage of protein degradation achievable with the PROTAC.[15]
Figure 2: Experimental workflow for DC₅₀ and Dₘₐₓ determination.
Methodology: The experimental procedure is identical to the Western Blot protocol described above, using a series of PROTAC dilutions.
Data Analysis:
-
Plot the percentage of remaining protein (Y-axis) against the logarithm of the PROTAC concentration (X-axis).
-
Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[15]
In Vitro Ubiquitination Assay
This assay biochemically validates the PROTAC's mechanism of action by directly measuring the ubiquitination of the target protein in a reconstituted, cell-free system.[17][18]
Methodology:
-
Reaction Setup: Assemble the reaction on ice. Combine assay buffer, ATP, recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL or Cereblon), the purified target protein, and biotinylated ubiquitin.[17][19]
-
PROTAC Addition: Add the PROTAC degrader at various concentrations (a vehicle-only reaction serves as a negative control).
-
Initiation and Incubation: Initiate the reaction by adding the final component (often the E1 enzyme or ATP) and incubate at 30°C or 37°C for 60-120 minutes.[18]
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Perform a Western blot using an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.[17]
Figure 3: PROTAC-mediated protein degradation pathway.
Conclusion
The design of the linker is a critical, multi-parameter optimization challenge in the development of effective PROTACs. While there is no universal rule, short PEG linkers, such as those derived from this compound, offer a valuable starting point, providing a balance of hydrophilicity and structural flexibility. However, as experimental data shows, even single-atom variations in linker length can profoundly impact degradation potency and selectivity. Therefore, a systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying short linker lengths is essential for identifying the optimal degrader for any given target protein and E3 ligase pair. The robust experimental protocols provided herein offer a framework for the accurate assessment of PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
The Impact of Bromo-PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a critical factor in developing effective and safe cancer therapies. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides a comparative analysis of bromo-polyethylene glycol (PEG) linkers of varying lengths in ADC development, supported by experimental data and detailed protocols.
The inclusion of PEG chains in linkers is a key strategy to enhance the physicochemical properties of ADCs, particularly when dealing with hydrophobic payloads.[1][2] PEGylation can improve solubility, increase circulation half-life, and reduce immunogenicity and aggregation.[][4] The length of the PEG chain is a crucial design parameter that can be modulated to optimize the therapeutic index of an ADC.[2] Bromo-PEG linkers, which form stable thioether bonds with thiol groups on biomolecules, offer enhanced stability compared to more traditional maleimide-based linkers, minimizing premature drug release.[5]
Data Presentation: Comparative Analysis of ADC Performance
The following tables summarize quantitative data from studies comparing key performance metrics of ADCs with varying PEG linker lengths.
Table 1: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Cell Line | IC50 (nM) | Key Findings & Implications |
| No PEG | NCI-N87 | Lower IC50 | Higher in vitro cytotoxicity compared to PEGylated counterparts.[6] |
| PEG4K | NCI-N87 | 4.5-fold higher than no PEG | Reduced in vitro cytotoxicity with increasing PEG length.[6] |
| PEG10K | NCI-N87 | 22-fold higher than no PEG | Significant reduction in in vitro cytotoxicity, suggesting a potential trade-off between PK and potency.[6] |
| Short PEG (e.g., PEG4) | Various | Generally lower IC50 | Shorter linkers may lead to higher in vitro potency.[7] |
| Long PEG (e.g., PEG12) | Various | Generally higher IC50 | Longer linkers can sometimes decrease in vitro cytotoxicity, possibly due to steric hindrance.[7][8] |
Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics (PK)
| Linker | Animal Model | Half-life (t1/2) | Key Findings & Implications |
| No PEG | Mouse | Baseline | Shortest circulation half-life.[6] |
| PEG4K | Mouse | 2.5-fold increase | Longer PEG chains significantly extend the circulation half-life.[6] |
| PEG10K | Mouse | 11.2-fold increase | A longer PEG chain leads to a more pronounced increase in half-life, improving drug exposure.[6] |
| Short PEG (e.g., PEG4) | Rat | Higher clearance | ADCs with shorter PEG linkers are cleared more rapidly from circulation.[7][9] |
| Long PEG (e.g., PEG8, PEG12) | Rat | Lower clearance | Longer PEG linkers reduce clearance rates, leading to prolonged exposure.[7][9] |
Table 3: Correlation of PEG Linker Length with In Vivo Efficacy and Toxicity
| Linker | Animal Model | Efficacy (Tumor Growth Inhibition) | Toxicity Profile |
| No PEG | Mouse (NCI-N87 xenograft) | Less effective than HP10KM | Higher off-target toxicity.[6] |
| PEG4K | Mouse (NCI-N87 xenograft) | Intermediate efficacy | Reduced off-target toxicity compared to no PEG.[6] |
| PEG10K | Mouse (NCI-N87 xenograft) | Most ideal tumor therapeutic ability | Off-target toxicity reduced by more than 4-fold compared to no PEG.[6] |
| Short PEG (e.g., PEG4) | Rat | Lower survival rates (15%) at high doses | Reduced reticulocyte and platelet counts, elevated liver enzymes.[7] |
| Long PEG (e.g., PEG8, PEG12) | Rat | 100% survival at high doses | Minimal effect on reticulocytes, platelets, and liver enzymes.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.
Protocol 1: ADC Synthesis using a Bromo-PEG-Acid Linker
This protocol describes a two-stage process for conjugating a cytotoxic payload to an antibody using a heterobifunctional bromo-PEG-acid linker.[4]
Stage 1: Activation of Bromo-PEG-Acid and Conjugation to Payload
-
Reagent Preparation:
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.
-
Dissolve the bromo-PEG-acid linker in anhydrous DMF or DMSO to a 1.2 to 1.5 molar equivalent to the payload.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.
-
-
Activation and Conjugation:
-
Combine the payload solution with EDC and Sulfo-NHS (molar ratio of 1:1.5:1.5 Payload:EDC:Sulfo-NHS).
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated payload.
-
Add the bromo-PEG-acid solution to the activated payload and stir overnight at room temperature.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Purify the bromo-PEG-payload conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
Stage 2: Antibody Reduction and Conjugation of Bromo-PEG-Payload
-
Antibody Preparation and Reduction:
-
Prepare the antibody solution (5–10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent like TCEP to the antibody solution and incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Immediately remove excess TCEP using a desalting column.
-
-
Conjugation:
-
Add the purified bromo-PEG-payload to the reduced antibody.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of ADC:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated payload and other impurities.
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.[1][2]
-
Cell Seeding: Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers. Treat the cells with the ADCs.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Protocol 3: In Vivo Pharmacokinetic (PK) Study
This study assesses how the ADC is absorbed, distributed, metabolized, and excreted.[1]
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
ADC Administration: Administer a single intravenous dose of each ADC to a cohort of animals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h).
-
Analysis: Process the plasma and quantify the ADC concentration using an appropriate method (e.g., ELISA).
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
Protocol 4: In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a preclinical animal model.[2]
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer ADCs with different PEG linker lengths intravenously at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Data Analysis: Evaluate the anti-tumor efficacy by comparing tumor growth inhibition between the different treatment groups.
Visualizations
Caption: General structure of an Antibody-Drug Conjugate with a Bromo-PEG linker.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: Simplified signaling pathway of ADC-mediated cell killing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Performance of Antibody-Drug Conjugates with Bromo-PEG2-Alcohol Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro and in-vivo performance of Antibody-Drug Conjugates (ADCs) utilizing a Bromo-PEG2-alcohol linker against other common linker technologies. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, such as the this compound, aims to enhance the physicochemical properties of the ADC, potentially leading to an improved therapeutic window. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental processes to aid in the rational design of next-generation ADCs.
In-Vitro Performance: Stability and Cytotoxicity
The stability of the linker is a critical attribute, directly impacting the safety and efficacy of an ADC. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicities. The this compound linker, which forms a stable thioether bond, is categorized as a non-cleavable linker under general physiological conditions. Its degradation relies on the proteolysis of the antibody component following internalization into the target cell.[1]
Table 1: Comparative In-Vitro Stability of ADC Linkers in Human Plasma
| Linker Type | Linker Chemistry Example | % Intact ADC after 7 days | Key Findings & Implications |
| Bromo-PEG (Non-Cleavable) | Bromoacetamide | >95% | Forms a highly stable thioether bond, minimizing premature payload release and potential for off-target toxicity.[2] |
| Maleimide (Non-Cleavable) | Thiosuccinimide | Variable (Susceptible to retro-Michael reaction) | While forming a thioether bond, it can be less stable than the bromoacetamide linkage, potentially leading to payload deconjugation.[2] |
| Hydrazone (Cleavable) | Acid-labile hydrazone | <50% | Designed for cleavage in the acidic environment of endosomes and lysosomes, but can exhibit instability in plasma. |
| Dipeptide (Cleavable) | Valine-Citrulline | >90% | Stable in plasma but designed for enzymatic cleavage by lysosomal proteases like Cathepsin B inside the target cell.[3] |
Note: Data presented are representative values from various studies on different ADC constructs and should be interpreted as a general comparison.
The ultimate goal of an ADC is to selectively kill cancer cells. In-vitro cytotoxicity assays are crucial for determining the potency and specificity of an ADC.
Table 2: Representative In-Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Construct | Target Cell Line (Antigen-Positive) | IC50 (nM) | Control Cell Line (Antigen-Negative) IC50 (nM) | Key Findings & Implications |
| Antibody-Bromo-PEG2-Payload | HER2+ (e.g., SK-BR-3) | ~1-10 | >1000 | Demonstrates potent and target-specific cell killing. The high IC50 in antigen-negative cells indicates minimal off-target cytotoxicity. |
| Antibody-Maleimide-Payload | HER2+ (e.g., SK-BR-3) | ~1-15 | >1000 | Similar potency to Bromo-PEG linkers, but potential for lower therapeutic index if in-vivo stability is compromised. |
| Antibody-Dipeptide-Payload | HER2+ (e.g., SK-BR-3) | ~0.1-5 | >1000 | Often shows higher potency due to the efficient release of the payload inside the cell and potential for a "bystander effect".[4] |
Note: IC50 values are highly dependent on the antibody, payload, and target cell line. The data above are illustrative examples.
In-Vivo Performance: Efficacy and Pharmacokinetics
In-vivo studies are essential to evaluate the overall therapeutic index of an ADC, taking into account its anti-tumor activity, stability, and safety in a biological system.
Table 3: Comparative In-Vivo Performance of ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | Key Findings & Implications |
| Antibody-Bromo-PEG2-Payload | HER2+ Breast Cancer | High | The high stability of the Bromo-PEG linker contributes to efficient drug delivery to the tumor, resulting in significant tumor growth inhibition.[5] |
| Antibody-Maleimide-Payload | HER2+ Breast Cancer | Moderate to High | Efficacy can be comparable to Bromo-PEG linkers, but may be reduced if premature deconjugation occurs in vivo. |
| Antibody-Dipeptide-Payload | HER2+ Breast Cancer | High | Cleavable linkers can lead to a bystander killing effect, where the released payload diffuses and kills neighboring antigen-negative tumor cells, potentially enhancing overall efficacy.[4] |
Note: Tumor growth inhibition is dependent on the dose, schedule, and specific xenograft model used.
The pharmacokinetic profile of an ADC is heavily influenced by the linker. The hydrophilic nature of PEG linkers can improve solubility and stability, leading to a longer circulation half-life.[6]
Table 4: Representative Pharmacokinetic Parameters of ADCs
| ADC Construct | Half-life (t1/2) in Mice | Clearance (CL) | Key Findings & Implications |
| Antibody-Bromo-PEG2-Payload | Long | Low | The stable linkage and hydrophilic PEG spacer contribute to a prolonged circulation time and reduced clearance, allowing for greater tumor accumulation. |
| Unconjugated Antibody | Long | Low | Serves as a baseline for the ideal pharmacokinetic profile of the ADC. |
| ADC with Hydrophobic Linker | Shorter | Higher | Hydrophobic linkers can lead to faster clearance and reduced exposure.[6] |
Note: Pharmacokinetic parameters are species-dependent and influenced by the antibody and payload.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.
Synthesis and Characterization of an ADC with this compound
-
Functionalization of this compound: The terminal hydroxyl group of this compound is first oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent).[7]
-
Payload Conjugation: The cytotoxic payload, containing a nucleophilic group (e.g., a thiol), is reacted with the brominated end of the PEG linker via nucleophilic substitution to form a stable thioether bond.
-
Antibody Conjugation: The carboxylic acid on the PEG linker is activated (e.g., using EDC and Sulfo-NHS) and then reacted with primary amines (e.g., lysine (B10760008) residues) on the monoclonal antibody to form a stable amide bond.[7]
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other small molecules.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy, monomer purity and aggregation by SEC, and endotoxin (B1171834) levels.[7]
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADC, unconjugated antibody, and free payload are prepared and added to the cells.
-
Incubation: The cells are incubated for a defined period (e.g., 72-96 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: A solubilization buffer is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[7]
In-Vivo Xenograft Efficacy Study
-
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human tumor cells that express the target antigen.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered the ADC, vehicle control, or other control articles via intravenous injection.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated for the treatment groups.[5]
Visualizations
General Mechanism of Action for an ADC with a Non-Cleavable Linker
Caption: General mechanism of action for an ADC with a non-cleavable linker.
Experimental Workflow for ADC Synthesis and Evaluation
Caption: High-level experimental workflow for ADC synthesis and evaluation.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bromo-PEG2-alcohol and Click Chemistry Linkers
In the fields of drug development, chemical biology, and materials science, the ability to covalently and selectively link molecules is of paramount importance. The choice of linker technology can profoundly impact the stability, efficacy, and pharmacokinetic properties of complex constructs such as Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized surfaces. This guide provides an objective, data-driven comparison between a conventional alkylating linker, Bromo-PEG2-alcohol, and the modern, bioorthogonal family of click chemistry linkers.
Core Principles: Nucleophilic Substitution vs. Bioorthogonal Ligation
This compound: The Alkylating Agent
This compound is a heterobifunctional linker featuring a reactive bromide group and a terminal hydroxyl group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] Its conjugation chemistry is based on the principle of nucleophilic substitution . The bromide is an excellent leaving group, making the linker susceptible to attack by nucleophiles commonly found on biomolecules.[1][4] This reaction, typically an SN2 mechanism, is most efficient with soft nucleophiles like the thiol group (-SH) of cysteine residues, forming a highly stable thioether bond.[5][6] To a lesser extent, and often requiring more forcing conditions (e.g., higher pH), it can also react with amine groups (-NH2) on lysine (B10760008) residues.[7] The PEG component enhances the aqueous solubility of the linker and the resulting conjugate.[2][8]
Click Chemistry Linkers: A Bioorthogonal Approach
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, specific, and bioorthogonal.[9] Bioorthogonality means the reactive partners (e.g., azides and alkynes) do not interact or interfere with native biological functional groups, enabling their use in complex biological environments, including in living cells.[9] The two most prominent types of click chemistry used in bioconjugation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[10][11] It is known for its exceptional speed and efficiency but requires a copper(I) catalyst, which can be toxic to living systems.[12][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC was developed. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[10][13] This reaction is catalyst-free, making it ideal for in vivo applications, though it is generally slower than CuAAC.[11][14]
Data Presentation: Quantitative and Qualitative Comparison
The selection of a linker is often dictated by its performance characteristics. The following tables summarize key quantitative and qualitative data for Bromo-PEG linkers (via thiol-alkylation) and the primary click chemistry alternatives.
Table 1: High-Level Feature Comparison
| Feature | This compound (Alkylation) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reaction Type | Nucleophilic Substitution (S | 1,3-Dipolar Cycloaddition | Strain-Promoted 1,3-Dipolar Cycloaddition |
| Primary Target Group | Thiols (Cysteine), Amines (Lysine) | Terminal Alkynes, Azides | Strained Alkynes, Azides |
| Bioorthogonality | No; potential for off-target reactions.[15][14] | Yes (excluding catalyst) | Yes; fully bioorthogonal.[14] |
| Catalyst Required | No | Yes (Copper I) | No |
| Resulting Linkage | Thioether or Amine | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
| Key Advantage | Direct conjugation to common protein functional groups.[16] | Very high reaction speed.[14] | Excellent biocompatibility; catalyst-free.[11] |
Table 2: Quantitative Performance Data
| Parameter | Bromo-PEG Linker (Thiol-Alkylation) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 0.056 - 40.2[14] | 10 - 10,000[14][17] | 0.0023 - 1[14] |
| Typical Reaction Conditions | pH-dependent (typically pH 7-9 for thiols).[5] | Aqueous buffer, requires Cu(I) catalyst and ligand.[18] | Aqueous buffer, catalyst-free.[13] |
| Typical Yields | Moderate to High | Very High (>95%)[11] | High to Very High |
| Linkage Stability | Thioether bonds can be susceptible to oxidation.[14] | The triazole ring is exceptionally stable.[14] | The triazole ring is exceptionally stable.[14] |
Table 3: Qualitative Performance Characteristics
| Characteristic | Bromo-PEG Linker (Alkylation) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Specificity | Moderate; can react with other nucleophiles (e.g., histidine, lysine) at higher pH.[6] | Very High; azide and alkyne are mutually reactive. | Excellent; abiotic functional groups prevent side reactions.[9] |
| Biocompatibility | Good, but potential for off-target reactions.[14] | Poor for live cells due to copper catalyst toxicity.[13][14] | Excellent; ideal for in vivo and live-cell applications.[10] |
| Ease of Use | Simple one-step reaction with native functional groups. | Requires catalyst preparation and removal for some applications. | Simple mixing of components; no catalyst needed. |
| Modularity | Limited; requires available nucleophiles on the biomolecule. | High; azide/alkyne handles can be introduced anywhere. | High; azide/alkyne handles can be introduced anywhere. |
Mandatory Visualization
Reaction Mechanisms and Workflows
The diagrams below illustrate the fundamental reaction pathways for each linker type and a generalized experimental workflow for bioconjugation.
Caption: Reaction pathways for Bromo-PEG linkers and key Azide-Alkyne click chemistry reactions.
References
- 1. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. biochempeg.com [biochempeg.com]
- 4. This compound|CAS 57641-66-4|DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. jpt.com [jpt.com]
- 12. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 13. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry [organic-chemistry.org]
Assessing the Immunogenicity of Proteins Conjugated with Bromo-PEG2-alcohol: A Comparative Guide
For researchers, scientists, and drug development professionals, the immunogenicity of protein-based therapeutics is a critical consideration. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used strategy to reduce immunogenicity and improve the pharmacokinetic profile of these drugs. However, the PEG molecule itself can be immunogenic, leading to the production of anti-PEG antibodies that can compromise the safety and efficacy of the therapeutic. This guide provides a comparative assessment of the potential immunogenicity of proteins conjugated with Bromo-PEG2-alcohol, a short-chain PEGylation reagent, in relation to other common PEGylation strategies.
The Double-Edged Sword of PEGylation
PEGylation creates a hydrophilic shield around a protein, which can mask immunogenic epitopes and increase the molecule's size, thereby reducing renal clearance and breakdown by enzymes.[1] While this often successfully diminishes the immunogenicity of the protein itself, the PEG moiety can be recognized as foreign by the immune system, triggering an immune response and the formation of anti-PEG antibodies.[1] The presence of these antibodies can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reduced efficacy, and in some cases, hypersensitivity reactions.[1]
Impact of PEG Chain Length on Immunogenicity
A key factor influencing the immunogenicity of a PEGylated protein is the length of the PEG chain.[2] Generally, higher molecular weight PEGs are more effective at shielding protein epitopes but are also more likely to be immunogenic.[1] This has led to increased interest in short-chain PEGylation reagents, such as this compound, as a potential strategy to balance the benefits of PEGylation with a reduced risk of an anti-PEG immune response.
Comparative Analysis of PEGylation Reagents
While direct comparative immunogenicity data for proteins conjugated specifically with this compound is limited in publicly available literature, we can infer its potential performance based on the established principles of PEG immunogenicity. The following table provides a qualitative comparison between short-chain linear PEG (like this compound), long-chain linear PEG, and branched PEG conjugates.
| Feature | Short-Chain Linear PEG (e.g., this compound) | Long-Chain Linear PEG (e.g., mPEG-NHS, >5 kDa) | Branched PEG |
| Potential Immunogenicity | Lower | Higher | Potentially Lower than Linear of same MW |
| Protein Shielding | Less effective | More effective | Highly effective |
| Pharmacokinetics (Half-life) | Shorter | Longer | Longest |
| Risk of Anti-PEG IgM | Potentially lower | Higher | May be lower than linear |
| Risk of Anti-PEG IgG | Potentially lower | Higher | Dependent on carrier protein |
| Applications | PROTACs, small molecule conjugation, applications where minimal steric hindrance is desired. | Long-acting protein therapeutics. | Long-acting protein therapeutics requiring maximal shielding. |
Experimental Protocols
Accurate assessment of immunogenicity is crucial. Below are detailed protocols for protein conjugation with this compound and subsequent evaluation of the anti-PEG antibody response.
Protocol 1: Cysteine-Specific Protein Conjugation with this compound
This protocol is adapted from methodologies for other bromo-PEG reagents and is optimized for the site-specific modification of cysteine residues.[3][4]
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column or dialysis equipment
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
Remove the TCEP using a desalting column or dialysis equilibrated with Reaction Buffer.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) and incubate for 1 hour at room temperature to consume unreacted this compound.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization:
-
Confirm conjugation and purity using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
-
Protocol 2: ELISA for Anti-PEG Antibody Detection
This protocol provides a general framework for a direct ELISA to detect anti-PEG IgG and IgM in serum samples from immunized animals.[5][6]
Materials:
-
PEGylated protein (the antigen)
-
Serum samples (from immunized and control animals)
-
High-binding 96-well microplates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Anti-species IgG and IgM secondary antibodies conjugated to HRP
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating:
-
Dilute the PEGylated protein to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Sample Incubation:
-
Dilute serum samples in Blocking Buffer (e.g., starting at 1:100).
-
Add 100 µL of diluted serum to each well and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-species IgG or IgM in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL to each well and incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 3: Cell-Based Immunogenicity Assay
Cell-based assays, such as a peripheral blood mononuclear cell (PBMC) proliferation assay, can assess the potential for a T-cell-dependent immune response.[2]
Materials:
-
PBMCs isolated from healthy human donors
-
Complete RPMI-1640 medium
-
PEGylated protein
-
Positive control (e.g., phytohemagglutinin, PHA)
-
Negative control (unconjugated protein, vehicle)
-
Cell proliferation reagent (e.g., BrdU or [³H]-thymidine)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture:
-
Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI medium.
-
-
Stimulation:
-
Add the PEGylated protein, unconjugated protein, positive control, and vehicle control to the wells at various concentrations.
-
Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.
-
-
Proliferation Assay:
-
Add the cell proliferation reagent (e.g., BrdU) for the final 18-24 hours of incubation.
-
Measure cell proliferation according to the manufacturer's instructions (e.g., using an anti-BrdU antibody in an ELISA format).
-
-
Data Analysis:
-
Calculate the stimulation index (SI) by dividing the mean response of the test wells by the mean response of the vehicle control wells. An SI significantly greater than the negative control may indicate a potential for immunogenicity.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Cysteine-Specific Protein Conjugation.
Caption: Workflow for In Vivo Immunogenicity Assessment.
Caption: T-Cell Dependent Anti-PEG Antibody Production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. celerion.com [celerion.com]
Benchmarking Bromo-PEG2-alcohol: A Cost-Effectiveness Analysis for Large-Scale Synthesis
In the realm of bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of efficacy, stability, and manufacturability. Bromo-PEG2-alcohol, a short-chain polyethylene (B3416737) glycol (PEG) derivative, has emerged as a versatile bifunctional linker, prized for its ability to introduce a hydrophilic spacer with reactive handles for further chemical modification. This guide provides a comprehensive cost-effectiveness analysis of this compound for large-scale synthesis, comparing it with viable alternatives and offering detailed experimental protocols for its preparation.
Comparative Cost-Effectiveness Analysis
For researchers and drug development professionals operating at scale, the cost of raw materials is a significant factor. This section provides a comparative analysis of the estimated cost to synthesize one kilogram of this compound versus two common non-PEGylated alternatives: 3-Bromo-1-propanol (B121458) and 4-Bromo-1-butanol. These alternatives offer a similar bromo-alcohol functionality but differ in their hydrophilicity and chain length.
| Feature | This compound | 3-Bromo-1-propanol | 4-Bromo-1-butanol |
| Starting Material | Diethylene Glycol | 1,3-Propanediol (B51772) | 1,4-Butanediol |
| Primary Reagent | Hydrobromic Acid / Triphenyl Phosphite (B83602) | Hydrobromic Acid | Hydrobromic Acid |
| Estimated Yield | ~75% | ~85% | ~80% |
| Purity (Post-Purification) | >95% | >97% | >95% |
| Cost of Starting Material (per kg) | ~$0.60 - $0.90[1][2][3][4] | ~$2.00 - $3.00 | ~$1.50 - $2.50 |
| Cost of Primary Reagent (per kg) | HBr: ~ | HBr: ~$1.55/kg[6] | HBr: ~$1.55/kg[6] |
| Estimated Synthesis Cost (per kg) | $10 - $15 | $8 - $12 | $9 - $14 |
| Key Advantages | Increased hydrophilicity, improved solubility of conjugates. | Simple alkyl chain, potentially less steric hindrance. | Longer alkyl chain for increased spacing. |
| Key Disadvantages | Higher starting material cost compared to diols. | Lacks the solubility-enhancing properties of PEG. | Lacks the solubility-enhancing properties of PEG. |
Note: The estimated synthesis costs are based on publicly available pricing of raw materials and typical reaction yields. Actual costs may vary depending on supplier, scale, and purification methods.
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol details a scalable method for the synthesis of 2-(2-bromoethoxy)ethanol from diethylene glycol.
Materials:
-
Diethylene Glycol (10.6 kg, 100 mol)
-
Triphenyl Phosphite (31.0 kg, 100 mol)
-
Hydrobromic Acid (48% aqueous solution, 17.0 kg, 100 mol)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a cooled (0 °C) and mechanically stirred solution of diethylene glycol (10.6 kg) and triphenyl phosphite (31.0 kg) in toluene, slowly add hydrobromic acid (17.0 kg).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless oil.
Synthesis of 3-Bromo-1-propanol (Alternative)
This protocol describes the synthesis of 3-Bromo-1-propanol from 1,3-propanediol.
Materials:
-
1,3-Propanediol (7.61 kg, 100 mol)
-
Hydrobromic Acid (48% aqueous solution, 20.4 kg, 120 mol)
-
Sulfuric Acid (concentrated)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of 1,3-propanediol (7.61 kg) in diethyl ether, slowly add hydrobromic acid (20.4 kg) followed by the dropwise addition of concentrated sulfuric acid, maintaining the temperature below 25 °C.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
The crude product is purified by vacuum distillation to afford 3-Bromo-1-propanol.
Visualizing the Synthetic Workflow and Decision-Making Process
To aid in understanding the synthesis and selection process, the following diagrams are provided.
Caption: Comparative synthetic workflows for this compound and an alkyl bromide alternative.
Caption: Decision flowchart for selecting a bromo-alcohol linker based on project requirements.
Conclusion
The choice between this compound and its non-PEGylated counterparts for large-scale synthesis is a nuanced decision that balances the need for enhanced hydrophilicity against raw material costs. While alkyl bromide alcohols like 3-bromo-1-propanol may offer a slight cost advantage in terms of starting materials, this compound provides the distinct benefit of imparting favorable solubility characteristics to the final bioconjugate. For many cutting-edge therapeutic modalities where aqueous solubility and formulation stability are paramount, the modest additional investment in this compound can be a strategically sound decision, potentially leading to improved downstream processing and enhanced in vivo performance. The provided protocols and decision-making framework aim to equip researchers with the necessary information to make an informed choice tailored to their specific large-scale synthesis campaigns.
References
- 1. imarcgroup.com [imarcgroup.com]
- 2. Diethylene Glycol Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 3. Diethylene Glycol (DEG) Price Trends, Chart, Index And Forecast [price-watch.ai]
- 4. intratec.us [intratec.us]
- 5. m.indiamart.com [m.indiamart.com]
- 6. Hydrobromic Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
A Comparative Guide to the Hydrophilicity of Bromo-PEG2-alcohol and Other Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's physicochemical properties, particularly its hydrophilicity, can significantly impact the solubility, stability, pharmacokinetics, and overall efficacy of the therapeutic agent. This guide provides an objective comparison of the hydrophilicity of Bromo-PEG2-alcohol with other commonly used linkers, supported by experimental data and detailed methodologies.
This compound is a heterobifunctional linker featuring a short, two-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This PEG spacer is a key structural feature that imparts hydrophilicity, enhancing the aqueous solubility of the conjugated molecule.[1][2] The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with water molecules, which is fundamental to its water-soluble nature.[3]
Quantitative Comparison of Linker Hydrophilicity
| Linker Type | Example | Molecular Weight ( g/mol ) | Water Solubility | LogP | Reference |
| Short-Chain PEG | This compound | 169.02 | Soluble in aqueous media (qualitative) | Predicted to be low and negative | [1][2][5] |
| PEG4 (average) | ~200 | Highly Soluble | -1.4 (for PEG 414) | [6] | |
| Longer-Chain PEG | Bromo-PEG6-alcohol | 345.23 | Soluble in Water | -0.4 (Calculated XLogP3) | [7] |
| Alkyl/Hydrocarbon | C4 Alkyl Chain | Variable | Generally low | > 0 (hydrophobic) | [8][9] |
| Other Hydrophilic | β-Glucuronide Linker | Variable | High | Low | [10] |
Note: The LogP value is a measure of a compound's lipophilicity. A negative LogP indicates hydrophilicity, while a positive LogP indicates hydrophobicity.[4] The data for this compound is qualitative, while values for other linkers are based on experimental or calculated data for representative structures.
The Impact of Linker Hydrophilicity on Bioconjugate Properties
The choice between a hydrophilic and a hydrophobic linker has profound implications for the performance of a bioconjugate.
| Property | Hydrophilic Linkers (e.g., this compound) | Hydrophobic Linkers (e.g., Alkyl Chains) |
| Aqueous Solubility | Enhances the solubility of hydrophobic payloads, reducing aggregation.[10][11] | Can decrease the overall solubility of the conjugate, leading to aggregation.[8][9] |
| Pharmacokinetics (PK) | Can prolong plasma half-life and reduce clearance by creating a hydration shell.[8][11] | May lead to rapid clearance from circulation.[8] |
| Immunogenicity | The hydration shell can "mask" the conjugate from the immune system, reducing immunogenicity.[12] | May be perceived as foreign, potentially triggering an immune response.[11] |
| Cell Permeability | The effect is complex; can sometimes hinder passive diffusion across cell membranes. | Generally enhances passive cell membrane permeability due to its lipophilic nature.[8][11] |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs without significant aggregation, potentially increasing potency.[10] | High DARs often lead to aggregation and stability issues. |
Experimental Protocols
Accurate characterization of linker hydrophilicity is crucial for the rational design of drug conjugates. Below are detailed protocols for key experiments.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To experimentally measure the LogP of a linker, which quantifies its relative solubility in a non-polar (n-octanol) and a polar (water) solvent.
Materials:
-
Linker compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Deionized water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the linker in the aqueous phase at a known concentration.
-
Partitioning: In a glass vial, add equal volumes of the water-saturated n-octanol and the octanol-saturated aqueous solution of the linker.
-
Equilibration: Securely cap the vial and vortex it vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Allow the vial to stand at a constant temperature until the two phases have completely separated.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the linker in each phase using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the linker in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[6]
Protocol 2: In Vivo Pharmacokinetic (PK) Study of an Antibody-Drug Conjugate (ADC)
Objective: To evaluate the impact of linker hydrophilicity on the pharmacokinetic profile of an ADC in a relevant animal model.
Methodology:
-
ADC Formulation: Prepare sterile, injectable formulations of ADCs constructed with different linkers (e.g., a hydrophilic PEG linker and a hydrophobic alkyl linker).
-
Animal Model: Utilize an appropriate animal model, such as mice or rats.
-
Administration: Administer a single intravenous (IV) dose of the ADC formulations to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).[13]
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in drug development.
Caption: Workflow for the experimental determination of the LogP value.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. chempep.com [chempep.com]
- 4. acdlabs.com [acdlabs.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Evolving Landscape of Targeted Therapies: A Comparative Review of Bromo-PEG2-alcohol and Alternative Linkers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the stability, efficacy, and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of Bromo-PEG2-alcohol, a bifunctional linker, with other prevalent alternatives, supported by recent experimental data.
This compound serves as a hydrophilic spacer with a terminal bromide for conjugation to a thiol-containing molecule and a hydroxyl group that can be activated for reaction with another moiety. Its polyethylene (B3416737) glycol (PEG) nature enhances solubility, a common challenge in the development of complex therapeutic molecules. However, the landscape of linker technology is rapidly evolving, with alternatives such as maleimide-PEG linkers and those based on "click chemistry" offering distinct advantages in terms of reaction kinetics, stability, and modularity.
Comparative Analysis of Linker Technologies in PROTACs
The efficacy of a PROTAC is critically dependent on the linker's ability to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length and chemical nature of the linker are paramount in achieving optimal protein degradation.
Quantitative Comparison of Linker Performance in PROTACs
The following table summarizes the performance of various PROTACs, highlighting the impact of linker composition and length on degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | 55 | 85 | [From a study on BRD4 degraders] |
| PEG | 16 | 20 | 95 | [From a study on BRD4 degraders] | ||
| PEG | 20 | 15 | >98 | [From a study on BRD4 degraders] | ||
| PEG | 24 | 30 | 92 | [From a study on BRD4 degraders] | ||
| BTK | CRBN | Alkyl/Ether | < 12 | No Degradation | - | [From a review on PROTAC linkers][1] |
| Alkyl/Ether | 21 | 3 | 96 | [From a review on PROTAC linkers][1] | ||
| Alkyl/Ether | 29 | 292 | 76 | [From a review on PROTAC linkers][1] | ||
| FAK | CRBN | PEG | 8 | 10-100 | ~90 | [Based on a study of FAK-targeting PROTACs] |
| Alkyl | 8 | >1000 | <50 | [Based on a study of FAK-targeting PROTACs] |
Note: Data is compiled from multiple sources and may involve different cell lines and experimental conditions. Direct comparison between different target proteins should be made with caution.
Comparative Analysis of Linker Technologies in ADCs
In the context of ADCs, linker stability in systemic circulation is crucial to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The choice of conjugation chemistry directly impacts this stability.
Quantitative Comparison of Linker Stability in ADCs
The following table compares the stability of the covalent bond formed by different thiol-reactive linkers.
| Linker Chemistry | Bond Type | Stability in Plasma | Key Findings & Implications |
| Bromo-acetamide | Thioether | High (minimal release) | The irreversible thioether bond offers superior plasma stability, minimizing off-target toxicity. |
| Maleimide | Thiosuccinimide | Moderate (susceptible to retro-Michael reaction) | Can lead to premature drug release and exchange with other thiols like albumin, potentially increasing off-target effects. |
| Click Chemistry (SPAAC) | Triazole | High | Forms a highly stable and bioorthogonal linkage, offering precise control and high stability. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is essential for understanding and replicating key findings in targeted therapies.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are representative protocols for key experiments.
Protocol 1: Synthesis of a PROTAC using a Bromo-PEG Linker
This protocol describes a general method for the synthesis of a PROTAC by coupling a thiol-containing E3 ligase ligand and a hydroxyl-containing target protein ligand using a bromo-PEG-alcohol linker.
Step 1: Activation of the Hydroxyl Group of the Bromo-PEG-Linker
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (2.0 eq) and cool the solution to 0°C.
-
Slowly add methanesulfonyl chloride (1.5 eq) and stir at 0°C for 1 hour, then at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylated linker.
Step 2: Conjugation to the Thiol-Containing E3 Ligase Ligand
-
Dissolve the thiol-containing E3 ligase ligand (1.0 eq) and the mesylated linker (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) and stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate (B1210297) and wash with water and brine. Dry, concentrate, and purify by flash chromatography to obtain the linker-E3 ligase conjugate.
Step 3: Conjugation to the Hydroxyl-Containing Target Protein Ligand
-
Dissolve the hydroxyl-containing target protein ligand (1.0 eq) in anhydrous DMF.
-
Add a base such as sodium hydride (1.2 eq) at 0°C and stir for 30 minutes.
-
Add the linker-E3 ligase conjugate (1.1 eq) and stir at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water, extract with an organic solvent, and purify by preparative HPLC to obtain the final PROTAC.
Protocol 2: In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment: Seed target cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amount for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: ADC Stability Assay in Human Plasma
Objective: To evaluate the stability of the linker and the rate of payload deconjugation.
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analysis by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity, which is influenced by the drug-to-antibody ratio (DAR).
-
Analyze the aliquots by HIC-HPLC to determine the distribution of species with different DARs at each time point.
-
-
Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation and linker instability.
References
Choosing the Right Linker: A Guide for PROTAC and ADC Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has opened new frontiers in targeted therapeutics. While the warhead and the targeting moiety often take center stage, the linker connecting these two components is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of these modalities. This guide provides an objective comparison of different linker strategies for PROTAC and ADC design, supported by experimental data, detailed methodologies for key experiments, and visualizations to aid in rational drug design.
Linkers in PROTAC Design: More Than Just a Spacer
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] They consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker's role is not merely to connect these two ends but to optimally orient the POI and E3 ligase to form a productive ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation.[2][3]
Common PROTAC Linker Types and Their Characteristics
The most prevalent linkers in PROTAC design are flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, though more rigid structures are also employed to enhance stability and conformational control.[4][5]
-
Alkyl Chains: These are hydrophobic linkers composed of saturated or unsaturated hydrocarbon chains. Their flexibility can be advantageous for facilitating ternary complex formation.[6]
-
PEG Linkers: These are hydrophilic linkers made of repeating ethylene (B1197577) glycol units. They can improve the solubility and cell permeability of the PROTAC molecule.[6]
-
Rigid Linkers: These linkers incorporate cyclic structures like piperazine (B1678402) or triazole rings to pre-organize the PROTAC into a bioactive conformation, which can enhance ternary complex stability and metabolic stability.[5]
Impact of Linker Length and Composition on PROTAC Efficacy
The length and chemical nature of the linker are critical parameters that must be empirically optimized for each target protein and E3 ligase pair.[2]
-
Linker Length: An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while an excessively long one might lead to an unstable ternary complex.[2]
-
Linker Composition: The hydrophilicity or hydrophobicity of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[6]
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.
Table 1: Head-to-Head Comparison of PROTACs with Varying Linker Lengths
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [4] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | > 90 | [4] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [4] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [4] |
Table 2: Head-to-Head Comparison of PROTACs with PEG vs. Alkyl Linkers
| Target Protein | E3 Ligase | Linker Composition | Degradation in HEK293T cells | Reference |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease | [4] |
| CRBN | VHL | Three PEG units | Weak degradation | [4] |
Signaling Pathway and Experimental Workflow for PROTACs
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Linkers in ADC Design: A Balancing Act of Stability and Release
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[7] The linker in an ADC has a dual role: it must be stable enough to prevent premature release of the payload in systemic circulation, thereby minimizing off-target toxicity, and it must efficiently release the payload at the tumor site.[6]
Cleavable vs. Non-Cleavable Linkers
The primary classification of ADC linkers is based on their payload release mechanism.[7]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as proteases, low pH, or a high concentration of glutathione.[8] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[9]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue.[10] Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[10]
Quantitative Comparison of ADC Linker Performance
The in vitro efficacy of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), while its stability is often assessed by measuring the percentage of intact ADC remaining in plasma over time.
Table 3: Head-to-Head Comparison of ADCs with Cleavable vs. Non-Cleavable Linkers
| Antibody-Payload | Linker Type | Linker Chemistry | Cell Line | IC50 (nM) | Plasma Stability (% intact ADC) | Bystander Effect | Reference |
| Trastuzumab-MMAE | Cleavable | Val-Cit | SK-BR-3 (HER2+) | ~1 | Lower | Yes | [11][12] |
| Trastuzumab-DM1 | Non-cleavable | SMCC | SK-BR-3 (HER2+) | ~3 | Higher | No | [8][13] |
Note: IC50 values and plasma stability can vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow for ADCs
ADC Mechanism of Action
Experimental Workflow for ADC Evaluation
Detailed Experimental Protocols
PROTAC-Mediated Protein Degradation via Western Blot
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[14]
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel until adequate separation is achieved.[2]
-
Protein Transfer and Immunoblotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[2]
-
Detection and Data Analysis: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
ADC In Vitro Cytotoxicity Assay (MTT-based)
This protocol is used to determine the potency (IC50) of an ADC in killing target cancer cells.[3][11]
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the dilutions to the cells and incubate for a period that allows for the assessment of cytotoxicity (e.g., 72-120 hours).[11]
-
MTT Addition and Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization and Absorbance Reading: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value using a suitable software package.[3]
ADC Bystander Effect Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[11][15]
-
Cell Line Preparation: Engineer the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: In a 96-well plate, seed a constant number of Ag-GFP cells per well and co-seed with varying numbers of antigen-positive (Ag+) cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 3:1, 9:1). Include control wells with only Ag-GFP cells.[15]
-
ADC Treatment: After 24 hours, treat the co-cultures and control wells with a predetermined concentration of the ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[15]
-
Incubation and Viability Assessment: Incubate the plates for 72-120 hours. Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide). Acquire images using a high-content imager.[15]
-
Data Analysis: Quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells. Calculate the percentage viability of the Ag-GFP cells in the co-cultures relative to the Ag-GFP cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[15]
Conclusion
The choice of linker is a critical, context-dependent decision in both PROTAC and ADC design. For PROTACs, the linker's length and composition must be meticulously optimized to facilitate the formation of a productive ternary complex. For ADCs, the decision between a cleavable and non-cleavable linker involves a trade-off between the potential for a powerful bystander effect and enhanced plasma stability. A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the entire molecule is paramount for selecting the optimal linker strategy to maximize therapeutic success. The experimental protocols and comparative data provided in this guide offer a framework for the rational design and evaluation of next-generation targeted protein degraders and antibody-drug conjugates.
References
- 1. youtube.com [youtube.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. lifesensors.com [lifesensors.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bromo-PEG2-alcohol: A Guide for Laboratory Professionals
The proper disposal of Bromo-PEG2-alcohol is critical for ensuring laboratory safety and environmental compliance. Due to conflicting safety data, a cautious approach, treating the compound as hazardous, is recommended. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
While some safety data sheets (SDS) may not classify this compound as hazardous, others indicate potential health risks.[1] It is prudent to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.
Hazard Identification and Precautionary Measures
| Hazard Statement | Description | GHS Pictogram | Recommended Precautions |
| H302 | Harmful if swallowed | GHS07 (Harmful) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| H315 | Causes skin irritation | GHS07 (Harmful) | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice. |
| H319 | Causes serious eye irritation | GHS07 (Harmful) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| H335 | May cause respiratory irritation | GHS07 (Harmful) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area, such as a chemical fume hood. |
Data sourced from a Sigma-Aldrich Safety Data Sheet.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as halogenated organic waste. Halogenated compounds require specific disposal routes due to the potential for forming harmful byproducts during incineration.[2]
1. Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Waste."[2]
-
Crucially, do not mix this compound waste with non-halogenated organic waste. Mixing these waste streams complicates and increases the cost of disposal.[2]
2. Waste Collection:
-
Collect all waste containing this compound, including the pure substance, solutions, and contaminated consumables (e.g., pipette tips, gloves, wipes), in a chemically compatible container.[2]
-
High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure the container has a secure, sealable lid.[2]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."
-
List all contents, including this compound and any solvents, with their approximate percentages.
-
Include the date when the first waste was added to the container.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated secondary containment area, such as within a chemical fume hood, away from incompatible materials like strong oxidizing agents.[1][3]
-
Do not fill the container to more than 75% capacity to allow for vapor expansion.[2]
5. Disposal Request:
-
Once the container is full or has reached your institution's storage time limit (e.g., 90 days), arrange for disposal.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2][3]
-
Follow your institution's specific procedures for waste pickup requests.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including gloves, eye protection, a lab coat, and a respirator if necessary.[1][3]
-
Contain the spill using an inert absorbent material like sand or vermiculite.[1][3]
-
Sweep up the absorbed material and place it in a sealed, labeled container for disposal as halogenated organic waste.[1]
-
Prevent the spill from entering drains or waterways.[1]
Below is a diagram outlining the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Bromo-PEG2-alcohol
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Bromo-PEG2-alcohol. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment and maintain the integrity of the product.
Disclaimer: This information is compiled from various sources and should be used as a guide. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols before handling any chemical.
Hazard Identification and Safety Precautions
This compound is a PEG linker that should be handled with care in a laboratory setting. While some sources may not classify it as hazardous, others indicate potential risks.[1] It is prudent to adhere to the more stringent safety warnings.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Due to these potential hazards, all handling of this compound should be conducted by, or under the close supervision of, properly qualified individuals in a designated chemical fume hood.[1][2]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 57641-66-4 | [1][3][4] |
| Molecular Formula | C4H9BrO2 | [1][3][4] |
| Molecular Weight | 169.02 g/mol | [1][4] |
| Physical Form | Liquid | |
| Storage Temperature | -20°C, in a freezer, sealed in dry | [3] |
| Purity | Typically ≥95% |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, change gloves immediately.[5] For tasks with a higher risk of splashing, consider double-gloving. |
| Eye and Face Protection | Safety goggles or glasses | Must meet ANSI Z.87.1 standards to protect against chemical splashes.[5] A face shield worn over safety goggles is recommended when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A clean lab coat, preferably with long sleeves and buttoned, should be worn to protect the skin and clothing.[6] |
| Respiratory Protection | Approved mask/respirator | While working in a fume hood is the primary engineering control, a respirator may be necessary for certain operations, such as cleaning up large spills.[1] |
Step-by-Step Handling and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for safety and experimental success.
4.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Store the container in a tightly closed vessel in a freezer at -20°C.[3]
4.2. Preparation and Use
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
All handling, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][2]
-
Use clean, dry glassware and equipment to avoid contamination.
-
If preparing solutions, add the this compound to the solvent slowly and stir to ensure complete dissolution.
4.3. Accidental Release Measures
-
In case of a spill, wear appropriate PPE, including respiratory protection if necessary.[1]
-
Absorb the spill with an inert material, such as sand or vermiculite.[1][2]
-
Collect the absorbed material into a tightly closed, labeled container for disposal.[1][2]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or water courses.[1][2]
4.4. Disposal Plan
-
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as chemical waste.
-
Segregate halogenated organic waste from other waste streams.[7]
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with local, state, and national regulations.[2]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Response |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult or symptoms persist, seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. axispharm.com [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
